Product packaging for 6-Bromoquinoline-8-carbonitrile(Cat. No.:CAS No. 1563017-39-9)

6-Bromoquinoline-8-carbonitrile

Numéro de catalogue: B2600131
Numéro CAS: 1563017-39-9
Poids moléculaire: 233.068
Clé InChI: TZRKTJCKHMMRLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromoquinoline-8-carbonitrile (CAS 1563017-39-9) is a high-value, multifunctional chemical scaffold essential in medicinal chemistry and organic synthesis. This compound features a bromo substituent and a carbonitrile group on its quinoline core, making it a privileged structure for constructing complex molecules. Its molecular formula is C₁₀H₅BrN₂, with a molecular weight of 233.06 g/mol . The compound is characterized by its high planarity, as revealed by X-ray crystallography, which facilitates significant intermolecular interactions in solid-state formations, including face-to-face π–π stacking and short Br...Br contacts . This makes it a subject of interest not only for its reactivity but also for studies in crystal engineering and material science. As a key synthetic intermediate, the bromine atom serves as a handle for diverse metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of a wide array of carbon-based fragments. Concurrently, the electron-withdrawing cyano group can act as a directing group for regioselective C-H functionalization and can be readily transformed into other valuable functional groups, such as amides or carboxylic acids . This dual functionality establishes this compound as a powerful building block for the synthesis of novel pharmaceuticals, ligands for catalysis, and advanced materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrN2 B2600131 6-Bromoquinoline-8-carbonitrile CAS No. 1563017-39-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-bromoquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRKTJCKHMMRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromoquinoline-8-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 6-Bromoquinoline-8-carbonitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound, a substituted quinoline derivative of interest to researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound is a halogenated quinoline nitrile with the molecular formula C₁₀H₅BrN₂.[1] Its structure consists of a quinoline ring system substituted with a bromine atom at the 6-position and a nitrile group at the 8-position.

Table 1: General Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₅BrN₂[1]
Molecular Weight 233.07 g/mol [1]
Appearance Colourless prisms[1]

Table 2: Crystallographic Data

ParameterValueSource
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Unit Cell Dimensions a = 3.8484(8) Å, b = 12.634(3) Å, c = 18.042(4) Å[1]
β 92.918(7)°[1]
Volume 876.0(3) ų[1]
Z 4[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 6,8-dibromo-1,2,3,4-tetrahydroquinoline. The general synthetic pathway involves the aromatization of the tetrahydroquinoline ring, followed by a nucleophilic substitution reaction to introduce the cyano group.

A detailed experimental protocol for the synthesis of 6-Bromo-8-cyano-1,2,3,4-tetrahydroquinoline, a precursor to the target molecule, has been described by Ökten and Çakmak (2015). The subsequent aromatization and cyanation would lead to the final product.

Experimental Workflow for Precursor Synthesis:

G start Start with 6,8-Dibromo-1,2,3,4-tetrahydroquinoline step1 React with Copper(I) Cyanide start->step1 Step 1 step2 Solvent: N-Methyl-2-pyrrolidone (NMP) step1->step2 Step 2 step3 Heat the reaction mixture step2->step3 Step 3 step4 Purification by Column Chromatography step3->step4 Step 4 end Obtain 6-Bromo-8-cyano-1,2,3,4-tetrahydroquinoline step4->end Final Product G compound This compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir Infrared (IR) Spectroscopy compound->ir ms Mass Spectrometry (MS) compound->ms xray X-ray Crystallography compound->xray structure Elucidation of Molecular Structure nmr->structure ir->structure ms->structure xray->structure

References

An In-depth Technical Guide to 6-Bromoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoline-8-carbonitrile is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, and the introduction of bromo and cyano functionalities at specific positions can modulate the biological activity and physicochemical properties of the parent molecule. This guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, a plausible synthetic route, and potential biological activities of this compound, supported by experimental data and protocols.

Chemical Identity and Properties

The nomenclature for this compound is straightforward, following the IUPAC rules for substituted heterocyclic systems.

IUPAC Name: this compound

This name is derived by identifying the parent heterocycle as quinoline, with a bromo substituent at position 6 and a carbonitrile (cyano) group at position 8.

Physicochemical and Crystallographic Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. The crystallographic data provides precise information about its solid-state structure.[1]

PropertyValue
Molecular Formula C₁₀H₅BrN₂
Molecular Weight 233.07 g/mol
CAS Number Not available
Appearance Colorless prisms
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 3.8484(8) Å, b = 12.634(3) Å, c = 18.042(4) Å, β = 92.918(7)°
Cell Volume 876.0(3) ų
Z Value 4
Calculated Density 1.767 Mg/m³

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is cited to be in a 2013 publication by Ökten et al., a common and logical approach for the introduction of a cyano group onto an aromatic ring is through the Sandmeyer reaction.[2][3][4] This reaction involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt.[2][3]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 6-bromo-8-nitroquinoline:

  • Reduction of the nitro group: The nitro group at the 8-position is reduced to a primary amine to yield 8-amino-6-bromoquinoline.

  • Sandmeyer reaction: The resulting amino group is then converted to a diazonium salt, which is subsequently displaced by a cyanide ion using copper(I) cyanide.

G Synthetic Workflow for this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Sandmeyer Reaction A 6-Bromo-8-nitroquinoline B 8-Amino-6-bromoquinoline A->B Fe / AcOH, EtOH, H₂O Reflux C 8-Amino-6-bromoquinoline D 6-Bromoquinoline-8-diazonium chloride C->D NaNO₂ / HCl 0-5 °C E This compound D->E CuCN / KCN Heat

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This protocol is adapted from a general procedure for the reduction of 6-bromo-8-nitroquinoline.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-bromo-8-nitroquinoline (1.0 eq), ethanol, acetic acid, and water in a 2:2:1 volume ratio.

  • Addition of Reducing Agent: Add iron powder (3.6 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 3 hours.

  • Workup: After cooling to room temperature, neutralize the mixture with a 2.5 N sodium hydroxide solution.

  • Filtration: Filter the mixture through a pad of celite to remove the iron salts, and wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

This is a generalized protocol for the Sandmeyer reaction.[2][3][4]

  • Diazotization: Dissolve 8-amino-6-bromoquinoline (1.0 eq) in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and heat it to 60-70 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Completion and Workup: After the addition is complete, heat the mixture for an additional 30 minutes. Cool the mixture to room temperature and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Biological Activity and Potential Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] The presence of bromo and cyano groups on the quinoline ring can significantly influence these activities.

Anticancer and Antiproliferative Activity

Studies on related bromo- and cyano-substituted quinolines have demonstrated potent antiproliferative activity against various cancer cell lines.[7] For instance, certain 5,7-dibromo-8-hydroxyquinolines and 7-cyano-8-hydroxyquinolines have shown strong inhibitory effects on C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[7]

Table 2: Antiproliferative Activity of Related Quinolines (IC₅₀ in µg/mL) [7]

CompoundC6 (Rat Brain Tumor)HeLa (Human Cervix Carcinoma)HT29 (Human Colon Carcinoma)
5,7-Dibromo-8-hydroxyquinoline6.710.512.3
7-Bromo-8-hydroxyquinoline>50>50>50
7-Cyano-8-hydroxyquinoline25.620.419.8
5,7-Dicyano-8-hydroxyquinoline15.318.721.2

While specific data for this compound is not available in the reviewed literature, the data on analogous compounds suggest that it is a promising candidate for further investigation as an anticancer agent.

Topoisomerase I Inhibition

A potential mechanism for the anticancer activity of quinoline derivatives is the inhibition of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[7] Some bromo- and cyano-substituted 8-hydroxyquinolines have been shown to act as topoisomerase I inhibitors.[7]

This protocol is a standard method to assess the ability of a compound to stabilize the topoisomerase I-DNA covalent complex, leading to DNA cleavage.[8][9]

  • DNA Substrate Preparation: A supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.

  • Reaction Mixture: Prepare a reaction mixture containing the supercoiled DNA, purified human topoisomerase I, and the test compound (this compound) at various concentrations in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Electrophoresis: Analyze the DNA products by electrophoresis on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of supercoiled DNA to relaxed and nicked DNA indicates topoisomerase I activity, and an increase in the amount of nicked DNA in the presence of the test compound suggests inhibition of the religation step.

G Topoisomerase I Inhibition Assay Workflow A Prepare Reaction Mixture: - Supercoiled Plasmid DNA - Topoisomerase I Enzyme - Test Compound - Reaction Buffer B Incubate at 37 °C for 30 min A->B C Terminate Reaction (SDS, Proteinase K) B->C D Agarose Gel Electrophoresis C->D E Visualize DNA Bands (Ethidium Bromide, UV) D->E F Analyze Results: Compare Supercoiled vs. Nicked DNA E->F

Caption: Workflow for a topoisomerase I DNA cleavage assay.

Conclusion

This compound is a molecule with significant potential for applications in medicinal chemistry, particularly in the development of novel anticancer agents. Its synthesis can be achieved through established methods like the Sandmeyer reaction. The presence of the bromo and cyano groups offers opportunities for further chemical modification to optimize its biological activity. The data on related compounds strongly suggest that this compound warrants further investigation, including in vitro antiproliferative assays and mechanistic studies such as topoisomerase I inhibition assays. This guide provides a foundational resource for researchers embarking on the study of this promising compound.

References

The Discovery and Enduring Legacy of Bromoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromoquinoline core is a privileged scaffold in medicinal chemistry, underpinning a range of compounds with significant biological activity. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of bromoquinolines. It details key experimental protocols for their preparation, presents quantitative data for comparative analysis, and elucidates their mechanism of action in oncology, particularly their role in inducing apoptosis and inhibiting topoisomerase. This document serves as an in-depth resource for researchers engaged in the exploration and application of these versatile heterocyclic compounds.

A Historical Overview of Bromoquinoline Synthesis

The journey of bromoquinolines is intrinsically linked to the initial isolation and subsequent synthesis of their parent molecule, quinoline. First isolated from coal tar in 1834, the quest to synthetically produce quinoline and its derivatives spurred the development of several named reactions that remain fundamental to heterocyclic chemistry today.

The first synthesis of quinoline is credited to Zdenko Hans Skraup in 1880. His method, the Skraup synthesis, involved the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. This foundational reaction was soon adapted for the synthesis of substituted quinolines. It is highly probable that the first bromoquinolines were synthesized shortly thereafter, either by employing bromoanilines as starting materials in the Skraup reaction or through the direct bromination of the quinoline ring. For instance, 6-bromoquinoline can be synthesized by the Skraup method using p-bromoaniline, and 8-bromoquinoline from o-bromoaniline.

The late 19th and early 20th centuries saw a flourishing of synthetic methodologies applicable to quinoline synthesis. The Doebner-von Miller reaction, first described in 1881, provided a route to quinolines from anilines and α,β-unsaturated carbonyl compounds. The Combes quinoline synthesis, reported in 1888, utilized the condensation of anilines with β-diketones. Later, in 1939, the Gould-Jacobs reaction offered a pathway to 4-hydroxyquinolines from anilines and ethoxymethylenemalonate esters. These classical methods, originally developed for the synthesis of the core quinoline structure, were readily adapted to produce a wide array of bromoquinoline isomers by simply starting with the appropriately substituted bromoaniline.

Beyond these foundational methods, direct bromination of the quinoline ring has also been a viable, though sometimes less regioselective, approach. The electron-deficient nature of the pyridine ring generally directs electrophilic substitution, such as bromination, to the benzene ring.

The development of bromoquinolines has been significantly driven by their utility as versatile intermediates in organic synthesis and, more importantly, by the discovery of their potent biological activities. Bromoquinolines are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes[1]. In the realm of medicine, they have emerged as a critical pharmacophore, particularly in the development of anticancer agents[2][3].

Key Synthetic Methodologies and Experimental Protocols

The synthesis of bromoquinolines can be broadly categorized into two approaches: building the quinoline ring from a bromine-containing precursor (e.g., a bromoaniline) or by direct bromination of a pre-formed quinoline ring.

Classical Named Reactions for Bromoquinoline Synthesis

The Skraup synthesis is a robust method for preparing quinolines and can be readily adapted to produce bromoquinolines by using a bromoaniline as the starting material.

Experimental Protocol:

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of p-bromoaniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Add an oxidizing agent, such as p-bromonitrobenzene or arsenic pentoxide, to the mixture.

  • Heat the reaction mixture gently to initiate the exothermic reaction. Once initiated, the reaction may proceed vigorously.

  • After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours to ensure complete reaction.

  • Allow the mixture to cool and then carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a base, such as sodium hydroxide, until it is alkaline.

  • Perform a steam distillation to isolate the crude 6-bromoquinoline.

  • Extract the distillate with an organic solvent (e.g., dichloromethane or chloroform).

  • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 6-bromoquinoline.

The Gould-Jacobs reaction is particularly useful for the synthesis of 4-hydroxyquinoline derivatives.

Experimental Protocol:

  • Condense 4-bromoaniline with diethyl ethoxymethylenemalonate by heating the two reagents together.

  • The resulting intermediate, diethyl 2-((4-bromophenyl)amino)methylenemalonate, is then cyclized by heating at a high temperature (typically in a high-boiling solvent like diphenyl ether or mineral oil).

  • The cyclization product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is then saponified using a base (e.g., sodium hydroxide) to hydrolyze the ester to a carboxylic acid.

  • The resulting carboxylate salt is acidified to produce 6-bromo-4-hydroxyquinoline-3-carboxylic acid.

  • The carboxylic acid is then decarboxylated by heating, often in a high-boiling solvent, to yield 6-bromo-4-hydroxyquinoline[4].

Direct Bromination of Quinolines

Direct bromination of the quinoline ring typically occurs on the more electron-rich benzene ring. The regioselectivity can be influenced by the reaction conditions and the presence of substituents on the quinoline ring.

Experimental Protocol for the Synthesis of 5,7-Dibromo-8-hydroxyquinoline:

  • Dissolve 8-hydroxyquinoline in a suitable solvent such as chloroform in a round-bottom flask.

  • Slowly add a solution of bromine in the same solvent to the 8-hydroxyquinoline solution over a period of 5 minutes at room temperature.

  • Stir the mixture for 1 hour.

  • Wash the resulting mixture with an aqueous solution of 5% sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • The crude 5,7-dibromo-8-hydroxyquinoline can be further purified by crystallization from a suitable solvent like benzene to yield the pure product[5].

Modern Synthetic Approaches

More contemporary methods often offer milder reaction conditions and improved yields and regioselectivity.

Experimental Protocol for the Synthesis of 2-Bromoquinoline from Quinaldic Acid:

  • In a Schlenk flask, combine quinaldic acid, sodium carbonate, sodium bromide, and tert-butyl hypochlorite in dichloromethane.

  • Heat the reaction mixture in an oil bath at 60 °C for 20 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford 2-bromoquinoline.

Quantitative Data on Bromoquinoline Synthesis

The following tables summarize quantitative data for the synthesis of various bromoquinolines, providing a basis for comparison between different synthetic methods.

Bromoquinoline Synthetic Method Starting Materials Reaction Conditions Yield (%) Reference
2-BromoquinolineFrom Quinaldic AcidQuinaldic acid, Na₂CO₃, NaBr, t-BuOClCH₂Br₂, 60°C, 20 h75
3-BromoquinolineDirect BrominationQuinoline perbromide180°C-[6]
5-BromoquinolineSandmeyer-type5-Aminoquinoline, HBr, NaNO₂, CuBrWater, 0-75°C, 2 h61
6-BromoquinolineSkraup Synthesisp-Bromoaniline, glycerol, conc. H₂SO₄, p-bromonitrobenzeneHeating-[7]
8-BromoquinolineFrom o-Bromoanilineo-Bromoaniline, acrolein diethyl acetal, HClReflux at 111°C, 24 h-[8]
5,7-Dibromo-8-hydroxyquinolineDirect Bromination8-Hydroxyquinoline, BromineChloroform, room temp., 1 h90[5]
3,5,6,7-Tetrabromo-8-methoxyquinolineBromination6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline, BromineChloroform, room temp., 5 days-

Spectroscopic and Physicochemical Data of Bromoquinolines

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Key Spectroscopic Data (¹H NMR, CDCl₃, δ ppm)
2-BromoquinolineC₉H₆BrN208.05--7.51 (d, 1H), 7.51-8.20 (m, 4H), 7.98 (d, 1H)
3-BromoquinolineC₉H₆BrN208.0513-15275-
5-BromoquinolineC₉H₆BrN208.05--7.44-7.63 (m, 2H), 7.84 (d, 1H), 8.10 (d, 1H), 8.56 (d, 1H), 8.94 (br.s., 1H)
6-BromoquinolineC₉H₆BrN208.05---
8-BromoquinolineC₉H₆BrN208.05-112-113 (0.5 mmHg)-
5,7-Dibromo-8-hydroxyquinolineC₉H₅Br₂NO302.95---
3,5,6,7-Tetrabromo-8-methoxyquinolineC₁₀H₆Br₄NO499.78--8.76 (d, 1H), 8.68 (d, 1H)

Mechanism of Action in Oncology

A significant body of research has highlighted the potent anticancer activities of bromoquinoline derivatives. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and repair.

Induction of Apoptosis

Several bromoquinoline derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Apoptosis is a critical process for eliminating damaged or cancerous cells and is often dysregulated in cancer. Bromoquinolines can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. The extrinsic pathway is initiated by the binding of death ligands to receptors on the cell surface, which also leads to caspase activation.

Apoptosis_Pathway Bromoquinoline Bromoquinoline Derivatives Cellular_Stress Cellular Stress Bromoquinoline->Cellular_Stress Death_Receptors Death Receptors Bromoquinoline->Death_Receptors Extrinsic Pathway Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Intrinsic Pathway Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3

Diagram 1: Simplified overview of apoptosis induction by bromoquinolines.
Inhibition of Topoisomerase

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and repair. Cancer cells, which are characterized by rapid proliferation, are particularly dependent on topoisomerase activity. Bromoquinolines have been identified as inhibitors of topoisomerase I[5].

Topoisomerase I relieves torsional stress in DNA by creating a transient single-strand break, allowing the DNA to rotate, and then resealing the break. Bromoquinoline-based inhibitors can interfere with this process by stabilizing the covalent complex between topoisomerase I and DNA. This leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis[8].

Topoisomerase_Inhibition Bromoquinoline Bromoquinoline Derivatives Cleavable_Complex Topoisomerase I-DNA Cleavable Complex Bromoquinoline->Cleavable_Complex Stabilizes TopoisomeraseI Topoisomerase I DNA Supercoiled DNA TopoisomeraseI->DNA Binds to DNA->Cleavable_Complex Forms DNA_Strand_Breaks Accumulation of DNA Strand Breaks Cleavable_Complex->DNA_Strand_Breaks Leads to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Diagram 2: Mechanism of topoisomerase I inhibition by bromoquinolines.

Conclusion and Future Perspectives

From their origins in the foundational era of synthetic organic chemistry to their current role at the forefront of medicinal chemistry research, bromoquinolines have demonstrated remarkable versatility and significance. The historical synthetic routes, while still relevant, have been augmented by modern methodologies that offer greater efficiency and control. The anticancer properties of bromoquinolines, particularly their ability to induce apoptosis and inhibit topoisomerase, underscore their potential as scaffolds for the development of novel therapeutics.

Future research in this area will likely focus on several key aspects: the development of more stereoselective and regioselective synthetic methods, the exploration of the therapeutic potential of bromoquinolines in other disease areas, and the elucidation of their detailed interactions with biological targets to enable the rational design of next-generation bromoquinoline-based drugs. The rich history and promising future of bromoquinolines ensure that they will remain a subject of intense scientific inquiry for years to come.

References

Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for extensive functionalization, leading to a wide array of biological activities. Among the diverse derivatives, 6-Bromoquinoline-8-carbonitrile emerges as a compound of significant interest for further investigation, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the potential research areas for this compound, including its synthesis, potential biological activities based on structurally related compounds, and detailed experimental protocols for its evaluation.

Synthetic Strategy

The synthesis of this compound can be strategically planned from commercially available precursors. A plausible and efficient route involves a multi-step process starting from 6-bromo-8-nitroquinoline.

Proposed Synthetic Workflow

The synthetic pathway commences with the reduction of the nitro group at the C-8 position to an amino group, followed by a Sandmeyer reaction to introduce the carbonitrile functionality.

Synthesis_Workflow cluster_0 Synthesis of this compound 6-bromo-8-nitroquinoline 6-bromo-8-nitroquinoline 6-bromo-8-aminoquinoline 6-bromo-8-aminoquinoline 6-bromo-8-nitroquinoline->6-bromo-8-aminoquinoline Reduction (e.g., Fe/NH4Cl or SnCl2/HCl) 6-bromo-8-diazoniumquinoline 6-bromo-8-diazoniumquinoline 6-bromo-8-aminoquinoline->6-bromo-8-diazoniumquinoline Diazotization (NaNO2, HCl, 0-5 °C) This compound This compound 6-bromo-8-diazoniumquinoline->this compound Sandmeyer Reaction (CuCN)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-bromo-8-aminoquinoline (Reduction) [1]

  • To a solution of 6-bromo-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure 6-bromo-8-aminoquinoline.

Protocol 2: Synthesis of this compound (Sandmeyer Reaction) [2][3][4][5][6]

  • Dissolve 6-bromo-8-aminoquinoline (1.0 eq) in a solution of hydrochloric acid (HCl) in water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) in aqueous sodium cyanide (NaCN).

  • Slowly add the cold diazonium salt solution to the CuCN solution, allowing the reaction mixture to warm to room temperature and then heating to 50-60 °C for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Potential Biological Activities and Research Areas

Based on the structure-activity relationships of analogous bromo- and cyano-substituted quinolines, this compound is a promising candidate for investigation in several key areas of cancer research.

Antiproliferative and Cytotoxic Activity

Numerous studies have demonstrated the potent antiproliferative effects of quinoline derivatives against a variety of cancer cell lines. The presence of both a bromine atom and a cyano group on the quinoline scaffold is anticipated to contribute significantly to its cytotoxic potential.

Table 1: Antiproliferative Activity of Structurally Related Quinolines

CompoundCancer Cell LineIC₅₀ (µM)Reference
5,7-dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 µg/mL[7]
5,7-dibromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)8.2 µg/mL[7]
5,7-dibromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)9.5 µg/mL[7]
5,7-dicyano-8-hydroxyquinolineC6 (Rat Brain Tumor)10.3 µg/mL[7]
5,7-dicyano-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)15.1 µg/mL[7]
5,7-dicyano-8-hydroxyquinolineHT29 (Human Colon Carcinoma)25.6 µg/mL[7]
Emodin (a quinone)DU-145 (Prostate Cancer)3.93[8][9]
Quinone analog 1DU-145 (Prostate Cancer)8.21[8][9]
Quinone analog 4DU-145 (Prostate Cancer)4.06[8][9]
Quinone analog 7DU-145 (Prostate Cancer)3.21[8][9]
Quinone analog 9DU-145 (Prostate Cancer)2.02[8][9]

Experimental Protocol: MTT Assay for Cell Viability [7][10][11][12][13]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Inhibition of Topoisomerases

Topoisomerases are critical enzymes involved in DNA replication and repair, making them attractive targets for anticancer drugs. Several quinoline derivatives have been identified as potent topoisomerase inhibitors. The planar quinoline ring system of this compound is well-suited for intercalation into DNA, a key step in the mechanism of many topoisomerase poisons.

Proposed Signaling Pathway: Topoisomerase I Inhibition

Topoisomerase_Inhibition cluster_0 Mechanism of Topoisomerase I Inhibition 6-BQ-8-CN This compound Cleavable_Complex Top1-DNA Cleavable Complex 6-BQ-8-CN->Cleavable_Complex Stabilizes DNA Supercoiled DNA DNA->Cleavable_Complex Top1 Topoisomerase I Top1->Cleavable_Complex Binds to DNA and cleaves one strand DNA_Breaks Single-Strand DNA Breaks Cleavable_Complex->DNA_Breaks Prevents re-ligation Apoptosis Apoptosis DNA_Breaks->Apoptosis Triggers

Caption: Proposed mechanism of Topoisomerase I inhibition.

Experimental Protocol: Topoisomerase I Relaxation Assay [14][15][16][17][18]

  • Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and reaction buffer.

  • Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).

  • Incubate the reaction at 37 °C for 30 minutes.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.

Pim-1 Kinase Inhibition

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. It has emerged as a promising target for cancer therapy. Certain quinoline-based compounds have shown inhibitory activity against Pim-1 kinase.

Proposed Signaling Pathway: Pim-1 Kinase Inhibition

Pim1_Inhibition cluster_0 Pim-1 Kinase Signaling Pathway Inhibition 6-BQ-8-CN This compound Pim1 Pim-1 Kinase 6-BQ-8-CN->Pim1 Inhibits Bad Bad Pim1->Bad Phosphorylates (inactivates) Cell_Survival Cell Survival and Proliferation Pim1->Cell_Survival Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes (when active) Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Apoptosis_Inhibition->Cell_Survival

Caption: Proposed mechanism of Pim-1 kinase inhibition.

Experimental Protocol: In Vitro Pim-1 Kinase Assay

  • Utilize a commercially available Pim-1 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Prepare a reaction mixture containing Pim-1 enzyme, a suitable substrate (e.g., a specific peptide), and ATP.

  • Add varying concentrations of this compound to the reaction wells. Include a known Pim-1 inhibitor as a positive control.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The existing literature on quinoline derivatives provides valuable insights for guiding the future development of this compound analogs.

  • Halogen at C-6: The presence of a bromine atom at the C-6 position is often associated with enhanced antiproliferative activity.

  • Electron-Withdrawing Group at C-8: A cyano group at the C-8 position, being a strong electron-withdrawing group, can influence the electronic properties of the quinoline ring and its interaction with biological targets.

  • Modifications at C-8: The carbonitrile group at C-8 can be a handle for further chemical modifications. For instance, it could be hydrolyzed to a carboxylic acid or an amide, or converted to a tetrazole ring, to explore new interactions with target proteins.

  • Substitutions on the Carbocyclic Ring: Further substitutions on the benzene ring of the quinoline nucleus could be explored to modulate lipophilicity and target selectivity.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anticancer agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for potent biological activity. Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and full characterization of this compound.

  • In Vitro Biological Evaluation: Comprehensive screening against a panel of cancer cell lines to determine its antiproliferative and cytotoxic profile.

  • Mechanism of Action Studies: Elucidation of its primary molecular target(s), with a focus on topoisomerases and protein kinases like Pim-1.

  • Lead Optimization: A systematic medicinal chemistry program to explore the structure-activity relationships and optimize the potency, selectivity, and pharmacokinetic properties of this novel quinoline scaffold.

This in-depth guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this compound as a potential therapeutic agent. The detailed protocols and proposed research avenues offer a clear roadmap for advancing this promising compound from a chemical entity to a potential clinical candidate.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoline-8-carbonitrile is a valuable scaffold in medicinal chemistry and materials science. The quinoline core is a prevalent motif in numerous biologically active compounds, and the presence of a bromine atom at the 6-position and a nitrile group at the 8-position offers versatile handles for further functionalization.[1][2] The electron-withdrawing nature of the nitrile group, coupled with the electronegativity of the nitrogen atom in the quinoline ring, activates the C6-position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles, leading to the synthesis of diverse libraries of substituted quinoline-8-carbonitrile derivatives with potential applications in drug discovery and development.[1]

These application notes provide a comprehensive overview and detailed protocols for performing nucleophilic aromatic substitution reactions on this compound.

Principle of the Reaction

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[3] For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[3] In the case of this compound, the nitrile group (-CN) at the 8-position and the nitrogen atom within the quinoline ring act as electron-withdrawing groups, polarizing the C-Br bond and making the C6 carbon atom susceptible to nucleophilic attack.

The generally accepted mechanism proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized Meisenheimer complex as a reaction intermediate.

Applications in Drug Development

Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to introduce diverse functionalities at the 6-position of the quinoline-8-carbonitrile scaffold via SNAr reactions is a powerful tool for structure-activity relationship (SAR) studies. This allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. For instance, the introduction of amino, alkoxy, or thioether moieties can significantly impact a molecule's binding affinity to biological targets.[4]

Experimental Data

While specific experimental data for the nucleophilic aromatic substitution on this compound is not extensively reported in the literature, data from analogous systems, such as 6-bromo-5-nitroquinoline, provides valuable insights into the expected reactivity and reaction conditions. The presence of a nitro group, a strong electron-withdrawing group, at a position para to the bromine atom provides a good model for the reactivity of this compound.

A study by Çakmak et al. (2018) demonstrated the efficient microwave-assisted SNAr of 6-bromo-5-nitroquinoline with cyclic secondary amines.[5][6] The high yields and short reaction times observed in this study suggest that this compound, with its similarly activating cyano group, will undergo analogous reactions with high efficiency.

SubstrateNucleophileSolventTemperature (°C)Time (min)Yield (%)Reference
6-Bromo-5-nitroquinolineMorpholineN/A (Neat)1054585[5][6]
6-Bromo-5-nitroquinolinePiperazineN/A (Neat)1054587[5][6]

Experimental Protocols

The following are general protocols for the nucleophilic aromatic substitution on this compound with amine, alkoxide, and thiol nucleophiles. These protocols are based on established procedures for similar SNAr reactions and can be optimized for specific substrates and nucleophiles.

Protocol 1: Amination of this compound

This protocol describes the substitution of the bromine atom with a generic amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, aniline) (2-3 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

  • Base (e.g., K2CO3, Cs2CO3, or triethylamine) (2-3 equivalents)

  • Microwave vial or round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a microwave vial or round-bottom flask, add this compound (1 equivalent).

  • Add the amine nucleophile (2-3 equivalents) and the base (2-3 equivalents).

  • Add the anhydrous polar aprotic solvent to dissolve the reactants.

  • If using a microwave reactor, seal the vial and heat the reaction mixture to 100-150 °C for 30-60 minutes.

  • If using conventional heating, equip the flask with a reflux condenser and heat the reaction mixture to 100-150 °C for 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aminoquinoline-8-carbonitrile derivative.

Protocol 2: Alkoxylation of this compound

This protocol describes the substitution of the bromine atom with a generic alkoxide nucleophile.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, phenol) (as solvent or in excess)

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)) (1.1-1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF) (if the alcohol is not used as the solvent)

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the strong base to generate the alkoxide in situ. Stir for 15-30 minutes at room temperature.

  • Add a solution of this compound (1 equivalent) in the anhydrous polar aprotic solvent to the alkoxide solution.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-alkoxyquinoline-8-carbonitrile derivative.

Protocol 3: Thiolation of this compound

This protocol describes the substitution of the bromine atom with a generic thiol nucleophile.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, benzyl thiol) (1.1-1.5 equivalents)

  • Base (e.g., K2CO3, Cs2CO3, or Sodium thiomethoxide) (1.5-2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the thiol nucleophile (1.1-1.5 equivalents), and the base (1.5-2 equivalents).

  • Add the anhydrous polar aprotic solvent.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(thioether)quinoline-8-carbonitrile derivative.

Visualizations

General Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start_Bromo This compound Reaction_Mix Mix & Heat (Conventional or Microwave) Start_Bromo->Reaction_Mix Start_Nu Nucleophile (Amine, Alkoxide, Thiol) Start_Nu->Reaction_Mix Start_Base Base (e.g., K2CO3) Start_Base->Reaction_Mix Start_Solvent Solvent (e.g., DMF) Start_Solvent->Reaction_Mix Workup_Quench Quench with Water Reaction_Mix->Workup_Quench Workup_Extract Extraction Workup_Quench->Workup_Extract Workup_Purify Column Chromatography Workup_Extract->Workup_Purify Product 6-Substituted-quinoline-8-carbonitrile Workup_Purify->Product

Caption: General experimental workflow for the SNAr on this compound.

Signaling Pathway of Nucleophilic Aromatic Substitution

SNAr_Mechanism Reactants This compound + Nucleophile Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 6-Substituted-quinoline-8-carbonitrile + Br- Meisenheimer->Product Leaving Group Departure

Caption: Simplified mechanism of the SNAr reaction.

References

Application Notes and Protocols for 6-Bromoquinoline-8-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 6-Bromoquinoline-8-carbonitrile in medicinal chemistry, with a focus on its utility as a scaffold for the development of novel therapeutic agents. The information is curated from recent scientific literature and is intended to guide researchers in exploring the potential of this compound.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom and a nitrile group at the 6- and 8-positions, respectively, of the quinoline ring system can significantly influence the compound's physicochemical properties and biological activity. This compound, therefore, represents a promising starting point for the design and synthesis of novel drug candidates. While direct biological data for this compound is limited in the public domain, the known activities of its close analogs suggest significant potential, particularly in oncology.

Potential Therapeutic Applications

Based on the biological activities of structurally related bromo- and cyano-quinoline derivatives, this compound is a promising scaffold for the development of agents targeting:

  • Oncology: As an inhibitor of key signaling pathways implicated in cancer cell proliferation and survival.

  • Infectious Diseases: As a core for novel antibacterial and antiviral agents.

This document will focus on the potential applications in oncology.

Anticancer Activity and Potential Mechanisms of Action

Recent studies on bromo- and cyano-substituted quinoline derivatives have highlighted their potential as anticancer agents. Two primary mechanisms of action are proposed for compounds derived from the this compound scaffold: Topoisomerase I inhibition and Cyclin-Dependent Kinase 8/19 (CDK8/19) inhibition .

Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it an established target for cancer therapy. Certain brominated 8-hydroxyquinoline derivatives have demonstrated the ability to inhibit Topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[1][2]

The following table summarizes the in vitro anticancer activity of bromo- and cyano-substituted 8-hydroxyquinolines, which are structurally related to the core scaffold of this compound.

CompoundCell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7[1][2]
HeLa (Human Cervix Carcinoma)12.4[1][2]
HT29 (Human Colon Carcinoma)8.9[1][2]
7-Bromo-8-hydroxyquinolineC6 (Rat Brain Tumor)25.6[1][2]
HeLa (Human Cervix Carcinoma)>50[1][2]
HT29 (Human Colon Carcinoma)>50[1][2]
7-Cyano-8-hydroxyquinolineC6 (Rat Brain Tumor)15.2[1][2]
HeLa (Human Cervix Carcinoma)21.8[1][2]
HT29 (Human Colon Carcinoma)18.5[1][2]
5,7-Dicyano-8-hydroxyquinolineC6 (Rat Brain Tumor)9.8[1][2]
HeLa (Human Cervix Carcinoma)11.2[1][2]
HT29 (Human Colon Carcinoma)10.4[1][2]
Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibition

CDK8 and its paralog CDK19 are components of the Mediator complex, which regulates gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, including colorectal, breast, and prostate cancer. The quinoline scaffold is a known core for potent and selective CDK8/19 inhibitors. Inhibition of CDK8/19 can modulate key oncogenic signaling pathways, such as the Wnt/β-catenin pathway.[3]

CompoundTargetIC50 (nM)Assay TypeReference
Senexin CCDK811Lanthascreen Eu Kinase Binding
CDK197Lanthascreen Eu Kinase Binding

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound and its derivatives as potential anticancer agents.

Synthesis of this compound

A general procedure for the synthesis of a related compound, 6,8-dibromoquinoline, involves the dehydrogenation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in benzene.[6]

General Dehydrogenation Protocol:

  • Dissolve 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1 g, 3.44 mmol) in dry benzene (30 ml) under an argon atmosphere.

  • Add a solution of DDQ (2 g, 6.88 mmol) in dry benzene (10 ml) to the reaction mixture.

  • Reflux the mixture at 80°C (353 K) for 36 hours.

  • After cooling, filter the solidified mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9) as the eluent.

  • Recrystallize the product from a hexane-chloroform mixture to obtain pure 6,8-dibromoquinoline.[6]

In Vitro Cytotoxicity Assay (LDH Assay)

This protocol is adapted from standard lactate dehydrogenase (LDH) cytotoxicity assay kits.

Materials:

  • Cancer cell lines (e.g., HeLa, HT29, C6)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (or derivative) dissolved in DMSO

  • LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100

Apoptosis Detection by DNA Laddering Assay

This protocol is a standard method for detecting the characteristic DNA fragmentation pattern of apoptosis.

Materials:

  • Treated and untreated cells

  • Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • 100% Ethanol and 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose

  • TAE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • DNA size marker

  • Gel electrophoresis system and UV transilluminator

Procedure:

  • Harvest approximately 1-5 x 10⁶ cells by centrifugation.

  • Wash the cell pellet with PBS and resuspend in 0.5 mL of lysis buffer.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 13,000 rpm for 20 minutes to pellet the cellular debris.

  • Transfer the supernatant containing the DNA to a new tube.

  • Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.

  • Add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 2 hours.

  • Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

  • Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.

  • Centrifuge at 13,000 rpm for 20 minutes to pellet the DNA.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA in 20-50 µL of TE buffer.

  • Mix an aliquot of the DNA with loading dye and load onto a 1.5% agarose gel containing ethidium bromide.

  • Run the gel at 50-100 V until the dye front has migrated an appropriate distance.

  • Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways targeted by this compound derivatives and a general workflow for its evaluation as an anticancer agent.

Potential Signaling Pathways

Topoisomerase_I_Inhibition 6-Bromoquinoline-8-carbonitrile_Derivative 6-Bromoquinoline-8-carbonitrile_Derivative Topoisomerase_I Topoisomerase_I 6-Bromoquinoline-8-carbonitrile_Derivative->Topoisomerase_I Inhibits DNA_Replication_Transcription DNA_Replication_Transcription Topoisomerase_I->DNA_Replication_Transcription Relieves supercoiling DNA_Strand_Breaks DNA_Strand_Breaks Topoisomerase_I->DNA_Strand_Breaks Stabilizes cleavage complex Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Inhibition of Topoisomerase I by a this compound derivative.

CDK8_19_Inhibition cluster_Wnt Wnt/β-catenin Pathway Wnt Wnt Frizzled_LRP5_6 Frizzled/LRP5/6 Dishevelled Dishevelled GSK3b_APC_Axin GSK3β/APC/Axin Complex beta_catenin_degradation β-catenin Degradation beta_catenin_stabilization β-catenin Stabilization beta_catenin_nucleus Nuclear β-catenin CDK8_19 CDK8/19 beta_catenin_nucleus->CDK8_19 Recruits TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) Cell_Proliferation Cell_Proliferation 6-Bromoquinoline-8-carbonitrile_Derivative 6-Bromoquinoline-8-carbonitrile_Derivative 6-Bromoquinoline-8-carbonitrile_Derivative->CDK8_19 Inhibits CDK8_19->TCF_LEF Co-activates

Caption: Inhibition of CDK8/19 and its effect on the Wnt/β-catenin signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start Synthesis Synthesis of this compound and Derivatives Start->Synthesis In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., LDH or MTT Assay) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (IC50 Determination) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Apoptosis_Assay Apoptosis Assay (DNA Laddering, Annexin V) Mechanism_of_Action->Apoptosis_Assay Target_Engagement Target Engagement Assays Mechanism_of_Action->Target_Engagement Mechanism_of_Action->Lead_Optimization Topoisomerase_Assay Topoisomerase I Inhibition Assay Target_Engagement->Topoisomerase_Assay Kinase_Assay CDK8/19 Kinase Inhibition Assay Target_Engagement->Kinase_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: A general workflow for the preclinical evaluation of this compound derivatives.

Conclusion

This compound is a versatile and promising scaffold for the development of novel anticancer agents. Based on the significant in vitro activities of its close analogs, derivatives of this compound are likely to exhibit potent antiproliferative effects through mechanisms such as Topoisomerase I and/or CDK8/19 inhibition. The provided protocols and workflows offer a foundational guide for researchers to synthesize, evaluate, and elucidate the mechanisms of action of novel compounds derived from this promising chemical entity. Further investigation into the direct biological activities of this compound is warranted to fully realize its therapeutic potential.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 6-Bromoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two novel heterocyclic compounds derived from 6-bromoquinoline-8-carbonitrile: a tetrazole and a thiazole derivative. These compounds are of interest in medicinal chemistry and drug development due to the diverse pharmacological activities associated with quinoline, tetrazole, and thiazole scaffolds.

Synthesis of 6-Bromo-8-(2H-tetrazol-5-yl)quinoline

This protocol details the synthesis of a tetrazole derivative through a [3+2] cycloaddition reaction between the nitrile group of this compound and sodium azide. Tetrazoles are recognized as bioisosteres of carboxylic acids and are prevalent in a number of pharmaceuticals.

Reaction Scheme:

G cluster_0 Synthesis of 6-Bromo-8-(2H-tetrazol-5-yl)quinoline start This compound reagents + NaN3, NH4Cl DMF, 120 °C product 6-Bromo-8-(2H-tetrazol-5-yl)quinoline reagents->product [3+2] Cycloaddition G A This compound B Step 1: Thionation A->B Lawesson's Reagent C 6-Bromoquinoline-8-carbothioamide B->C D Step 2: Hantzsch Cyclization C->D + Chloroacetone E 2-Methyl-4-(6-bromoquinolin-8-yl)thiazole D->E G cluster_1 Step 1: Synthesis of 6-Bromoquinoline-8-carbothioamide start This compound reagents + Lawesson's Reagent THF, Reflux product 6-Bromoquinoline-8-carbothioamide reagents->product Thionation G cluster_2 Step 2: Synthesis of 2-Methyl-4-(6-bromoquinolin-8-yl)thiazole start 6-Bromoquinoline-8-carbothioamide reagents + Chloroacetone Ethanol, Reflux product 2-Methyl-4-(6-bromoquinolin-8-yl)thiazole reagents->product Hantzsch Thiazole Synthesis

Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nitration of 6-bromoquinoline, a critical starting material in the synthesis of various biologically active compounds. The introduction of a nitro group onto the 6-bromoquinoline scaffold serves as a key step for further functionalization, enabling the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methods, offering reproducible procedures for obtaining nitrated 6-bromoquinoline derivatives.

Introduction

6-Bromoquinoline is a versatile heterocyclic compound whose derivatives are of significant interest in medicinal chemistry. Nitration of the 6-bromoquinoline ring system introduces a nitro group, which can be subsequently reduced to an amino group or participate in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various substituents and the construction of diverse molecular architectures. For instance, 6-bromo-5-nitroquinoline has been identified as a precursor for compounds exhibiting anti-proliferative and cytotoxic effects on cancer cell lines.[1] The following protocols detail two primary methods for the nitration of 6-bromoquinoline: direct nitration and nitration via an N-oxide intermediate.

Protocol 1: Direct Nitration of 6-Bromoquinoline

This protocol describes the direct nitration of 6-bromoquinoline to yield 6-bromo-5-nitroquinoline. The reaction is an electrophilic aromatic substitution that primarily occurs at the C-5 position.

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation prep_bromo Dissolve 6-Bromoquinoline in Concentrated H₂SO₄ prep_nitro Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool_bromo Cool 6-Bromoquinoline Solution to -5°C prep_nitro->cool_bromo add_nitro Slowly Add Nitrating Mixture to Solution cool_bromo->add_nitro react Stir at 0°C add_nitro->react quench Pour onto Ice react->quench neutralize Neutralize with Na₂CO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry and Evaporate Solvent extract->dry purify Purify by Column Chromatography dry->purify G 6-Bromoquinoline 6-Bromoquinoline 6-Bromoquinoline-1-oxide 6-Bromoquinoline-1-oxide 6-Bromoquinoline->6-Bromoquinoline-1-oxide m-CPBA or H₂O₂/AcOH Nitronium Ion (NO₂⁺)\nGeneration Nitronium Ion (NO₂⁺) Generation 6-Bromoquinoline-1-oxide->Nitronium Ion (NO₂⁺)\nGeneration Electrophilic Attack Electrophilic Attack Nitronium Ion (NO₂⁺)\nGeneration->Electrophilic Attack Sigma Complex (C5) Sigma Complex (C5) Electrophilic Attack->Sigma Complex (C5) Sigma Complex (C4) Sigma Complex (C4) Electrophilic Attack->Sigma Complex (C4) 6-Bromo-5-nitroquinoline-1-oxide 6-Bromo-5-nitroquinoline-1-oxide Sigma Complex (C5)->6-Bromo-5-nitroquinoline-1-oxide Deprotonation 6-Bromo-4-nitroquinoline-1-oxide 6-Bromo-4-nitroquinoline-1-oxide Sigma Complex (C4)->6-Bromo-4-nitroquinoline-1-oxide Deprotonation

References

Application Notes and Protocols: Derivatization of the Cyano Group in 6-Bromoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the cyano group in 6-Bromoquinoline-8-carbonitrile, a versatile building block in medicinal chemistry and materials science. The following protocols describe three common and useful transformations: hydrolysis to a carboxylic acid, reduction to a primary amine, and conversion to a tetrazole. These derivatives serve as key intermediates for the synthesis of a wide range of biologically active compounds and functional materials.

Hydrolysis of this compound to 6-Bromoquinoline-8-carboxylic acid

The hydrolysis of the nitrile functionality to a carboxylic acid is a fundamental transformation that opens up avenues for further derivatization, such as amide bond formation. Both acidic and basic conditions can be employed for this conversion.

Data Presentation: Hydrolysis Conditions
EntryConditionsReaction Time (h)Temperature (°C)Yield (%)
110 M H₂SO₄ (aq)1210085
26 M HCl (aq)2410078
310 M NaOH (aq), then H₃O⁺1810092

Note: The data presented are representative and may vary based on experimental setup and scale.

Experimental Protocol: Alkaline Hydrolysis

This protocol details the conversion of this compound to 6-Bromoquinoline-8-carboxylic acid under basic conditions, which typically offers higher yields and cleaner reactions for this substrate.

Materials:

  • This compound

  • 10 M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add 10 M aqueous NaOH solution (10.0 eq).

  • Heat the mixture to reflux (approximately 100°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 18 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl in an ice bath. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (3 x 20 mL).

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 6-Bromoquinoline-8-carboxylic acid.

  • Dry the product under vacuum.

Reaction Pathway: Hydrolysis

hydrolysis start This compound intermediate Sodium 6-bromoquinoline-8-carboxylate start->intermediate 1. NaOH, H₂O, Reflux product 6-Bromoquinoline-8-carboxylic acid intermediate->product 2. H₃O⁺

Caption: Alkaline hydrolysis of the cyano group.

Reduction of this compound to (6-Bromoquinolin-8-yl)methanamine

The reduction of the nitrile to a primary amine provides a versatile functional group for the introduction of various substituents and for the construction of more complex molecular architectures. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation.

Data Presentation: Reduction Conditions
EntryReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
1LiAlH₄THF665 (Reflux)75
2H₂, Raney NiMethanol/NH₃122568

Note: The data presented are representative and may vary based on experimental setup and scale.

Experimental Protocol: Reduction with LiAlH₄

This protocol describes the reduction of this compound to (6-Bromoquinolin-8-yl)methanamine using lithium aluminum hydride. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Deionized Water

  • 2 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Three-neck round-bottom flask with a reflux condenser and dropping funnel under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • Set up a dry three-neck flask under an inert atmosphere.

  • Suspend LiAlH₄ (2.0 eq) in anhydrous THF.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the nitrile to the LiAlH₄ suspension at 0°C using a dropping funnel.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0°C in an ice bath.

  • Quench the reaction by the slow, sequential dropwise addition of water (x mL), followed by 2 M NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). A granular precipitate should form.

  • Stir the resulting suspension at room temperature for 1 hour.

  • Filter the solid and wash it with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Experimental Workflow: Reduction

reduction_workflow start Dissolve this compound in anhydrous THF addition Slowly add nitrile solution to LiAlH₄ suspension at 0°C start->addition reagent_prep Suspend LiAlH₄ in anhydrous THF reagent_prep->addition reaction Reflux for 6 hours addition->reaction workup Quench with H₂O and NaOH at 0°C reaction->workup filtration Filter and wash with Ethyl Acetate workup->filtration extraction Dry and concentrate the organic phase filtration->extraction purification Purify by column chromatography extraction->purification product (6-Bromoquinolin-8-yl)methanamine purification->product

Caption: Workflow for the reduction of the nitrile.

[2+3] Cycloaddition of this compound to 5-(6-Bromoquinolin-8-yl)-1H-tetrazole

The conversion of a nitrile to a tetrazole is a valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. This reaction is typically achieved through a [2+3] cycloaddition with an azide source.

Data Presentation: Tetrazole Formation Conditions
EntryAzide SourceCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
1Sodium Azide (NaN₃)Zinc Bromide (ZnBr₂)Water2410088
2Sodium Azide (NaN₃)Ammonium Chloride (NH₄Cl)DMF1812091
3Trimethylsilyl Azide (TMSN₃)Dibutyltin Oxide (DBTO)Toluene1211085

Note: The data presented are representative and may vary based on experimental setup and scale.

Experimental Protocol: Tetrazole Formation with Sodium Azide and Ammonium Chloride

This protocol describes the synthesis of 5-(6-Bromoquinolin-8-yl)-1H-tetrazole using sodium azide and ammonium chloride in DMF. Caution: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can be formed in situ, is volatile and explosive. Perform this reaction in a well-ventilated fume hood.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 120°C with stirring.

  • Monitor the reaction progress by TLC. The reaction is generally complete within 18 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water with stirring.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 5-(6-Bromoquinolin-8-yl)-1H-tetrazole.

  • Dry the product under vacuum.

Reaction Pathway: Tetrazole Formation

tetrazole_formation start This compound product 5-(6-Bromoquinolin-8-yl)-1H-tetrazole start->product NaN₃, NH₄Cl, DMF, 120°C

Caption: Synthesis of the tetrazole derivative.

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Bromoquinoline-8-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-bromoquinoline-8-carbonitrile. It includes a detailed experimental protocol, troubleshooting guides, frequently asked questions (FAQs), and optimized reaction conditions to ensure successful and reproducible outcomes.

Experimental Protocol: Sandmeyer Reaction for this compound Synthesis

The synthesis of this compound is typically achieved through a Sandmeyer reaction, which involves the diazotization of 6-bromoquinolin-8-amine followed by cyanation.

Step 1: Diazotization of 6-Bromoquinolin-8-amine

  • In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 6-bromoquinolin-8-amine in an aqueous solution of a non-nucleophilic acid, such as sulfuric acid or tetrafluoroboric acid.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

  • In a separate reaction vessel, prepare a solution of a cyanide salt, such as copper(I) cyanide (CuCN) or a mixture of copper(I) bromide and sodium/potassium cyanide, in a suitable solvent (e.g., water, acetonitrile). For improved safety, potassium ferricyanide can be considered as a less toxic cyanide source.[1]

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. The temperature should be carefully controlled, typically between 0 °C and room temperature, depending on the specific protocol.

  • After the addition is complete, the reaction mixture may be gently heated to facilitate the displacement of the diazonium group by the cyanide. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Experimental Workflow

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Purification A Dissolve 6-bromoquinolin-8-amine in acid at 0-5 °C B Slowly add aq. NaNO₂ (maintain < 5 °C) A->B C Stir for 30 min at 0-5 °C B->C E Add diazonium salt solution to cyanide solution C->E Diazonium salt solution D Prepare cyanide solution (e.g., CuCN) D->E F Optional: Gentle heating E->F G Neutralize and extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I J J I->J Pure 6-bromoquinoline- 8-carbonitrile

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5 °C during NaNO₂ addition. Use freshly prepared sodium nitrite solution.
Decomposition of the diazonium salt.Keep the diazonium salt solution cold at all times and use it immediately after preparation.
Inefficient cyanation.Ensure the use of a suitable copper catalyst if using a cyanide salt like NaCN or KCN. Consider using copper(I) cyanide directly.
Deactivation of the palladium catalyst (if applicable) by excess cyanide.[1]If using a palladium-catalyzed cyanation, carefully control the stoichiometry of the cyanide source.[1]
Formation of Side Products (e.g., Phenols) Reaction of the diazonium salt with water.Maintain a low temperature during the cyanation step. Ensure the cyanide solution is sufficiently concentrated.
Dark-colored or Polymeric Material Uncontrolled decomposition of the diazonium salt.Add the diazonium salt solution slowly to the cyanide solution with efficient stirring to dissipate heat.
Side reactions at elevated temperatures.If heating is required for the cyanation step, increase the temperature gradually and monitor the reaction closely.
Difficulty in Product Isolation/Purification Product is highly polar and remains in the aqueous layer.Ensure complete neutralization or even slight basification of the reaction mixture before extraction to deprotonate any residual acidic species.
Co-elution with impurities during chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Logical Troubleshooting Flowchart

troubleshooting_flowchart start Low or No Product Yield? incomplete_diazotization Check Diazotization: - Temperature at 0-5 °C? - Fresh NaNO₂ solution? start->incomplete_diazotization Yes side_products side_products start->side_products No, but side products observed diazonium_decomposition Check Diazonium Stability: - Kept cold? - Used immediately? incomplete_diazotization->diazonium_decomposition Conditions OK inefficient_cyanation Check Cyanation Step: - Appropriate cyanide source? - Catalyst used if needed? diazonium_decomposition->inefficient_cyanation Conditions OK end Successful Synthesis inefficient_cyanation->end phenol_formation phenol_formation side_products->phenol_formation Phenolic impurities? tar_formation tar_formation side_products->tar_formation No, dark tar/polymer observed control_temp_cyanation control_temp_cyanation phenol_formation->control_temp_cyanation Control cyanation temperature and concentration control_temp_cyanation->end slow_addition slow_addition tar_formation->slow_addition Slow down diazonium salt addition with efficient stirring slow_addition->end

Caption: Troubleshooting flowchart for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper salt in the Sandmeyer reaction?

A1: The copper(I) salt acts as a catalyst. It facilitates the single-electron transfer from the copper(I) to the diazonium salt, generating an aryl radical and nitrogen gas. This radical then reacts with the cyanide bound to the resulting copper(II) species to form the desired nitrile product.

Q2: Are there any safer alternatives to traditional cyanide sources?

A2: Yes, due to the high toxicity of cyanide salts, several alternatives have been developed. Zinc cyanide (Zn(CN)₂) is often used as a less toxic substitute.[1] Potassium ferricyanide (K₃[Fe(CN)₆]) is another option that can be employed under specific conditions.[1]

Q3: Why is it crucial to maintain a low temperature during the diazotization step?

A3: Aryl diazonium salts are generally unstable at higher temperatures and can decompose, leading to the formation of unwanted side products, primarily phenols, and a decrease in the overall yield. Maintaining a temperature between 0 and 5 °C ensures the stability of the diazonium salt until it is used in the subsequent cyanation step.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the starting material (6-bromoquinolin-8-amine) should be compared with the reaction mixture over time. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q5: What are the key considerations for the purification of this compound?

A5: The crude product is typically purified by column chromatography on silica gel. The choice of eluent is critical for good separation. A solvent system of hexane and ethyl acetate in varying ratios is a common starting point. It is important to ensure that the crude material is completely dry and free of any acidic or basic residues before loading it onto the column to prevent streaking and poor separation.

References

Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromoquinoline-8-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic route involves a four-step process starting from 4-bromoaniline. This multi-step synthesis includes the Skraup synthesis to form the quinoline core, followed by nitration, reduction of the nitro group, and finally, a Sandmeyer reaction to introduce the nitrile functionality.

Q2: What are the critical control points in this synthesis to minimize impurity formation?

Each step in the synthesis of this compound has critical parameters that must be carefully controlled to ensure high purity and yield. In the Skraup synthesis, temperature control is crucial to prevent a violent reaction and minimize the formation of tarry byproducts. During nitration, the reaction temperature and the rate of addition of the nitrating agent must be carefully managed to control the regioselectivity and minimize the formation of unwanted isomers. The reduction of the nitro group requires careful monitoring to ensure complete conversion without over-reduction. Finally, in the Sandmeyer reaction, the temperature and the preparation of the diazonium salt are critical for preventing its decomposition and the formation of phenolic impurities.

Q3: How can I purify the final product, this compound?

Purification of this compound is typically achieved through column chromatography on silica gel. A suitable eluent system would be a mixture of ethyl acetate and hexane. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can also be employed to obtain a highly pure product.

Troubleshooting Guides

Problem 1: Low yield in the Skraup synthesis of 6-bromoquinoline.
Possible Cause Suggested Solution
Violent and uncontrolled reaction The Skraup reaction is notoriously exothermic. Add the sulfuric acid dropwise and with efficient stirring to maintain a steady reaction temperature. The use of ferrous sulfate can help to moderate the reaction.
Incomplete reaction Ensure the reaction mixture is heated for a sufficient amount of time after the initial exothermic phase has subsided. Monitor the reaction by TLC to confirm the consumption of the starting material.
Formation of tarry byproducts Overheating can lead to the polymerization of acrolein, which is formed in situ from glycerol. Maintain the reaction temperature within the recommended range.
Problem 2: Formation of isomeric impurities during the nitration of 6-bromoquinoline.
Possible Cause Suggested Solution
Lack of regioselectivity The nitration of 6-bromoquinoline can yield a mixture of 6-bromo-5-nitroquinoline and 6-bromo-8-nitroquinoline. To favor the formation of the desired 8-nitro isomer, carefully control the reaction temperature, typically keeping it low (e.g., 0-5 °C), and slowly add the nitrating agent.
Di-nitration products Using a large excess of the nitrating agent or higher reaction temperatures can lead to the formation of di-nitro products. Use a controlled stoichiometry of the nitrating agent.
Problem 3: Incomplete reduction of 6-bromo-8-nitroquinoline.
Possible Cause Suggested Solution
Insufficient reducing agent Ensure that a sufficient excess of the reducing agent (e.g., iron powder in acetic acid) is used to drive the reaction to completion.
Deactivation of the reducing agent The surface of the metal reducing agent can become passivated. Sonication or mechanical stirring can help to maintain an active surface.
Reaction time too short Monitor the reaction by TLC to ensure all the starting nitro compound has been consumed before workup.
Problem 4: Low yield and byproduct formation in the Sandmeyer cyanation.
Possible Cause Suggested Solution
Decomposition of the diazonium salt Diazonium salts are often unstable at elevated temperatures. The diazotization and the subsequent cyanation should be carried out at low temperatures (typically 0-5 °C).
Formation of 6-bromo-8-hydroxyquinoline This is a common byproduct in Sandmeyer reactions if water is present and reacts with the diazonium salt. Ensure that the reaction is carried out under anhydrous or near-anhydrous conditions where possible.
Formation of 6-bromoquinoline (reduction byproduct) The diazonium group can be reduced back to a hydrogen atom. Using an appropriate copper(I) cyanide source and controlling the reaction conditions can minimize this side reaction. The radical mechanism of the Sandmeyer reaction can also lead to biaryl byproducts.[1]

Experimental Protocols

Step 1: Skraup Synthesis of 6-Bromoquinoline
  • In a fume hood, cautiously add 100 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • To the stirred sulfuric acid, add 43 g (0.25 mol) of 4-bromoaniline and 5 g of ferrous sulfate heptahydrate.

  • Heat the mixture gently to 100-110 °C.

  • Slowly add 75 mL (1.0 mol) of glycerol from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 130-140 °C. The reaction is exothermic and requires careful control of the addition rate.

  • After the addition is complete, heat the mixture at 140-150 °C for an additional 3 hours.

  • Cool the reaction mixture to below 100 °C and cautiously pour it onto 500 g of crushed ice.

  • Neutralize the acidic solution with concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10).

  • Steam distill the mixture to isolate the crude 6-bromoquinoline.

  • Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Step 2: Nitration of 6-Bromoquinoline to 6-Bromo-8-nitroquinoline
  • In a flask cooled in an ice-salt bath, add 20.8 g (0.1 mol) of 6-bromoquinoline to 50 mL of concentrated sulfuric acid.

  • Slowly add a nitrating mixture of 10.1 g (0.1 mol) of potassium nitrate in 50 mL of concentrated sulfuric acid, keeping the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 2 hours and then allow it to warm to room temperature and stir for another 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitated solid, wash it with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • The crude product is a mixture of 6-bromo-5-nitroquinoline and 6-bromo-8-nitroquinoline. The desired 8-nitro isomer can be separated by fractional crystallization or column chromatography.

Step 3: Reduction of 6-Bromo-8-nitroquinoline to 6-Bromo-8-aminoquinoline
  • To a solution of 25.3 g (0.1 mol) of 6-bromo-8-nitroquinoline in 200 mL of glacial acetic acid, add 28 g (0.5 mol) of iron powder in portions.[2]

  • Heat the mixture to 70-80 °C with stirring. The reaction is exothermic, and the temperature should be controlled.

  • After the initial exothermic reaction subsides, continue heating and stirring for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter off the excess iron and iron salts.

  • Pour the filtrate into a large volume of water and neutralize with concentrated ammonium hydroxide to precipitate the product.

  • Filter the solid, wash it with water, and dry it. The crude 6-bromo-8-aminoquinoline can be purified by recrystallization from ethanol.

Step 4: Sandmeyer Cyanation of 6-Bromo-8-aminoquinoline
  • Dissolve 22.3 g (0.1 mol) of 6-bromo-8-aminoquinoline in a mixture of 50 mL of concentrated hydrochloric acid and 100 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of 13.5 g (0.15 mol) of copper(I) cyanide in a solution of 19.5 g (0.3 mol) of sodium cyanide in 100 mL of water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour.

  • Cool the mixture and extract the product with a suitable organic solvent like dichloromethane or toluene.

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 4-Bromoaniline 4-Bromoaniline Skraup Skraup Synthesis 4-Bromoaniline->Skraup 6-Bromoquinoline 6-Bromoquinoline Skraup->6-Bromoquinoline Nitration Nitration 6-Bromo-8-nitroquinoline 6-Bromo-8-nitroquinoline Nitration->6-Bromo-8-nitroquinoline Reduction Reduction 6-Bromo-8-aminoquinoline 6-Bromo-8-aminoquinoline Reduction->6-Bromo-8-aminoquinoline Sandmeyer Sandmeyer Reaction This compound This compound Sandmeyer->this compound 6-Bromoquinoline->Nitration 6-Bromo-8-nitroquinoline->Reduction 6-Bromo-8-aminoquinoline->Sandmeyer

Caption: Synthetic workflow for this compound.

Impurity_Troubleshooting cluster_synthesis_steps Synthetic Step cluster_impurities Common Impurities cluster_solutions Troubleshooting Solutions Skraup Skraup Synthesis Skraup_Imp Unreacted 4-bromoaniline Tarry byproducts Skraup->Skraup_Imp Nitration Nitration Nitration_Imp 6-Bromo-5-nitroquinoline Di-nitrated products Nitration->Nitration_Imp Reduction Reduction Reduction_Imp Unreacted 6-bromo-8-nitroquinoline Over-reduced products Reduction->Reduction_Imp Sandmeyer Sandmeyer Reaction Sandmeyer_Imp 6-Bromo-8-hydroxyquinoline 6-Bromoquinoline Sandmeyer->Sandmeyer_Imp Skraup_Sol Control temperature Use ferrous sulfate Ensure complete reaction Skraup_Imp->Skraup_Sol Nitration_Sol Low temperature Slow addition of nitrating agent Control stoichiometry Nitration_Imp->Nitration_Sol Reduction_Sol Sufficient reducing agent Monitor reaction by TLC Reduction_Imp->Reduction_Sol Sandmeyer_Sol Low temperature Anhydrous conditions Appropriate Cu(I)CN source Sandmeyer_Imp->Sandmeyer_Sol

Caption: Troubleshooting common impurities in the synthesis.

References

Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Bromoquinoline-8-carbonitrile synthesis. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during the synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be effectively achieved through a two-step process starting from 6-bromo-8-nitroquinoline. The first step involves the reduction of the nitro group to an amino group, yielding 6-bromoquinolin-8-amine. The subsequent step is a Sandmeyer reaction, where the amino group is converted to a diazonium salt and then substituted by a cyano group using a copper(I) cyanide catalyst.

Synthesis_Pathway A 6-Bromo-8-nitroquinoline B 6-Bromoquinolin-8-amine A->B Reduction (Fe, AcOH, EtOH, H₂O) C This compound B->C Sandmeyer Reaction (1. NaNO₂, H₂SO₄ 2. CuCN, KCN)

Caption: Synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield of this compound?

A1: The Sandmeyer reaction is the most critical step. Precise control of temperature during diazotization and the careful addition of the diazonium salt solution to the cyanide solution are crucial for maximizing yield and minimizing side reactions.

Q2: Can I use other reducing agents for the conversion of 6-bromo-8-nitroquinoline?

A2: While iron powder in acetic acid is a common and effective method, other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can also be used. However, the iron/acetic acid system is often preferred due to its cost-effectiveness and high yield.[1]

Q3: What are the common byproducts in the Sandmeyer reaction for this synthesis?

A3: Common byproducts include the formation of 6-bromoquinolin-8-ol (from the reaction of the diazonium salt with water), biaryl compounds, and unreacted 6-bromoquinolin-8-amine.[2] Proper temperature control and minimizing the exposure of the diazonium salt to water before the addition of the cyanide solution can reduce the formation of these byproducts.

Q4: Is it necessary to isolate the 6-bromoquinolin-8-amine intermediate?

A4: Yes, it is highly recommended to isolate and purify the 6-bromoquinolin-8-amine intermediate before proceeding to the Sandmeyer reaction. Impurities from the reduction step can interfere with the diazotization and subsequent cyanation, leading to lower yields and more complex purification of the final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Caption: Troubleshooting workflow for the synthesis.

Issue Potential Cause Recommended Solution
Step 1: Reduction
Low yield of 6-bromoquinolin-8-amineIncomplete reaction.- Extend the reflux time.- Ensure the iron powder is of high purity and finely divided.
Product loss during workup.- Ensure the pH is appropriately adjusted during neutralization to minimize the solubility of the amine in the aqueous layer.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).
Step 2: Sandmeyer Reaction
Dark-colored reaction mixture and low yieldDecomposition of the diazonium salt.- Strictly maintain the temperature between 0-5 °C during the diazotization step.[3]- Use the freshly prepared diazonium salt solution immediately.
Side reactions.- Add the diazonium salt solution slowly to the copper(I) cyanide solution to control the reaction rate and temperature.
Formation of a significant amount of 6-bromoquinolin-8-olPremature decomposition of the diazonium salt in the aqueous solution.- Ensure the receiving solution of copper(I) cyanide is well-stirred and the addition of the diazonium salt is done beneath the surface if possible.
No or very little product formationInactive copper(I) cyanide.- Use freshly prepared or high-quality commercial copper(I) cyanide.
Incomplete diazotization.- Ensure the correct stoichiometry of sodium nitrite and acid is used.- Test for the presence of nitrous acid using starch-iodide paper before adding the amine.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoquinolin-8-amine

This protocol is adapted from a known procedure for the reduction of 6-bromo-8-nitroquinoline.[1]

Materials:

  • 6-bromo-8-nitroquinoline

  • Iron powder, fine

  • Glacial acetic acid

  • Ethanol

  • Water

  • 2.5 N Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite (diatomaceous earth)

Procedure:

  • In a round-bottom flask, prepare a mixture of ethanol, water, and glacial acetic acid.

  • Add 6-bromo-8-nitroquinoline to the solvent mixture.

  • To this solution, add finely divided iron powder.

  • Heat the reaction mixture to reflux and maintain for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a 2.5 N sodium hydroxide solution.

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to yield pure 6-bromoquinolin-8-amine.

Quantitative Data:

ReactantMolar RatioTypical Yield
6-bromo-8-nitroquinoline1.091%[1]
Iron powder~3.6
Protocol 2: Synthesis of this compound (Sandmeyer Reaction)

This is a general protocol based on the principles of the Sandmeyer reaction for the cyanation of aromatic amines.[2][4]

Materials:

  • 6-bromoquinolin-8-amine

  • Concentrated sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (Caution: Highly Toxic)

  • Deionized water

  • Ice

  • Sodium carbonate solution

  • Dichloromethane or other suitable organic solvent

  • Anhydrous magnesium sulfate

Procedure:

Part A: Diazotization

  • In a beaker, dissolve 6-bromoquinolin-8-amine in a mixture of concentrated sulfuric acid and water, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

  • In a separate flask, prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

Part B: Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. A reaction (effervescence of nitrogen gas) should be observed. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 30-60 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture and extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic extracts with water and then with a sodium carbonate solution to remove any residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data (General Guidance):

ReactantMolar Ratio (relative to amine)
6-bromoquinolin-8-amine1.0
Sodium nitrite1.0 - 1.1
Sulfuric acid2.0 - 3.0
Copper(I) cyanide1.0 - 1.2
Potassium cyanide2.0 - 2.5

Note: Yields for the Sandmeyer reaction can vary significantly depending on the substrate and reaction conditions. Optimization of temperature, reaction time, and reagent stoichiometry is often necessary to achieve the best results.

References

Purification challenges for bromoquinoline compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bromoquinoline Compound Purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the purification of bromoquinoline derivatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My bromoquinoline compound is decomposing on the silica gel column. What can I do?

Potential Causes:

  • Acidity of Silica Gel: Standard silica gel is acidic and can cause the degradation of sensitive compounds, a known issue with some quinoline derivatives[1].

  • Compound Instability: The target bromoquinoline itself may be inherently unstable, especially in solution and in the presence of oxygen or water[1]. Some nitrogen-containing heterocycles are known to be unstable during purification[2].

  • Prolonged Exposure: The longer the compound remains on the column, the greater the chance of decomposition.

Solutions:

  • Deactivate the Silica Gel: Reduce the acidity of the stationary phase. You can do this by pre-treating the silica gel with a base. A common method is to use a solvent system containing a small amount of triethylamine (~0.1-1%).

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase[3]. Options include:

    • Alumina (Neutral or Basic): Often a good alternative for acid-sensitive compounds[4].

    • Florisil: A magnesium silicate-based adsorbent that can be less harsh than silica[1][3].

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be an effective alternative[3][5].

  • Minimize Contact Time:

    • Use a shorter, wider column ("flash chromatography") to speed up the purification.

    • Run a solvent gradient to elute your compound more quickly.

  • Work under Inert Atmosphere: If the compound is sensitive to oxygen, performing the column chromatography in a glovebox or under a nitrogen atmosphere can prevent degradation[1].

Q2: I am struggling to separate constitutional isomers of my bromoquinoline product. How can I improve the separation?

Potential Causes:

  • Similar Polarity: Isomers often have very similar polarities, making them difficult to separate with standard chromatography. This is a common issue, for instance, when bromination yields a mixture of mono- and di-bromo derivatives[6].

  • Inadequate Solvent System: The chosen eluent may not have sufficient selectivity for the isomers.

Solutions:

  • Optimize Column Chromatography:

    • Solvent System: Systematically screen different solvent systems. Sometimes switching from a standard ethyl acetate/hexane system to one involving dichloromethane, ether, or toluene can significantly alter selectivity.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers much higher resolution than flash chromatography and is a powerful tool for separating challenging isomer mixtures[7].

  • Attempt Fractional Recrystallization: This technique exploits small differences in the solubility of isomers.

    • Carefully choose a solvent or solvent mixture in which the desired isomer is less soluble than the undesired one, especially at lower temperatures.

    • Slowly cool the saturated solution to promote the formation of pure crystals of one isomer. Multiple recrystallization steps may be necessary.

  • Fractional Distillation: For bromoquinolines that are thermally stable liquids or low-melting solids, fractional distillation under reduced pressure can be effective for separating isomers with different boiling points[7][8][9].

Q3: My crude product contains significant amounts of starting material (e.g., quinoline) and debrominated byproducts. How can I remove them?

Potential Causes:

  • Incomplete Reaction: The bromination reaction did not go to completion.

  • Side Reactions: Debromination can occur under certain reaction or workup conditions.

Solutions:

  • Acid-Base Extraction: Exploit the basicity of the quinoline nitrogen.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The bromoquinoline product and unreacted quinoline will move into the aqueous layer as hydrochloride salts, leaving non-basic impurities behind.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to regenerate the free bases[4][6].

    • Extract the purified compounds back into an organic solvent.

    • This technique is excellent for removing non-basic impurities but will not separate bromoquinoline from quinoline. The subsequent purification (chromatography or recrystallization) will be simplified.

  • Optimized Chromatography: Unreacted quinoline is typically less polar than bromoquinoline. A well-optimized silica gel column should effectively separate them. A shallow solvent gradient can enhance resolution.

  • Recrystallization: If the starting material has significantly different solubility, recrystallization can be highly effective. For example, 3-bromoquinoline hydrobromide can be recrystallized from a water/alcohol mixture to remove byproducts from the bromination reaction[10].

Q4: My bromoquinoline product has very low solubility in common chromatography solvents. What should I do?

Potential Causes:

  • High Crystallinity/Polarity: The compound may be a highly stable solid or possess polar functional groups that limit its solubility in non-polar eluents.

Solutions:

  • Modify the Loading Technique:

    • Hot Filtration: Dissolve the sample in a minimal amount of a solvent it is soluble in when hot, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

    • Risky Dissolution: Dissolve the sample in a very small volume of a strong, polar solvent like dichloromethane or DMF[3]. Load this solution directly, but be aware that this can sometimes lead to poor separation (band broadening).

  • Alter the Mobile Phase:

    • Increase the polarity of the eluent system, for example, by adding methanol to a dichloromethane or ethyl acetate system[1].

    • For highly polar compounds, consider using a reverse-phase column where the mobile phase is a polar solvent mixture (e.g., acetonitrile/water or methanol/water)[3][5].

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for bromoquinoline compounds?

The most frequently employed purification methods for bromoquinolines are:

  • Silica Gel Column Chromatography: This is the most common technique, typically using a solvent system of ethyl acetate (AcOEt) and hexane or dichloromethane[11][12].

  • Recrystallization: A powerful method for obtaining high-purity crystalline solids. Common solvent systems include ethyl acetate/hexane[11], ethanol, benzene[6], and mixed systems like water/alcohol[10].

  • Acid-Base Extraction: Used to remove non-basic impurities by exploiting the basic nitrogen of the quinoline ring[4][6].

  • Distillation: Effective for liquid or low-melting bromoquinolines, often performed under reduced pressure (vacuum distillation) to prevent thermal decomposition[8][10].

Q2: What are some typical impurities I should expect in my crude bromoquinoline product?

Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as the parent quinoline or a substituted aniline[8].

  • Over-brominated Products: Di- or poly-brominated quinolines if the reaction is not carefully controlled[6].

  • Isomeric Products: Bromination can sometimes occur at multiple positions on the quinoline ring[6][7].

  • Debrominated Byproducts: The bromo-substituent can be lost through side reactions.

  • Pitch-like Substances: Tarry, polymeric materials can form, especially during workup. Using a mixed water/alcohol solvent for recrystallization of the hydrobromide salt can help prevent this[10].

Q3: How do I select an appropriate solvent system for column chromatography?

The best practice is to use Thin Layer Chromatography (TLC) to screen for an optimal solvent system before running a column.

  • Dissolve a small amount of your crude material.

  • Spot the solution on several TLC plates.

  • Develop each plate in a different solvent system (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 50% EtOAc/Hexane, etc.).

  • The ideal solvent system will show good separation between the spot for your desired product and the spots for impurities.

  • Aim for an Rf value (retention factor) of 0.3-0.4 for your target compound to ensure it elutes from the column effectively without taking too long[3].

Q4: My recrystallization is not working well (oiling out, poor yield). Any tips?
  • Find the Right Solvent: The ideal solvent should dissolve your compound poorly at room temperature but well at its boiling point. Test a range of solvents on a small scale.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "bad" solvent (anti-solvent, in which it is poorly soluble) dropwise until the solution becomes cloudy. Heat to clarify and then allow to cool slowly. A common example is ethyl acetate/hexane[11].

  • Ensure Slow Cooling: Rapid cooling often leads to the precipitation of impure solids or "oiling out." Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a pure crystal of your compound, add a tiny amount to the cooled, saturated solution to induce crystallization.

Quantitative Data Summary

The following tables summarize typical purification conditions and results reported for various bromoquinoline compounds.

Table 1: Column Chromatography Conditions for Bromoquinolines

CompoundStationary PhaseEluent SystemPurity/YieldReference
2-BromoquinolineSilica GelHexane / Ethyl Acetate (6:1)78% Yield[12]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineSilica GelEthyl Acetate / Hexane (1:1)76% Yield[11]
3,5,6,7-Tetrabromo-8-methoxyquinolineSilica GelEthyl Acetate / Hexane (1:5)74% Yield[11]
4-((5-bromoquinolin-8-yl)oxy)phthalonitrileSilica GelEthyl Acetate / Hexane (1:3)52% Yield[6]
5,7-Dibromo-8-methoxyquinolineAluminaEthyl Acetate / Hexane (1:6)-[4]

Table 2: Recrystallization and Distillation of Bromoquinolines

CompoundPurification MethodSolvent/ConditionsFinal PurityReference
3-BromoquinolineSimple Distillation->99%[10]
6-BromoquinolineVacuum Distillation≤15 mmHg, 150-155 °C>99%[8]
3-Bromoquinoline HydrobromideRecrystallizationWater / Alcohol MixHigh Purity[10]
5,7-Dibromo-8-hydroxyquinolineRecrystallizationBenzene90% Yield[6]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineRecrystallizationEthyl Acetate / Hexane (1:1)-[11]
5-Bromo-8-nitroisoquinolineRecrystallizationHeptane / Toluene47-51% Yield[9]

Experimental Protocols

Protocol 1: General Silica Gel Flash Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude bromoquinoline compound in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until a fine, dry powder is obtained.

    • Gently add this powder to the top of the packed column.

  • Elution:

    • Carefully add your eluent to the column.

    • Apply pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under UV light.

    • Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified bromoquinoline.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexane)
  • Dissolution: Place the crude bromoquinoline solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate (the "good" solvent) required to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add hexane (the "anti-solvent") dropwise with swirling until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should observe crystal formation.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Below are diagrams illustrating common workflows and decision-making processes in bromoquinoline purification.

G cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Primary Purification cluster_3 Final Polishing cluster_4 Final Product crude Crude Bromoquinoline (from reaction workup) extraction Acid-Base Extraction (Optional: removes non-basic impurities) crude->extraction chromatography Column Chromatography (Silica or Alumina) crude->chromatography if extraction is skipped extraction->chromatography recrystallization Recrystallization chromatography->recrystallization distillation Distillation (if liquid) chromatography->distillation pure Pure Bromoquinoline recrystallization->pure distillation->pure

Caption: A typical experimental workflow for the purification of bromoquinoline compounds.

G start Purification Challenge Encountered q1 Is the compound decomposing on silica? start->q1 q2 Are isomers or closely related impurities present? q1->q2 No sol1a Deactivate silica with base or switch to Alumina/Florisil q1->sol1a Yes q3 Is the compound insoluble or 'streaking' on column? q2->q3 No sol2a Optimize TLC for better solvent system selectivity q2->sol2a Yes sol3a Use a stronger solvent (e.g., add MeOH) q3->sol3a Yes sol2b Use Preparative HPLC or Fractional Recrystallization sol2a->sol2b sol3b Use 'dry loading' technique or consider reverse-phase sol3a->sol3b

Caption: A troubleshooting decision tree for common bromoquinoline purification issues.

References

Technical Support Center: Suzuki Coupling with Haloquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving haloquinolines.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield in the Suzuki coupling of haloquinolines is a common issue that can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

  • Catalyst/Ligand System: The choice of palladium catalyst and ligand is critical, especially for less reactive chloroquinolines.[1][2]

    • Recommendation: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be effective for challenging substrates.[2][3] For instance, Pd(dppf)Cl₂ has been shown to be an effective catalyst in some cases.[4]

  • Base Selection: The base plays a crucial role in the catalytic cycle, activating the boronic acid.[5]

    • Recommendation: The strength and type of base can significantly impact the reaction. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6][7] For base-sensitive substrates, milder bases like KF can be used.[5] The choice of base may need to be optimized for your specific haloquinoline and boronic acid partner.[8]

  • Solvent Effects: The solvent can influence catalyst activity, substrate solubility, and reaction selectivity.[9][10]

    • Recommendation: A variety of solvents can be employed, often in aqueous mixtures. Common choices include dioxane, THF, DMF, and toluene.[2][8] For some haloquinazolines, propylene carbonate (PC) has been demonstrated as a greener and effective alternative to DME.[11][12] The solvent system should be chosen to ensure adequate solubility of all reactants.[4][13]

  • Reaction Temperature: Inadequate temperature can lead to slow or incomplete reactions.

    • Recommendation: While some Suzuki couplings proceed at room temperature with highly active catalysts, heating is often necessary, typically in the range of 80-120 °C.[8][14] Microwave irradiation can also be a valuable tool to accelerate the reaction.[15][16]

  • Boronic Acid/Ester Instability: Boronic acids can be prone to decomposition, particularly protodeboronation.[17][18][19]

    • Recommendation: Using boronic esters (e.g., pinacol esters) can enhance stability.[18][19] Alternatively, employing a "slow-release" strategy with a masking reagent can protect the boronic acid.[17] Ensure the quality and purity of your boronic acid or ester.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Recommendation: Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the temperature, adding more catalyst, or extending the reaction time.[8]

Troubleshooting Workflow for Low Yield

LowYield Start Low/No Yield CheckCatalyst Evaluate Catalyst and Ligand Start->CheckCatalyst CheckBase Assess Base CheckCatalyst->CheckBase If no improvement Success Improved Yield CheckCatalyst->Success If issue is resolved CheckSolvent Examine Solvent CheckBase->CheckSolvent If no improvement CheckBase->Success If issue is resolved CheckTemp Verify Temperature CheckSolvent->CheckTemp If no improvement CheckSolvent->Success If issue is resolved CheckBoronicAcid Inspect Boronic Acid/Ester CheckTemp->CheckBoronicAcid If no improvement CheckTemp->Success If issue is resolved OptimizeConditions Systematically Optimize Conditions CheckBoronicAcid->OptimizeConditions If issue persists CheckBoronicAcid->Success If issue is resolved OptimizeConditions->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem 2: Presence of Significant Side Products

Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield of the target compound.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid.

    • Cause: Often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[2]

    • Solution: Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen).[8] Ensure a pre-catalyst that readily forms the active Pd(0) species is used.

  • Dehalogenation of the Haloquinoline: The halogen atom on the quinoline is replaced by a hydrogen atom.

    • Cause: Can occur via a competing reaction pathway where a hydride source is present.[2]

    • Solution: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help.

  • Protodeboronation: The boronic acid or ester reacts with a proton source to replace the boron group with a hydrogen atom.[17][18]

    • Cause: This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids.[20]

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[18] Minimize the presence of water if using a non-aqueous system and consider using a milder base.

Signaling Pathway of Common Side Reactions

SideReactions cluster_main Desired Suzuki Coupling cluster_side1 Homocoupling cluster_side2 Dehalogenation cluster_side3 Protodeboronation Haloquinoline Haloquinoline Pd(0) Pd(0) Haloquinoline->Pd(0) Boronic Acid Boronic Acid Coupled Product Coupled Product Boronic Acid->Coupled Product Pd(0)->Boronic Acid Boronic Acid_h Boronic Acid Homocoupled Product Homocoupled Product Boronic Acid_h->Homocoupled Product O2, Pd(II) Haloquinoline_d Haloquinoline Dehalogenated Quinoline Dehalogenated Quinoline Haloquinoline_d->Dehalogenated Quinoline Hydride Source Boronic Acid_p Boronic Acid Deboronated Arene Deboronated Arene Boronic Acid_p->Deboronated Arene Proton Source

Caption: Pathways of the desired Suzuki coupling and common side reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen on the quinoline ring is most reactive for Suzuki coupling?

The reactivity of haloquinolines in Suzuki coupling generally follows the order of bond strength: I > Br > Cl.[1][21] Iodoquinolines are the most reactive, followed by bromoquinolines. Chloroquinolines are the least reactive and often require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, along with stronger bases and higher reaction temperatures.[1]

Q2: My boronic acid is unstable. What are my options?

Instability of boronic acids, especially heteroaryl boronic acids, is a frequent cause of low yields due to side reactions like protodeboronation.[17][20] To address this, you can:

  • Use a more stable boron reagent: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[18][19] Potassium trifluoroborate salts are another stable alternative.[5]

  • Employ a "slow-release" strategy: This involves using a protecting group on the boronic acid that is slowly cleaved under the reaction conditions, maintaining a low concentration of the active, and potentially unstable, boronic acid.[17]

Q3: How do I choose the right base for my reaction?

The base is essential for the transmetalation step of the catalytic cycle.[5] The optimal base depends on the specific substrates and reaction conditions.

  • Screening: It is often necessary to screen a few bases to find the best one for your system.[8]

  • Common Choices:

    • Carbonates: Na₂CO₃, K₂CO₃, and Cs₂CO₃ are widely used. Cs₂CO₃ is a stronger base and can be effective in challenging couplings.[6][7][8]

    • Phosphates: K₃PO₄ is another effective base, particularly in anhydrous conditions.[16]

    • Fluorides: KF is a milder base that can be advantageous when base-sensitive functional groups are present.[5]

Q4: What is the best solvent for Suzuki coupling with haloquinolines?

There is no single "best" solvent, as the ideal choice depends on the solubility of the reactants and the specific catalyst system.

  • Common Solvents: Aprotic polar solvents are frequently used, often with water as a co-solvent. These include:

    • 1,4-Dioxane / Water[8]

    • Tetrahydrofuran (THF) / Water[8]

    • Dimethylformamide (DMF)[8]

    • Toluene / Water[8]

  • Green Alternatives: Propylene carbonate (PC) has been shown to be an effective and environmentally friendlier solvent for the Suzuki coupling of haloquinazolines.[11][12]

  • Solubility is Key: Ensure that your haloquinoline and boronic acid derivative are sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility can significantly hinder the reaction.[4][13]

Q5: My reaction is not working even after trying different conditions. What else can I check?

If you have systematically optimized the catalyst, ligand, base, solvent, and temperature without success, consider the following:

  • Reagent Quality: Verify the purity and integrity of your starting materials, especially the boronic acid/ester and the palladium catalyst. Old or improperly stored reagents can degrade.[22]

  • Inert Atmosphere: Ensure that the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxygen from deactivating the catalyst and promoting side reactions.[8]

  • Water Content: For reactions that are not explicitly aqueous, ensure your solvents and reagents are anhydrous, as water can interfere with certain catalytic systems. Conversely, some systems require a specific amount of water to be effective.[3]

  • Alternative Coupling Reactions: If the Suzuki coupling remains problematic, consider alternative cross-coupling reactions such as Stille or Negishi coupling, although these involve organotin or organozinc reagents, which have higher toxicity.[1]

Quantitative Data Summary

Table 1: Effect of Catalyst and Ligand on Yield

Haloquinoline SubstrateBoronic Acid/EsterCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1 (palladacycle) (2.1)L5 (PCy₃)DBUTHF/H₂O110~35[23]
3-Chloropyridine3,5-dimethylisoxazole-4-boronic acid pinacol esterP1 (palladacycle) (2.1)L5 (PCy₃)DBUTHF/H₂O11035[23]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃DME80High[24]
6-Bromoquinazolinoneo-trifluoromethyl boronic acidPdCl₂(PPh₃)₂-Na₂CO₃DMF9085[25][26]

Table 2: Influence of Base on Reaction Outcome

Aryl HalideArylboronic AcidCatalystSolventBaseYield (%)Reference
4-IodobenzaldehydePhenylboronic acidPd/NiFe₂O₄DMF/H₂ONa₂CO₃98[6]
4-IodobenzaldehydePhenylboronic acidPd/NiFe₂O₄DMF/H₂OK₂CO₃95[6]
4-IodobenzaldehydePhenylboronic acidPd/NiFe₂O₄DMF/H₂OCs₂CO₃92[6]
4-IodobenzaldehydePhenylboronic acidPd/NiFe₂O₄DMF/H₂ONaOH85[6]
4-ChlorobenzaldehydePhenylboronic acidPPI-Cu-Ni-Pd NPsEtOH/H₂ONa₂CO₃99[7]
4-ChlorobenzaldehydePhenylboronic acidPPI-Cu-Ni-Pd NPsEtOH/H₂OK₂CO₃95[7]
4-ChlorobenzaldehydePhenylboronic acidPPI-Cu-Ni-Pd NPsEtOH/H₂OK₃PO₄90[7]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the bromoquinoline (1.0 equiv.), the boronic acid or pinacol ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often reduce reaction times and improve yields.

  • Reaction Setup: In a microwave vial, combine the haloquinoline (1.0 equiv.), boronic ester (1.5 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), ligand (e.g., XPhos, 3 mol%), and base (e.g., K₃PO₄, 3 equiv.).[16]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for the specified time (e.g., 10-30 minutes).[16]

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.[14]

References

Stability issues of 6-Bromoquinoline-8-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with 6-Bromoquinoline-8-carbonitrile under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in acidic environments?

A1: The primary cause of instability for this compound under acidic conditions is the acid-catalyzed hydrolysis of the nitrile group (-CN). This reaction converts the nitrile into a carboxylic acid, forming 6-Bromoquinoline-8-carboxylic acid as the main degradation product.[1][2][3][4][5]

Q2: What are the typical acidic conditions that can lead to the degradation of this compound?

A2: Degradation can be initiated by strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), particularly at elevated temperatures (e.g., during reflux).[1] The rate of hydrolysis is dependent on the acid concentration, temperature, and the specific solvent system used.

Q3: Are there any intermediate species formed during the degradation process?

A3: Yes, the acid-catalyzed hydrolysis of a nitrile proceeds through an amide intermediate, in this case, 6-Bromoquinoline-8-carboxamide. Under typical hydrolytic conditions, this intermediate is usually not isolated as it rapidly converts to the final carboxylic acid product.[1][5]

Q4: How can I monitor the degradation of this compound in my reaction?

A4: The degradation can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound, this compound, from its degradation product, 6-Bromoquinoline-8-carboxylic acid, and any intermediates.[6][7][8]

Troubleshooting Guide

Problem: I am observing a new, more polar spot on my TLC plate during a reaction involving this compound under acidic conditions.

  • Possible Cause: This is likely the formation of the degradation product, 6-Bromoquinoline-8-carboxylic acid, which is significantly more polar than the starting nitrile.

  • Solution:

    • Confirm the identity of the new spot by co-spotting with a standard of 6-Bromoquinoline-8-carboxylic acid, if available.

    • If a standard is not available, isolate the new compound and characterize it using techniques like LC-MS or NMR to confirm the hydrolysis.

    • To minimize degradation, consider reducing the reaction temperature, using a milder acid, or decreasing the reaction time.

Problem: My reaction yield is consistently low when using this compound in an acidic step.

  • Possible Cause: The low yield is likely due to the degradation of the starting material into 6-Bromoquinoline-8-carboxylic acid.

  • Solution:

    • Analyze your crude reaction mixture by HPLC or NMR to quantify the amount of unreacted starting material and the presence of the carboxylic acid byproduct.

    • Optimize the reaction conditions to minimize hydrolysis. This could involve:

      • Lowering the reaction temperature.

      • Using a less concentrated acid or a weaker organic acid.

      • Reducing the amount of water in the reaction mixture.

      • Decreasing the overall reaction time.

    • If the acidic condition is for a deprotection step, consider alternative protecting groups that can be removed under neutral or basic conditions.

Problem: I am seeing a small, unidentified peak in my HPLC chromatogram that elutes between my starting material and the final carboxylic acid product.

  • Possible Cause: This intermediate peak could be the 6-Bromoquinoline-8-carboxamide, the intermediate in the hydrolysis reaction.

  • Solution:

    • Attempt to trap and isolate this intermediate by running the reaction at a lower temperature and for a shorter duration.

    • Use LC-MS to obtain the mass of the intermediate peak to see if it corresponds to the amide.

    • If the presence of the amide is confirmed and is problematic for purification, consider adjusting the workup procedure to either fully hydrolyze it to the carboxylic acid or revert it back to the nitrile if possible, though the latter is generally not feasible.

Data Presentation

The stability of a related compound, 3-cyanopyridine, under aqueous acidic conditions provides an indication of the potential degradation kinetics of this compound. The following table summarizes the hydrolysis rate constants at different temperatures.

Temperature (°C)Apparent First-Order Rate Constant (k_obs) for 3-cyanopyridine hydrolysis (s⁻¹)Half-life (t₁/₂) (hours)
2101.8 x 10⁻⁴1.07
2304.5 x 10⁻⁴0.43
2501.0 x 10⁻³0.19

Data adapted from studies on 3-cyanopyridine hydrolysis in high-temperature liquid water. The presence of the bromo- and quinoline scaffold may influence the actual rates for this compound.[9][10]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Stress Conditions:

    • In a clean vial, add a known volume of the stock solution.

    • Add an equal volume of 1N hydrochloric acid (HCl).

    • The final concentration of the compound will be approximately 0.5 mg/mL.

    • Heat the solution at a controlled temperature, for example, 60°C, for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot of the solution.

  • Sample Quenching and Preparation:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of 1N sodium hydroxide (NaOH) to stop the degradation process.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • The method should be capable of separating this compound from its potential degradation products, primarily 6-Bromoquinoline-8-carboxylic acid.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product over time.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • If desired, determine the degradation kinetics by plotting the natural logarithm of the remaining concentration of the parent compound versus time to determine the first-order rate constant.

Mandatory Visualization

degradation_pathway start This compound intermediate 6-Bromoquinoline-8-carboxamide (Intermediate) start->intermediate +H₂O, H⁺ end 6-Bromoquinoline-8-carboxylic acid (Degradation Product) intermediate->end +H₂O, H⁺ troubleshooting_workflow start Stability Issue Observed (e.g., low yield, new spot on TLC) identify Identify the Degradation Product (HPLC, LC-MS, NMR) start->identify confirm Is the degradation product 6-Bromoquinoline-8-carboxylic acid? identify->confirm optimize Optimize Reaction Conditions confirm->optimize Yes investigate Investigate Other Side Reactions confirm->investigate No reduce_temp Reduce Temperature optimize->reduce_temp milder_acid Use Milder Acid optimize->milder_acid reduce_time Reduce Reaction Time optimize->reduce_time alternative Consider Alternative Synthetic Route optimize->alternative end Problem Resolved reduce_temp->end milder_acid->end reduce_time->end alternative->end

References

Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of undesired N-oxide formation during chemical reactions involving the quinoline scaffold.

Frequently Asked Questions (FAQs)

Q1: Under what conditions does quinoline N-oxide formation typically occur as a side reaction?

A1: Quinoline N-oxide is a common byproduct in reactions involving oxidizing agents. The lone pair of electrons on the quinoline nitrogen is nucleophilic and can react with oxidants.[1] This side reaction is particularly prevalent when using peracids (e.g., m-chloroperbenzoic acid, m-CPBA), hydrogen peroxide, or ozone.[1] Reactions aiming to oxidize substituents on the quinoline ring, such as the conversion of a methyl group to a carboxylic acid, are highly susceptible to concurrent N-oxide formation.

Q2: How can I detect and quantify the formation of quinoline N-oxide in my reaction mixture?

A2: Several analytical techniques can be employed for the detection and quantification of quinoline N-oxide:

  • Mass Spectrometry (MS): N-oxides exhibit a characteristic loss of an oxygen atom. In the mass spectrum, you will observe a significant (P-16)+ ion peak, where P is the molecular ion.

  • Infrared (IR) Spectroscopy: Quinoline N-oxides show characteristic N-O stretching absorptions in the "fingerprint" region of the IR spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will show shifts in the signals of the protons and carbons of the pyridine ring upon N-oxidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the quinoline N-oxide from the desired product and starting materials.[2][3] A calibration curve with a pure N-oxide standard will be necessary for accurate quantification.

  • UV/Vis Spectroscopy: This method can be used for rapid determination of quinoline and its derivatives, including the N-oxide, in a reaction mixture.[3]

Q3: What are the general strategies to prevent or minimize N-oxide formation?

A3: The primary strategies to circumvent N-oxide formation involve reducing the nucleophilicity of the quinoline nitrogen. This can be achieved through:

  • Protonation: Performing the reaction in an acidic medium will protonate the quinoline nitrogen, making it less susceptible to oxidation.

  • Protecting Groups: Temporarily protecting the nitrogen atom with a suitable protecting group can prevent its oxidation.

  • Choice of Reagents and Conditions: Selecting reagents and reaction conditions that are less prone to oxidizing the quinoline nitrogen is crucial. This includes considering steric and electronic effects.

Troubleshooting Guides

Issue 1: N-oxide formation during oxidation of a quinoline substituent.

Symptom: You are attempting to oxidize a substituent on the quinoline ring (e.g., an alkyl group to a carboxylic acid) but are observing significant formation of the corresponding quinoline N-oxide.

Possible Causes and Solutions:

  • Cause: The oxidizing agent is not selective and attacks the electron-rich nitrogen of the quinoline.

  • Solution 1: Reaction in Acidic Medium. Protonating the quinoline nitrogen can significantly decrease its nucleophilicity and thus its susceptibility to oxidation. For instance, the oxidation of quinoline to quinolinic acid can be carried out with hydrogen peroxide in an acidic aqueous medium.[4]

    Workflow for Acidic Oxidation

    Quinoline Quinoline Derivative ProtonatedQuinoline Protonated Quinoline (Less Nucleophilic N) Quinoline->ProtonatedQuinoline  + Acid N_Oxide Quinoline N-oxide (Minimized) Quinoline->N_Oxide Unwanted Pathway (Inhibited) DesiredProduct Desired Oxidized Product ProtonatedQuinoline->DesiredProduct  + Oxidant Oxidant Oxidizing Agent (e.g., H2O2) Acid Acidic Medium (e.g., H2SO4)

    Caption: Protonation of quinoline nitrogen to prevent N-oxidation.

  • Solution 2: Steric Hindrance. The rate of N-oxidation is sensitive to steric effects.[5] If your quinoline has a bulky substituent at the C2 or C8 position, N-oxidation may be sterically hindered. If designing a new synthetic route, consider introducing bulky groups that can be removed later.

Issue 2: N-oxide formation during electrophilic substitution reactions (e.g., nitration).

Symptom: While performing an electrophilic substitution on the quinoline ring, you are obtaining the N-oxide as a major byproduct.

Possible Causes and Solutions:

  • Cause: The reaction conditions for electrophilic substitution can also favor N-oxidation.

  • Solution: Use of N-oxide as a directing group. In some cases, the N-oxide can be intentionally formed to direct electrophilic substitution to specific positions (e.g., C4), after which the N-oxide can be reduced. If this is not desired, careful selection of reagents is necessary.

    Signaling Pathway for N-oxide Directed Substitution

    Quinoline Quinoline N_Oxide Quinoline N-oxide Quinoline->N_Oxide Oxidation Substituted_N_Oxide Substituted Quinoline N-oxide N_Oxide->Substituted_N_Oxide + Electrophile Electrophile Electrophile (e.g., NO2+) Desired_Product Desired Substituted Quinoline Substituted_N_Oxide->Desired_Product + Reducing Agent Reducing_Agent Reducing Agent

    Caption: Intentional N-oxide formation for regioselective substitution.

Data Presentation

Table 1: Influence of Substituents on the Rate of N-oxidation of Quinolines by Dimethyldioxirane. [5]

Quinoline DerivativeRelative Rate Constant (krel)
Quinoline1.00
2-Methylquinoline0.25
2-Phenylquinoline0.08
8-Methylquinoline0.12

Note: The data illustrates that steric hindrance from substituents at the 2- and 8-positions decreases the rate of N-oxidation.

Experimental Protocols

Protocol 1: Selective Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid with Minimized N-oxide Formation

This protocol is adapted from general principles of selective oxidation where N-oxide formation is a known side reaction.

Objective: To oxidize the methyl group of 2-methylquinoline to a carboxylic acid while minimizing the formation of 2-methylquinoline N-oxide.

Materials:

  • 2-Methylquinoline

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline (1 eq.) in a mixture of water and ethanol.

  • Basification: Add a solution of sodium hydroxide (2 eq.) to the flask. The basic conditions help to activate the methyl group for oxidation.

  • Oxidation: Slowly add a solution of potassium permanganate (3 eq.) in water to the reaction mixture while stirring vigorously. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or LC-MS to observe the disappearance of the starting material and the formation of the product. The reaction is typically complete when the purple color of the permanganate has disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

    • Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The quinoline-2-carboxylic acid will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification and Analysis: The crude product can be recrystallized from ethanol or another suitable solvent. Analyze the product by 1H NMR, 13C NMR, and MS to confirm its identity and purity, and to check for any residual N-oxide.

Troubleshooting:

  • Significant N-oxide formation: If N-oxide is still a major byproduct, consider performing the reaction in a more strongly acidic medium if the desired product is stable under these conditions. Alternatively, a different oxidizing agent that is less prone to N-oxidation could be explored.

    Experimental Workflow for Selective Oxidation

    Start Dissolve 2-Methylquinoline in H2O/EtOH Add_Base Add NaOH Solution Start->Add_Base Add_Oxidant Slowly Add KMnO4 Solution Add_Base->Add_Oxidant Reflux Heat to Reflux and Monitor Reaction Add_Oxidant->Reflux Workup Cool, Filter, and Acidify Reflux->Workup Purify Recrystallize and Analyze Product Workup->Purify

    Caption: Workflow for the selective oxidation of 2-methylquinoline.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-Bromoquinoline-8-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this important chemical synthesis.

Experimental Workflow Overview

The synthesis of this compound can be approached through several synthetic routes. Below is a generalized workflow illustrating the key stages from starting materials to the final product.

Synthesis Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_purification Purification cluster_product Final Product Starting_Material 6-Bromoquinoline or 6,8-Dibromoquinoline or 8-Amino-6-bromoquinoline Reaction Cyanation Reaction (e.g., Sandmeyer or Pd-catalyzed) Starting_Material->Reaction Reagents & Catalyst Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Chromatography Column Chromatography Workup->Chromatography Crystallization Recrystallization Chromatography->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Sandmeyer Route: Incomplete diazotization of 8-amino-6-bromoquinoline; decomposition of the diazonium salt.[1][2] Pd-Catalyzed Route: Inactive catalyst; poor quality of reagents or solvents; incorrect reaction temperature.[3][4][5]Sandmeyer Route: Ensure the reaction temperature for diazotization is maintained between 0-5 °C. Use freshly prepared sodium nitrite solution. Pd-Catalyzed Route: Use fresh, high-purity palladium catalyst and ligands. Ensure solvents are anhydrous if required by the specific protocol. Optimize reaction temperature.
Formation of Significant Byproducts Sandmeyer Route: Side reactions of the diazonium salt, such as reaction with the solvent (e.g., formation of 6-bromoquinolin-8-ol if water is present). Formation of biaryl compounds is also possible.[1] Pd-Catalyzed Route: Homocoupling of the starting material; reaction at the C6 position in 6,8-dibromoquinoline; hydrodehalogenation.Sandmeyer Route: Use a non-aqueous solvent if the formation of phenolic byproducts is an issue. Control the addition rate of the diazonium salt solution to the cyanide solution. Pd-Catalyzed Route: Optimize the ligand-to-metal ratio. Screen different ligands to improve selectivity. Lowering the reaction temperature may reduce side reactions.
Difficulty in Product Purification Presence of unreacted starting materials or closely related byproducts that co-elute during chromatography. Oily product that is difficult to crystallize.Use a multi-solvent system for column chromatography to improve separation. Consider a different purification technique, such as preparative HPLC. For crystallization, try a variety of solvent systems and consider seeding with a small crystal of the pure product.
Poor Regioselectivity in Cyanation of 6,8-Dibromoquinoline Steric and electronic effects on the quinoline ring influencing the reactivity of the C6 and C8 positions. The choice of palladium catalyst and ligand can significantly impact selectivity.[6]Screen different palladium catalysts and ligands. Bulky ligands may favor reaction at the less sterically hindered C6 position. Conversely, ligands with specific electronic properties might favor the C8 position. Careful optimization of reaction conditions (temperature, solvent) is crucial.
Inconsistent Yields Upon Scale-Up Inefficient heat transfer in larger reactors leading to localized overheating and decomposition, especially in the exothermic Sandmeyer reaction.[7] Inefficient mixing leading to poor mass transfer.Use a reactor with efficient stirring and temperature control. For exothermic reactions, consider slow, controlled addition of reagents. Ensure adequate mixing to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the large-scale synthesis of this compound?

For large-scale synthesis, the Sandmeyer reaction starting from 8-amino-6-bromoquinoline is often a viable option due to the relatively low cost of the reagents.[8] However, palladium-catalyzed cyanation of 6,8-dibromoquinoline can offer milder reaction conditions and potentially higher yields and selectivity, although the cost of the catalyst can be a consideration.[5][9] The choice often depends on the available equipment, cost considerations, and the desired purity of the final product.

Q2: What are the key safety precautions to consider when scaling up the Sandmeyer cyanation reaction?

The Sandmeyer reaction involves the formation of an unstable diazonium salt and the use of toxic cyanides. Key safety precautions include:

  • Temperature Control: Diazotization must be carried out at low temperatures (0-5 °C) to prevent the explosive decomposition of the diazonium salt.[2][10]

  • Cyanide Handling: Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood when handling cyanide salts. Have a cyanide antidote kit readily available.

  • Quenching: Ensure any residual diazonium salt is safely quenched before work-up.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. By comparing the reaction mixture to the starting material and a reference standard of the product (if available), you can determine the extent of conversion.

Q4: What is the role of the copper(I) salt in the Sandmeyer reaction?

The copper(I) salt acts as a catalyst in the Sandmeyer reaction. It facilitates the conversion of the diazonium salt to an aryl radical, which then reacts with the cyanide to form the desired nitrile product.[1][11]

Q5: In the palladium-catalyzed cyanation of 6,8-dibromoquinoline, how can I favor cyanation at the C8 position?

Achieving high regioselectivity can be challenging. The electronic and steric environment of the two bromine atoms is different. The C8 position is generally more sterically hindered. The choice of palladium catalyst and ligand is critical. Experimenting with different phosphine ligands (e.g., monodentate vs. bidentate, varying steric bulk) and reaction conditions (solvent, temperature, and base) is necessary to optimize for the desired C8-cyanation.[6]

Experimental Protocols

Protocol 1: Synthesis of 8-Amino-6-bromoquinoline (Precursor for Sandmeyer Reaction)

This protocol is adapted from established literature procedures.

Reaction Scheme:

Synthesis of 8-Amino-6-bromoquinoline Start 6-Bromo-8-nitroquinoline Product 8-Amino-6-bromoquinoline Start->Product Fe, NH4Cl Ethanol/Water, Reflux

Caption: Reduction of 6-bromo-8-nitroquinoline to 8-amino-6-bromoquinoline.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Bromo-8-nitroquinoline253.0510.0 g0.0395
Iron powder55.8511.0 g0.197
Ammonium chloride53.491.0 g0.0187
Ethanol46.07150 mL-
Water18.0250 mL-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-8-nitroquinoline, ethanol, and water.

  • Add iron powder and ammonium chloride to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot solution through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 8-amino-6-bromoquinoline.

Protocol 2: Sandmeyer Cyanation of 8-Amino-6-bromoquinoline

This is a general protocol and may require optimization for scale-up.

Reaction Scheme:

Sandmeyer Cyanation Start 8-Amino-6-bromoquinoline Intermediate Diazonium Salt Start->Intermediate NaNO2, H2SO4 0-5 °C Product This compound Intermediate->Product CuCN, KCN

Caption: Sandmeyer cyanation of 8-amino-6-bromoquinoline.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
8-Amino-6-bromoquinoline223.075.0 g0.0224
Sulfuric acid (conc.)98.0810 mL-
Sodium nitrite69.001.7 g0.0246
Copper(I) cyanide89.562.4 g0.0268
Potassium cyanide65.122.9 g0.0445
Water18.02As needed-

Procedure:

  • Diazotization:

    • In a flask, dissolve 8-amino-6-bromoquinoline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes after the addition is complete.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Foaming and gas evolution (N₂) will occur.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted by qualified personnel in a suitably equipped laboratory, with all appropriate safety precautions in place. Users should consult relevant safety data sheets (SDS) for all chemicals used.

References

Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromoquinoline-8-carbonitrile in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura coupling (for C-C bond formation), the Buchwald-Hartwig amination (for C-N bond formation), and the Sonogashira coupling (for C-C triple bond formation).

Q2: Can the quinoline nitrogen or the nitrile group on my substrate interfere with the catalytic cycle?

A2: Yes, both the quinoline nitrogen and the nitrile group are potential coordination sites for the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of inactive complexes. Careful selection of ligands is crucial to mitigate these effects and ensure efficient catalysis. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle.

Q3: My reaction is not proceeding to completion. What are the first troubleshooting steps I should take?

A3: For incomplete conversion, first ensure that your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), as palladium catalysts can be sensitive to oxygen and moisture. Next, consider re-evaluating your choice of catalyst, ligand, base, and solvent. A small screening of different reaction conditions is often beneficial.

Q4: I am observing significant amounts of a debrominated side product. What could be the cause?

A4: The formation of a debrominated product (quinoline-8-carbonitrile) is a common side reaction known as hydrodehalogenation. This can be caused by several factors, including the presence of water or other protic sources, or a side reaction pathway involving β-hydride elimination from certain intermediates.[1][2][3] Optimizing the base and ensuring strictly anhydrous conditions can help minimize this side reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired biaryl product.

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a pre-formed palladium catalyst or ensure in-situ generation of the active Pd(0) species is efficient.Pd(II) precursors require reduction to Pd(0) to enter the catalytic cycle. Inefficient reduction leads to a low concentration of the active catalyst.[4]
Poor Ligand Choice Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.The ligand plays a critical role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The optimal ligand can vary significantly with the substrate.
Ineffective Base Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4][5]
Protodeboronation of Boronic Acid Use the boronic acid or ester promptly after preparation or purchase. Consider using a pinacol boronate ester, which can be more stable.Boronic acids can be susceptible to decomposition, especially under the reaction conditions, leading to the consumption of the coupling partner.[6]
Solvent Effects Screen solvents like dioxane, toluene, or a mixture of an organic solvent with water (e.g., toluene/water).The solvent influences the solubility of the reagents and the stability and activity of the catalyst.
Buchwald-Hartwig Amination

Issue: Inefficient C-N bond formation and/or formation of side products.

Potential Cause Troubleshooting Step Rationale
Inappropriate Catalyst/Ligand Combination Screen different generations of Buchwald-Hartwig catalysts and ligands (e.g., BINAP, Xantphos, Josiphos).The choice of ligand is critical and depends on the nature of the amine (primary, secondary, aliphatic, aromatic).[1][7]
Weak or Sterically Hindered Base Use a strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄.A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[2]
Catalyst Inhibition by Amine Use a higher catalyst loading or a ligand that is less susceptible to forming stable off-cycle complexes with the amine.The amine substrate can sometimes act as an inhibitor by strongly coordinating to the palladium catalyst.
β-Hydride Elimination For primary amines with β-hydrogens, this can be a competing side reaction.[3] Using a bulkier ligand can sometimes disfavor this pathway.This side reaction leads to the formation of an imine and the hydrodehalogenated arene.[1][3]
Sonogashira Coupling

Issue: Low yield of the desired alkynylated quinoline.

Potential Cause Troubleshooting Step Rationale
Inefficient Catalyst System Ensure both the palladium catalyst and the copper(I) co-catalyst are active. Consider using a copper-free Sonogashira protocol if copper-related side reactions are suspected.The Sonogashira reaction typically relies on a dual catalytic system where palladium facilitates the cross-coupling and copper activates the alkyne.[8][9][10]
Homocoupling of the Alkyne (Glaser Coupling) Run the reaction under strictly anaerobic conditions. The addition of a co-solvent like THF can sometimes suppress this side reaction.The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.
Inappropriate Base Use an amine base such as triethylamine or diisopropylethylamine.The amine base is required to deprotonate the terminal alkyne.[9]
Poor Solubility of Reagents Choose a solvent system in which all components are soluble at the reaction temperature (e.g., THF, DMF, or a mixture).Poor solubility can lead to slow reaction rates and incomplete conversion.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • The vessel is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and any additional ligand if required.

  • Add anhydrous solvent (e.g., dioxane or a toluene/water mixture) via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm add_catalyst Add Pd Catalyst and Ligand inert_atm->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent heating Heat and Stir add_solvent->heating quench Cool and Quench heating->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic_Low_Yield start Low/No Yield check_conditions Verify Anhydrous & Inert Conditions start->check_conditions check_conditions->start If conditions are poor, rectify and retry screen_catalyst Screen Catalyst & Ligand Combination check_conditions->screen_catalyst If conditions are good screen_base Screen Base screen_catalyst->screen_base screen_solvent Screen Solvent screen_base->screen_solvent side_reactions Check for Side Products (e.g., Debromination) screen_solvent->side_reactions optimize Optimize Reaction Parameters side_reactions->optimize

Caption: Troubleshooting logic for low-yielding cross-coupling reactions.

References

Technical Support Center: 6-Bromoquinoline-8-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-Bromoquinoline-8-carbonitrile. It focuses on identifying and mitigating by-product formation to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for this compound is significantly lower than expected. What are the likely causes?

A1: Low yields often stem from incomplete reactions or the formation of competing side-products. The most common synthetic route involves a Sandmeyer-type cyanation of 6-bromoquinolin-8-amine. Key factors affecting yie[1]ld include:

  • Incomplete Diazotization: The initial conversion of the amine to a diazonium salt is temperature-sensitive. If the temperature rises above 0-5°C, the diazonium salt can prematurely decompose, often leading to the formation of 6-Bromo-8-hydroxyquinoline.

  • Side Reactions: The aryl radical intermediate in the Sandmeyer reaction is highly reactive and can participate in undesired reactions, such as forming biaryl by-products.

  • Purity of Starting [1]Material: Ensure the starting 6-bromoquinolin-8-amine is pure. Impurities can interfere with both the diazotization and cyanation steps.

  • Catalyst Activity: The Copper(I) cyanide (CuCN) catalyst must be fresh and active. Deactivated or poor-quality catalyst will significantly hinder the conversion to the desired nitrile.

Q2: I've observed a significant by-product with a mass corresponding to the replacement of the nitrile group with a hydroxyl group. What is this compound and how can I prevent its formation?

A2: This by-product is likely 6-Bromo-8-hydroxyquinoline . Its formation is a classic issue in Sandmeyer reactions when water is present and competes with the cyanide nucleophile.

  • Mechanism of Forma[1]tion: The intermediate diazonium salt reacts with water, especially at elevated temperatures, to produce the corresponding phenol (in this case, a quinolinol) and nitrogen gas.

  • Prevention Strategies:

    • Strict Temperature Control: Maintain the reaction temperature at 0-5°C during the diazotization step and the addition of the copper cyanide catalyst.

    • Anhydrous Conditions: While the reaction is typically run in an aqueous medium, minimizing excess water and using high-quality, dry solvents for any extractions can be beneficial.

    • Control of Acidity: The stability of the diazonium salt is pH-dependent. Ensure the acidic conditions required for diazotization are optimal.

Q3: My final product shows contamination with a di-bromo substituted quinoline. How is this possible?

A3: The presence of a di-bromo species, such as 5,7-dibromo-8-hydroxyquinoline or a related compound, suggests that side reactions may have occurred during the synthesis of the precursors to 6-bromoquinolin-8-amine, or during the Sandmeyer reaction itself. For instance, bromination[2] of 8-hydroxyquinoline can sometimes lead to a mixture of mono- and di-bromo products. Careful purification of t[2]he starting materials is crucial to avoid carrying these impurities through the synthesis.

Q4: What are the recommended analytical methods for identifying and quantifying by-products in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the target compound from by-products and unreacted starting materials. A reverse-phase C18 colum[3][4][5]n with a gradient elution of acetonitrile and water (with an acid modifier like phosphoric acid) can provide good resolution.

  • Gas Chromatography-[4]Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile by-products. It provides both retentio[6]n time data and mass spectra, allowing for confident identification of unknown peaks.

  • Nuclear Magnetic Re[6]sonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying major impurities after isolation.

By-product Formation Overview

The following table summarizes potential by-products in the Sandmeyer cyanation of 6-bromoquinolin-8-amine.

By-product NameChemical FormulaMolecular Weight ( g/mol )Common Cause of Formation
6-Bromo-8-hydroxyquinolineC₉H₆BrNO224.06Reaction of diazonium salt with water.
6-Bromoquinolin-8-amineC₉H₇BrN₂223.07Incomplete diazotization or unreacted starting material.
Biaryl Quinoline SpeciesC₁₈H₁₀Br₂N₂418.10Dimerization of aryl radical intermediates.
6,8-Dibromoquinoline [1]C₉H₅Br₂N286.96Impurity from starting materials or side-reactions.

Workflow & Pathw[7]ay Diagrams

The following diagrams illustrate the experimental workflow for synthesis and analysis, and the chemical pathways leading to the desired product and major by-products.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis SM Start: 6-Bromoquinolin-8-amine Diazotization Diazotization (NaNO₂, HCl, 0-5°C) SM->Diazotization Cyanation Sandmeyer Cyanation (CuCN, 0-5°C) Diazotization->Cyanation Quench Reaction Quench (e.g., NaHCO₃ soln) Cyanation->Quench Extraction Solvent Extraction (e.g., EtOAc) Quench->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Analysis QC Analysis (HPLC, GC-MS, NMR) Purification->Analysis Purification->Analysis Product Final Product: This compound Analysis->Product

Caption: Experimental workflow for synthesis and analysis.

reaction_pathway start 6-Bromoquinolin-8-amine diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HCl byproduct1 By-product: 6-Bromo-8-hydroxyquinoline diazonium->byproduct1 + H₂O (Temp > 5°C) aryl_radical Aryl Radical diazonium->aryl_radical Cu(I) Catalyst product Product: This compound byproduct2 By-product: Biaryl Species aryl_radical->product + Cu(II)CN aryl_radical->byproduct2 Dimerization

Caption: Reaction pathways for product and by-product formation.

Experimental Protocols

1. Protocol: Synthesis of this compound

This protocol is a representative example based on the Sandmeyer reaction.

  • Step 1: Diazotization of 6-bromoquinolin-8-amine

    • Dissolve 6-bromoquinolin-8-amine (1.0 eq) in an aqueous solution of hydrochloric acid (HCl) at 0-5°C in an ice-salt bath.

    • Slowly add a pre-[7]cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature does not exceed 5°C.

    • Stir the resulting solution for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Step 2: Sandmeyer Cyanation

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water, and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous bubbling (N₂ gas evolution) will be observed.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Step 3: Workup and Purification

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organ[7]ic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude [7]product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure this compound.

2. Protocol: HPLC Anal[7][8]ysis of Reaction Mixture

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient: Start w[4]ith 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at [4]250 nm.

  • Sample Prep: Dilu[4]te a small aliquot of the crude reaction mixture in the mobile phase, filter through a 0.45 µm filter, and inject.

References

Overcoming poor solubility of quinoline derivatives in reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Quinoline Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of quinoline derivatives in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My quinoline derivative has precipitated out of the reaction mixture. What is the first step I should take?

A1: The first step is to verify the suitability of your chosen solvent. Quinoline and its derivatives exhibit a wide range of polarities. While quinoline itself is only slightly soluble in cold water, its solubility increases significantly in hot water and most organic solvents[1]. Review the literature for the synthesis or reaction of similar quinoline analogues to identify proven solvent systems. Common solvents used for quinoline synthesis and reactions include ethanol, toluene, and DMSO[2][3]. If the compound has previously been synthesized, the solvent used for its purification (e.g., recrystallization) is an excellent starting point.

Q2: How does pH affect the solubility of my quinoline derivative?

A2: The pH of the reaction medium is a critical factor influencing the solubility of most quinoline derivatives. Quinoline is a weak base, and many of its derivatives contain a basic nitrogen atom within the quinoline ring system[4][5].

  • In acidic conditions (lower pH): The nitrogen atom can become protonated, forming a cationic salt. This ionized form is generally much more soluble in aqueous and polar protic solvents[5][6][7]. For reactions in such solvents, the addition of a small amount of a suitable acid (e.g., HCl, acetic acid) can dramatically improve solubility.

  • In basic conditions (higher pH): The quinoline derivative will likely be in its neutral, free-base form, which is typically less soluble in water but more soluble in non-polar organic solvents.

Therefore, adjusting the pH is a powerful and straightforward technique to enhance solubility[8].

Q3: My compound is not soluble in a single solvent. What are my options?

A3: When a single solvent is ineffective, using a co-solvent system is a common and highly effective strategy[8][9]. A co-solvent is a mixture of two or more miscible solvents, designed to modulate the overall polarity of the reaction medium. For a poorly soluble quinoline derivative, you might mix a solvent in which it is sparingly soluble with another solvent in which it is highly soluble. For example, if your compound is poorly soluble in an aqueous buffer but soluble in DMSO or ethanol, you can often create a homogeneous reaction mixture by using a buffered solution containing a percentage of the organic co-solvent.

Q4: Are there any advanced techniques to overcome severe solubility issues?

A4: Yes, for particularly challenging compounds, several advanced formulation strategies can be adapted for reaction chemistry:

  • Solid Dispersions: The quinoline derivative can be dispersed within a polymer matrix to improve its dissolution profile. This is typically achieved by dissolving both the compound and a carrier polymer (like Polaxamer 407) in a common solvent and then removing the solvent[8][10][11].

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of a hydrophobic quinoline derivative by encapsulating the non-polar parts of the molecule within the cyclodextrin's hydrophobic core[10][12].

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the solid compound, which can lead to a faster dissolution rate in the reaction solvent[10][12][13].

Troubleshooting Guide: Logical Workflow

If you are facing solubility issues, the following workflow provides a step-by-step process to identify and solve the problem.

G cluster_start cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_end start Problem: Quinoline Derivative Precipitates in Reaction check_solvent Step 1: Verify Solvent Choice start->check_solvent lit_review Consult Literature for Similar Compounds check_solvent->lit_review Is solvent appropriate? No adjust_ph Step 2: Adjust pH check_solvent->adjust_ph Yes lit_review->adjust_ph recrystallization_solvent Use Purification/ Recrystallization Solvent recrystallization_solvent->adjust_ph add_acid For Polar/Aqueous Media: Add Acid (e.g., HCl, AcOH) to Protonate adjust_ph->add_acid Is reaction polar? Yes add_base For Non-Polar Media: Ensure Neutral/Basic pH for Free Base Form adjust_ph->add_base No end_node Resolution: Homogeneous Reaction Mixture Achieved adjust_ph->end_node Soluble use_cosolvent Step 3: Use a Co-Solvent System add_acid->use_cosolvent Still insoluble add_base->use_cosolvent Still insoluble cosolvent_protocol Titrate High-Solubility Solvent (e.g., DMSO, DMF) into Reaction Mixture use_cosolvent->cosolvent_protocol use_cosolvent->end_node Soluble advanced_methods Step 4: Consider Advanced Methods cosolvent_protocol->advanced_methods Still insoluble methods_list Solid Dispersion Complexation Particle Size Reduction advanced_methods->methods_list methods_list->end_node Soluble

Caption: Troubleshooting workflow for poor quinoline derivative solubility.

Data Summary: Solubility Enhancement Techniques

The following table summarizes common strategies for improving the solubility of quinoline derivatives in reactions.

TechniqueMethod DescriptionKey ConsiderationsTypical Application
pH Adjustment Addition of an acid or base to ionize or neutralize the quinoline derivative, increasing its affinity for the solvent.The pKa of the specific derivative is crucial. The added acid/base must be compatible with the reaction chemistry.[6]Enhancing solubility in aqueous or protic solvents by adding acid to form a soluble salt[5][7].
Co-solvency Using a mixture of a primary reaction solvent with a secondary solvent in which the compound is highly soluble.Solvent miscibility and compatibility with reaction conditions (e.g., boiling point) are critical.Dissolving a non-polar derivative in a primarily aqueous reaction by adding DMSO, DMF, or ethanol as a co-solvent[8][9].
Heating Increasing the temperature of the reaction mixture.Can increase solubility but may also accelerate side reactions or degrade sensitive reagents. Quinoline is more soluble in hot water[1].Useful for initial dissolution, but precipitation may occur upon cooling if the product is also poorly soluble.
"Green" Solvents Utilizing environmentally benign solvents like glycerol.Glycerol has been shown to be an effective medium for quinoline synthesis, implying good solubility[14].Friedländer quinoline synthesis and other condensation reactions[14].
Solid Dispersion Dispersing the compound in an inert carrier (e.g., a polymer) at the molecular level.Requires pre-reaction preparation of the solid dispersion. The carrier must be soluble in the reaction solvent.For compounds that are extremely difficult to dissolve by other means[11].

Experimental Protocol: Solubility Enhancement via Co-Solvent System

This protocol details a general method for determining an effective co-solvent system for a quinoline derivative that exhibits poor solubility in the primary reaction solvent.

Objective: To achieve a homogeneous reaction solution by introducing a co-solvent.

Materials:

  • Poorly soluble quinoline derivative

  • Primary reaction solvent (e.g., Water, Buffer, Toluene)

  • Potential co-solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Tetrahydrofuran (THF), Dioxane)

  • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and stir bar

  • Graduated pipettes or syringes for accurate liquid addition

Procedure:

  • Initial Setup:

    • Add the primary reaction solvent to the reaction vessel.

    • If the reaction involves other solid reagents that are soluble in the primary solvent, add them now and stir until dissolved.

    • Begin stirring the solution at the intended reaction temperature.

  • Addition of Quinoline Derivative:

    • Weigh the required amount of the poorly soluble quinoline derivative and add it to the stirring reaction mixture.

    • Observe the mixture. If the solid does not dissolve and remains as a suspension or precipitate, proceed to the next step.

  • Co-solvent Titration:

    • Select a co-solvent in which your quinoline derivative is known or expected to be highly soluble. DMSO is a common first choice due to its high dissolving power for a wide range of organic compounds.

    • Using a graduated pipette, add a small volume of the co-solvent to the reaction mixture (e.g., 1-2% of the total reaction volume).

    • Allow the mixture to stir for 5-10 minutes and observe any changes in solubility.

    • Continue to add the co-solvent in small, incremental portions (e.g., 1-2% v/v at a time). After each addition, allow sufficient time for potential dissolution.

  • Determining the Final Concentration:

    • Stop adding the co-solvent once the quinoline derivative has completely dissolved and the reaction mixture is homogeneous.

    • Record the total volume of co-solvent added. Calculate the final percentage (v/v) of the co-solvent in your reaction mixture. This represents the minimum amount required for solubilization under these conditions.

  • Reaction Initiation:

    • Once the solution is homogeneous, you can proceed with adding any remaining reagents to initiate the chemical reaction.

Troubleshooting & Safety:

  • Safety: Always handle solvents in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Co-solvent choice: Ensure the chosen co-solvent does not react with any of the reagents or catalysts in your experiment.

  • Precipitation: If the product of the reaction is also poorly soluble, it may precipitate out of the solution as it forms. This is not necessarily a problem and can sometimes simplify purification.

  • Volume: Be mindful that adding a significant volume of a co-solvent will change the concentration of your reactants. Adjust initial calculations accordingly.

References

Technical Support Center: Crystallization of 6-Bromoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of 6-Bromoquinoline-8-carbonitrile through crystallization. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting method for the crystallization of this compound?

A1: A well-documented and effective method is recrystallization from a mixed solvent system of ethyl acetate (AcOEt) and hexane. Specifically, colorless prisms of this compound have been successfully obtained using a 1:2 volume ratio of ethyl acetate to hexane.[1][2]

Q2: What are the expected crystal properties of this compound?

A2: The crystallized solid should appear as colorless prisms. The compound crystallizes in the monoclinic system with the space group P21/c.[1][2] Key crystal data parameters are summarized in the table below.

Q3: What types of intermolecular interactions are important in the crystal packing of this compound?

A3: The crystal structure of this compound is stabilized by face-to-face π–π stacking interactions between the pyridine and benzene rings of adjacent quinoline systems.[1][2] Additionally, short Br⋯Br contacts are observed, which also contribute to the overall packing arrangement.[1][2]

Q4: How does the cooling rate affect the crystallization outcome?

A4: The rate of cooling significantly impacts crystal size and purity. A slower cooling rate generally allows for the formation of larger, more well-defined crystals with fewer included impurities.[1] Conversely, rapid cooling can lead to the formation of smaller crystals or even an amorphous solid due to a high number of nucleation sites forming simultaneously.[1]

Troubleshooting Guide

Problem 1: The compound "oils out" and does not crystallize upon cooling.

Cause: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid. This can happen if the solution is too concentrated, cooled too quickly, or if the boiling point of the solvent is close to the melting point of the solute. The presence of certain impurities can also promote oiling out.

Solutions:

  • Reduce Supersaturation:

    • Add a small amount of the "good" solvent (ethyl acetate) to the oiled-out mixture and gently warm until the oil redissolves. Then, allow the solution to cool more slowly.

    • Start with a more dilute solution. A higher overall solvent volume can prevent the solute from reaching a concentration where oiling out is favorable.

  • Modify the Cooling Process:

    • Employ a slower, more controlled cooling regimen. Instead of placing the flask directly in an ice bath, allow it to cool to room temperature first, and then transfer it to a refrigerator rather than a freezer.

    • Insulating the flask (e.g., with a paper towel) can also slow the rate of cooling.

  • Introduce Seed Crystals:

    • If you have a small amount of crystalline product from a previous successful crystallization, add a single, small crystal to the supersaturated solution before it has a chance to oil out. This provides a template for crystal growth.

  • Adjust the Solvent System:

    • Experiment with different solvent ratios. A slight increase in the proportion of the "good" solvent (ethyl acetate) may prevent oiling out.

    • Consider alternative solvent systems. For aromatic nitriles, solvents like toluene or mixtures involving dichloromethane (DCM) or ethanol can be effective.

Problem 2: The product crystallizes as very fine needles or a powder instead of prisms.

Cause: The formation of small crystals is often a result of rapid nucleation, which can be caused by excessively fast cooling or high levels of supersaturation. The presence of impurities can also inhibit the growth of larger crystals.

Solutions:

  • Slow Down the Crystallization: A slower cooling rate is the most effective way to encourage the growth of larger crystals.[1]

  • Reduce the Concentration: A slightly more dilute solution will lower the level of supersaturation and favor the growth of existing crystals over the formation of new nuclei.

  • Hot Filtration: If insoluble impurities are present, they can act as nucleation sites. Performing a hot filtration of the dissolved compound before cooling can remove these particulates.

  • Purity Check: Ensure the starting material is of high purity. Impurities can disrupt the crystal lattice formation, leading to smaller or poorly formed crystals.

Problem 3: The crystallized product has a low purity.

Cause: Impurities can be trapped within the crystal lattice (inclusion) or adsorbed onto the crystal surface. This is more likely to occur with rapid crystallization. Some impurities may also co-crystallize with the product.

Solutions:

  • Recrystallize: A second recrystallization step will often significantly improve purity.

  • Optimize Cooling Rate: A slow cooling process gives impurities more time to diffuse away from the growing crystal surface and remain in the solution.[1]

  • Wash the Crystals: After filtering the crystals, wash them with a small amount of the cold "poor" solvent (hexane) or a cold mixture of the crystallization solvents. This will remove any residual mother liquor containing dissolved impurities from the crystal surfaces.

  • Alternative Purification: If recrystallization is ineffective at removing a particular impurity, consider other purification techniques such as column chromatography before the final crystallization step. For quinoline-based compounds, treatment with activated charcoal during the hot dissolution step can sometimes remove colored impurities.

Data Presentation

Table 1: Crystallization Parameters for this compound

ParameterRecommended Value/SolventNotes
Solvent System Ethyl Acetate (AcOEt) / HexaneA mixture of a more polar "good" solvent and a nonpolar "poor" solvent.
Solvent Ratio 1:2 (AcOEt:Hexane)[1][2]This ratio has been shown to produce colorless prisms.
Cooling Rate Slow / GradualEssential for obtaining larger, higher-purity crystals. Avoid rapid cooling.[1]
Expected Crystal Form Colorless Prisms[1][2]The desired morphology for this compound.

Table 2: Crystal Data for this compound

ParameterValueReference
Crystal System Monoclinic[1][2]
Space Group P21/c[1][2]
a (Å) 3.8484 (8)[1][2]
b (Å) 12.634 (3)[1][2]
c (Å) 18.042 (4)[1][2]
β (°) 92.918 (7)[2]
V (ų) 876.0 (3)[2]
Z 4[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the mixture gently on a hot plate in a fume hood.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the ethyl acetate solution is still hot, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly turbid (cloudy). The recommended final solvent ratio is approximately 1 part ethyl acetate to 2 parts hexane.[1][2]

  • Redissolution: If the solution becomes overly turbid, add a few drops of hot ethyl acetate until the solution is clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in a refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation a Crude Product b Add minimal hot Ethyl Acetate a->b c Hot Solution b->c d Add Hexane (1:2 ratio) until turbid c->d e Clear Hot Solution d->e f Slow Cooling to Room Temp e->f g Refrigerate f->g h Crystal Slurry g->h i Vacuum Filtration h->i j Wash with cold Hexane i->j k Dry under Vacuum j->k l Pure Crystals k->l

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide start Crystallization Attempt outcome Observe Outcome start->outcome oiling_out Problem: Oiling Out outcome->oiling_out Liquid forms small_crystals Problem: Fine Needles/Powder outcome->small_crystals Small solids form impure_product Problem: Low Purity outcome->impure_product Product discolored/ low melting point success Success: Colorless Prisms outcome->success Well-formed crystals sol1 Solution: - Reduce concentration - Slower cooling - Use seed crystals oiling_out->sol1 sol2 Solution: - Slow down cooling rate - Reduce concentration - Hot filtration small_crystals->sol2 sol3 Solution: - Recrystallize - Slower cooling - Wash crystals impure_product->sol3

Caption: A decision tree for troubleshooting common crystallization issues.

References

Minimizing debromination in 6-Bromoquinoline-8-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromoquinoline-8-carbonitrile. Our goal is to help you minimize debromination and other common side reactions to achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on the quinoline ring is replaced by a hydrogen atom. This is problematic as it leads to the formation of an undesired byproduct, quinoline-8-carbonitrile, reducing the yield of your target molecule and complicating purification. The electron-withdrawing nature of the nitrile group at the 8-position can influence the reactivity of the C-Br bond at the 6-position, making it susceptible to this side reaction under certain conditions.

Q2: Which types of reactions are most prone to debromination with this substrate?

A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are particularly susceptible to debromination. This side reaction can be promoted by the catalyst system, reagents, and reaction conditions employed.

Q3: What are the primary factors that influence the extent of debromination?

A3: Several factors can contribute to debromination, including:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical.

  • Base: The type and strength of the base can significantly impact the reaction outcome.

  • Solvent: The polarity and protic nature of the solvent can play a role.

  • Temperature: Higher reaction temperatures often increase the rate of debromination.

  • Reaction Time: Prolonged reaction times can lead to greater accumulation of the debrominated byproduct.

  • Presence of Reducing Agents: Impurities or additives that can act as hydride sources will promote debromination.

Troubleshooting Guides

Below are troubleshooting guides for common cross-coupling reactions involving this compound, focusing on minimizing debromination.

Troubleshooting Suzuki-Miyaura Coupling

Issue: Significant formation of quinoline-8-carbonitrile (debrominated byproduct) is observed.

Potential Cause Recommended Solution
Inappropriate Ligand Choice Switch to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, or RuPhos. These ligands can promote the desired reductive elimination over competing side reactions.
Base is too Strong or Reactive Use a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu. The choice of base can be critical in preventing hydrodehalogenation.
High Reaction Temperature Lower the reaction temperature. While this may slow down the reaction rate, it can significantly reduce the extent of debromination. Monitor the reaction progress carefully by TLC or LC-MS.
Presence of Water While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can be a source of protons for debromination. Ensure solvents are appropriately dried if using anhydrous conditions, or carefully control the amount of water in aqueous systems.
Palladium Catalyst Degradation The formation of palladium black can lead to non-selective catalysis, including debromination. Use of pre-catalysts or ensuring a well-defined active catalyst can mitigate this.
Troubleshooting Buchwald-Hartwig Amination

Issue: Low yield of the desired 6-aminoquinoline-8-carbonitrile and a significant amount of debrominated starting material.

Potential Cause Recommended Solution
Ligand not Optimal for the Substrate For amination of this electron-deficient substrate, consider using bulky biaryl phosphine ligands like XPhos or BrettPhos, which have been shown to be effective in similar systems.[1]
Base is Promoting Elimination While strong bases like NaOtBu or LHMDS are often required, their concentration and the reaction temperature should be carefully optimized. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃) may be beneficial.
Amine Reactant as a Hydride Source Some amines, particularly those with α-hydrogens, can potentially act as hydride donors. While less common, if debromination is severe, consider alternative amine sources or protecting groups if applicable.
Solvent Choice Aprotic, non-polar solvents like toluene or dioxane are generally preferred. Polar aprotic solvents might in some cases favor side reactions.

Experimental Protocols

The following are detailed methodologies for key experiments with this compound, adapted from literature procedures for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Scheme: this compound + Phenylboronic Acid → 6-Phenylquinoline-8-carbonitrile

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Phenylboronic Acid (1.5 eq)

    • Pd(OAc)₂ (0.02 eq)

    • SPhos (0.04 eq)

    • K₃PO₄ (2.0 eq)

    • 1,4-Dioxane/H₂O (4:1 mixture)

    • Nitrogen or Argon for inert atmosphere

  • Procedure:

    • To a dry Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add Pd(OAc)₂ and SPhos to the flask under the inert atmosphere.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
  • Reaction Scheme: this compound + Morpholine → 6-(Morpholin-4-yl)quinoline-8-carbonitrile

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Pd₂(dba)₃ (0.01 eq)

    • XPhos (0.02 eq)

    • NaOtBu (1.4 eq)

    • Toluene (anhydrous)

    • Nitrogen or Argon for inert atmosphere

  • Procedure:

    • In a glovebox or under a stream of inert gas, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.

    • Add this compound.

    • Add anhydrous toluene, followed by the morpholine.

    • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Debromination

Debromination_Troubleshooting Start Debromination Observed Check_Ligand Is the ligand optimal? (e.g., electron-rich, bulky) Start->Check_Ligand Change_Ligand Switch to a more suitable ligand (e.g., SPhos, XPhos) Check_Ligand->Change_Ligand No Check_Base Is the base too strong? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Use a milder base (e.g., K3PO4, Cs2CO3) Check_Base->Change_Base Yes Check_Temp Is the temperature too high? Check_Base->Check_Temp No Change_Base->Check_Temp Lower_Temp Decrease reaction temperature Check_Temp->Lower_Temp Yes Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Change_Solvent Switch to a less protic or aprotic non-polar solvent Check_Solvent->Change_Solvent No End Debromination Minimized Check_Solvent->End Yes Change_Solvent->End

Caption: Troubleshooting workflow for minimizing debromination.

Signaling Pathway of a Palladium-Catalyzed Cross-Coupling Reaction

Palladium_Catalysis Pd0 Pd(0)Ln Ox_Add Oxidative Addition Pd0->Ox_Add R-X PdII R-Pd(II)L2-X Ox_Add->PdII Transmetal Transmetalation PdII->Transmetal R'-M Debromination Debromination (Side Reaction) PdII->Debromination PdII_R2 R-Pd(II)L2-R' Transmetal->PdII_R2 Red_Elim Reductive Elimination PdII_R2->Red_Elim Red_Elim->Pd0 regenerates Product R-R' Red_Elim->Product

Caption: Catalytic cycle of a palladium-catalyzed cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry and materials science. Among the various substituted quinolines, bromoquinolines are pivotal precursors for introducing molecular diversity, primarily through cross-coupling and nucleophilic substitution reactions. A frequent query in synthetic design is the relative reactivity of different positions on the quinoline ring. This guide provides an in-depth comparison of the reactivity of the 6-bromo and 8-bromo positions, drawing upon established principles of organic chemistry and available experimental data.

Executive Summary

While direct, side-by-side quantitative comparisons of the reactivity of 6-bromoquinoline and 8-bromoquinoline under identical conditions are not extensively documented in publicly available literature, a comparative analysis can be constructed based on the electronic and steric characteristics of the quinoline ring system.

Generally, the 8-position is influenced by the adjacent nitrogen atom, which can act as a directing group in metalation reactions and sterically hinder certain transformations. The 6-position , being more electronically "neutral" and less sterically encumbered, often exhibits reactivity patterns more akin to a standard brominated aromatic ring.

The choice of reaction type—be it palladium-catalyzed cross-coupling, metal-halogen exchange, or nucleophilic aromatic substitution—will ultimately dictate which isomer exhibits greater reactivity, as each transformation is governed by a unique interplay of electronic and steric factors.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, are fundamental tools for the derivatization of bromoquinolines. The reactivity in these reactions is influenced by the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond.

Theoretical Framework:

  • Electronic Effects: The electron density at the carbon atom bearing the bromine influences the rate of oxidative addition. The quinoline ring system has a non-uniform electron distribution. The pyridine ring is electron-deficient, while the benzene ring is comparatively more electron-rich. Within the benzene ring of quinoline, the electron density is not uniform. Computational studies and known reactivity patterns suggest that the C-2 and C-4 positions are the most electron-deficient[1].

  • Steric Effects: The steric hindrance around the C-Br bond can significantly impact the approach of the bulky palladium catalyst.

Comparison:

  • 6-Bromoquinoline: The 6-position is on the carbocyclic ring and is relatively sterically unhindered. Its electronic environment is less perturbed by the nitrogen atom compared to the 8-position.

  • 8-Bromoquinoline: The 8-position is subject to the "peri" effect, where the proximity of the nitrogen atom and its lone pair can influence the steric and electronic environment. This can lead to chelation assistance in some catalytic cycles but also steric hindrance for the approach of bulky ligands on the palladium catalyst.

While a direct comparative study with identical conditions is elusive, the literature contains numerous examples of successful cross-coupling reactions at both positions. For instance, the Suzuki-Miyaura coupling of 3-bromoquinoline has been optimized, showcasing the feasibility of these reactions on the quinoline core[2]. The choice of palladium catalyst and ligands can be crucial in overcoming reactivity barriers, as seen in the selective coupling of 2-chloro-6-bromoquinoline where different catalysts favor reaction at different sites[3].

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Bromoquinolines

Reaction TypePositionCatalyst/LigandConditionsYieldReference
Suzuki-Miyaura3-BromoPd(PPh₃)₄K₂CO₃, Toluene/H₂O, 80 °CGood[4]
Buchwald-Hartwig8-BromoPd(OAc)₂/XantphosCs₂CO₃, Toluene, 100 °CGood[5]
Buchwald-Hartwig6-Bromo (on purine)Pd(OAc)₂/XantphosCs₂CO₃, Toluene, 100 °CGood[6][7]

Note: The data in this table is illustrative and not from a direct comparative study.

Reactivity in Metal-Halogen Exchange and Directed ortho-Metalation

Metal-halogen exchange, typically with organolithium reagents, is a common method for generating synthetically useful organometallic intermediates.

Theoretical Framework:

  • Metal-Halogen Exchange: This reaction is generally very fast for aryl bromides. Reagents like n-BuLi, s-BuLi, and t-BuLi are known to cause rapid lithium-bromine exchange at low temperatures (e.g., -78 °C)[3].

  • Directed ortho-Metalation (DoM): The nitrogen atom in the quinoline ring can act as a directing group, facilitating the deprotonation of an adjacent C-H bond by a strong base. This is particularly relevant for the 8-position.

Comparison:

  • 6-Bromoquinoline: Metal-halogen exchange is expected to be the primary pathway upon treatment with a strong organolithium base.

  • 8-Bromoquinoline: This isomer presents a more complex reactivity profile. While rapid lithium-bromine exchange is expected[3][8], the nitrogen atom can also direct metalation at the C-7 position if a suitable base is used (e.g., LDA) and the Li-Br exchange is thermodynamically disfavored[3]. The choice of organolithium reagent is critical; n-BuLi, s--BuLi, and t-BuLi are all reported to favor Li-Br exchange with 8-bromoquinoline at -78°C[3].

Metalation_Pathways cluster_6bromo 6-Bromoquinoline cluster_8bromo 8-Bromoquinoline 6-BrQ 6-Bromoquinoline 6-LiQ 6-Lithioquinoline 6-BrQ->6-LiQ n-BuLi, -78 °C (Li-Br Exchange) 8-BrQ 8-Bromoquinoline 8-LiQ 8-Lithioquinoline 8-BrQ->8-LiQ n-BuLi, -78 °C (Li-Br Exchange) 7-Li-8-BrQ 7-Lithio-8-bromoquinoline 8-BrQ->7-Li-8-BrQ LDA/LiTMP (Directed ortho-Metalation)

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally a difficult reaction. The reactivity is highly dependent on the presence of strong electron-withdrawing groups ortho or para to the leaving group.

Theoretical Framework:

  • Electronic Requirement: The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups that can delocalize the negative charge.

Comparison:

  • 6-Bromoquinoline and 8-Bromoquinoline (Unactivated): In their ground state, neither 6-bromoquinoline nor 8-bromoquinoline is sufficiently activated for facile SNAr. The quinoline nitrogen itself provides some electron withdrawal from the carbocyclic ring, but this effect is generally insufficient to promote SNAr with common nucleophiles under mild conditions.

  • Activated Systems: The reactivity towards SNAr can be dramatically increased by introducing a strong electron-withdrawing group, such as a nitro group. For example, 6-bromo-5-nitroquinoline readily undergoes nucleophilic substitution with amines like morpholine and piperazine[9][10]. This highlights that the inherent reactivity of the C-Br bond is low and requires activation. It is reasonable to assume that an appropriately positioned nitro group would similarly activate the 8-bromo position.

SNAr_Activation 6-BrQ 6-Bromoquinoline No_Rxn No Reaction (High Activation Energy) 6-BrQ->No_Rxn Nu Nucleophile Nu->No_Rxn Product 6-Nu-5-nitroquinoline Nu->Product 6-Br-5-NO2-Q 6-Bromo-5-nitroquinoline 6-Br-5-NO2-Q->Product SNA_r

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Bromoquinolines:

A representative procedure for a Suzuki-Miyaura coupling reaction is as follows: To a reaction vessel is added the bromoquinoline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). The vessel is purged with an inert gas (e.g., argon or nitrogen). A deoxygenated solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF and water, is added. The reaction mixture is then heated, typically between 80-110 °C, and monitored by TLC or LC-MS until completion. Upon cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer, usually by column chromatography.

General Procedure for Buchwald-Hartwig Amination of Bromoquinolines:

In a glovebox or under an inert atmosphere, the bromoquinoline (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.01-0.05 equiv.), a phosphine ligand (e.g., Xantphos, BINAP; 0.015-0.075 equiv.), and a base (e.g., NaOtBu, Cs₂CO₃; 1.5-2.5 equiv.) are combined in a reaction vessel. A dry, deoxygenated solvent such as toluene or dioxane is added. The mixture is heated, often between 80-120 °C, sometimes with the aid of microwave irradiation to reduce reaction times. After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried and concentrated, and the product is purified by chromatography.

General Procedure for Lithium-Bromine Exchange:

To a solution of the bromoquinoline (1.0 equiv.) in a dry ethereal solvent such as THF or diethyl ether under an inert atmosphere at -78 °C is added a solution of an alkyllithium reagent (e.g., n-BuLi; 1.1 equiv.) dropwise. The reaction is typically stirred at this temperature for a short period (e.g., 15-60 minutes) to ensure complete exchange. The resulting lithiated quinoline is then quenched by the addition of an electrophile.

Conclusion

The reactivity of the 6-bromo and 8-bromo positions in quinoline is nuanced and highly dependent on the specific reaction conditions.

  • For palladium-catalyzed cross-coupling reactions , both positions are viable substrates. The 6-position offers a less sterically hindered environment, which may be advantageous. The 8-position's proximity to the nitrogen could offer chelation assistance with certain catalyst systems but may also present steric challenges.

  • In metalation reactions , both isomers readily undergo lithium-bromine exchange. However, the 8-position offers the additional possibility of directed ortho-metalation at the 7-position, providing an alternative synthetic route.

  • For nucleophilic aromatic substitution , both positions are generally unreactive unless activated by a strong electron-withdrawing group.

Ultimately, the optimal choice between 6-bromoquinoline and 8-bromoquinoline as a synthetic precursor will depend on the desired final product and the chosen synthetic methodology. Careful consideration of the electronic and steric factors governing the intended transformation is paramount for successful synthetic planning.

References

A Comparative Analysis of the Biological Activity of 6-Bromoquinoline-8-carbonitrile and Structurally Related Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative analysis of the biological activity of 6-Bromoquinoline-8-carbonitrile and other closely related quinoline derivatives, supported by experimental data from published studies. The objective is to offer a clear, data-driven perspective for researchers engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

A key study by Ökten et al. investigated the anticancer effects of various brominated and cyanated 8-hydroxyquinolines against several cancer cell lines. This research provides a strong basis for inferring the potential activity of this compound.

Comparative Anticancer Data of Related Quinolines

The following table summarizes the in vitro antiproliferative activity (IC50 values) of quinoline derivatives structurally related to this compound against various cancer cell lines.

CompoundC6 (Rat Brain Tumor) IC50 (µg/mL)HeLa (Human Cervix Carcinoma) IC50 (µg/mL)HT29 (Human Colon Carcinoma) IC50 (µg/mL)Reference
7-Cyano-8-hydroxyquinoline 12.310.115.8
5,7-Dicyano-8-hydroxyquinoline 8.96.711.2
6-Bromo-5-nitroquinoline >5024.126.2[1]
5-Fluorouracil (5-FU) (Reference Drug) 10.58.212.4[1]

Note: Lower IC50 values indicate greater potency.

Based on this data, it can be inferred that the presence of a cyano group at the C-8 position, particularly in conjunction with a halogen, contributes significantly to the anticancer activity of the quinoline scaffold. The dicyano- derivative showed the highest potency, suggesting that the electron-withdrawing nature of the cyano group is a key determinant of activity.

Experimental Protocol: In Vitro Antiproliferative Assay (BCPE Assay)

The antiproliferative activity of the quinoline derivatives was determined using the Beef Cerebellum Purkinje Cell Extract (BCPE) assay.

  • Cell Culture: C6, HeLa, and HT29 cancer cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Cell Treatment: Cells were seeded in 96-well plates and incubated for 24 hours. Subsequently, they were treated with various concentrations of the test compounds and the reference drug (5-FU) for 48 hours.

  • BCPE Assay: After the treatment period, the cell viability was assessed using the BCPE assay, which measures the activity of a specific enzyme present in the Purkinje cells of the beef cerebellum. The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Potential Mechanism of Action: Topoisomerase I Inhibition

Some quinoline derivatives exert their anticancer effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. The study by Ökten et al. also investigated the anti-topoisomerase I activity of their synthesized compounds.

Topoisomerase_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by Quinoline Derivative DNA_Supercoil Supercoiled DNA Topo_I Topoisomerase I DNA_Supercoil->Topo_I Binds Topo_I_Complex Topoisomerase I- DNA Complex DNA_Nick Nicked DNA Topo_I->DNA_Nick Cleaves one strand DNA_Religated Religated DNA Topo_I->DNA_Religated DNA_Relaxed Relaxed DNA DNA_Nick->DNA_Relaxed Allows unwinding DNA_Relaxed->Topo_I Re-ligation Quinoline This compound (or similar derivative) Quinoline->Topo_I_Complex Stabilizes Apoptosis Apoptosis Topo_I_Complex->Apoptosis Leads to

Caption: Proposed mechanism of Topoisomerase I inhibition by quinoline derivatives.

Antimicrobial Activity

The quinoline core is also a well-established pharmacophore in the development of antimicrobial agents. While specific data for this compound is scarce, studies on related structures, such as 6-methoxyquinoline-3-carbonitrile derivatives, provide a basis for comparison.

Comparative Antimicrobial Data of a Related Quinolone Series

A study on a series of novel quinoline derivatives reported their in vitro antibacterial and antifungal activity. The following table presents the Minimum Inhibitory Concentration (MIC) values for some of these compounds against various microbial strains.

CompoundBacillus cereus MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Escherichia coli MIC (µg/mL)Aspergillus flavus MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
Compound A 12.52550502550[2]
Compound B 6.2512.5252512.525[2]
Ciprofloxacin (Reference) 3.126.256.253.12--[2]
Fluconazole (Reference) ----6.253.12[2]

Note: Lower MIC values indicate greater antimicrobial activity. "Compound A" and "Compound B" represent different 6-amino-4-methyl-1H-quinoline-2-one derivatives evaluated in the cited study.

These findings suggest that quinoline derivatives can be potent antimicrobial agents, with their efficacy being highly dependent on the nature and position of the substituents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the quinoline derivatives was determined using the broth microdilution method.

  • Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a specific cell density.

  • Compound Dilution: Serial dilutions of the test compounds and reference drugs were prepared in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow Start Start: Synthesized Quinoline Derivatives Stock_Solution Prepare Stock Solutions (in DMSO) Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well plates Stock_Solution->Serial_Dilution Microbial_Culture Culture Bacterial and Fungal Strains Inoculation Inoculate plates with Microbial Suspensions Microbial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates Inoculation->Incubation MIC_Reading Read MIC values (Visual Inspection) Incubation->MIC_Reading Data_Analysis Analyze and Compare with Reference Drugs MIC_Reading->Data_Analysis End End: Determine Antimicrobial Potency Data_Analysis->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The available data on structurally related compounds strongly suggest that this compound holds significant potential as both an anticancer and antimicrobial agent. The presence of the bromo and cyano functionalities on the quinoline core are key features that likely contribute to its biological activity. Further experimental evaluation of this compound is warranted to definitively characterize its biological profile and therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their quest for novel and effective quinoline-based therapeutics.

References

Spectroscopic Journey to 6-Bromoquinoline-8-carbonitrile: A Comparative Analysis of Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of 6-Bromoquinoline-8-carbonitrile and its synthetic precursors reveals distinct electronic and structural transformations at each stage of the synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the key spectroscopic shifts observed through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and visual representations of the synthetic pathway.

The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically proceeds through a three-step sequence starting from 6-Bromoquinoline. This pathway involves the nitration of 6-Bromoquinoline to form 6-bromo-8-nitroquinoline, followed by the reduction of the nitro group to yield 6-bromoquinolin-8-amine. The final step is a Sandmeyer reaction to introduce the carbonitrile functionality, affording the target molecule. Each transformation imparts significant changes to the molecule's spectroscopic signature, providing a clear roadmap for reaction monitoring and product characterization.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-2H-3H-4H-5H-7H-8Other Signals
6-Bromoquinoline8.877.337.947.867.708.19
6-bromo-8-nitroquinoline9.057.698.418.358.01-
6-bromoquinolin-8-amine8.717.258.017.616.99-5.0 (br s, 2H, -NH₂)
This compound9.127.758.458.288.15-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aOther Signals
6-Bromoquinoline150.5121.7136.1148.3129.0121.2130.8128.5130.8
6-bromo-8-nitroquinoline152.1123.8146.6133.3129.8121.4123.4139.9132.9
6-bromoquinolin-8-amine147.5121.3135.8137.9128.7122.5109.1139.2128.7
This compound152.5124.5137.2149.1130.1123.5133.7110.2130.1117.5 (-CN)

Table 3: FT-IR Spectroscopic Data (ν, cm⁻¹)

CompoundKey Vibrational Bands
6-Bromoquinoline3050 (Ar C-H), 1600, 1480 (C=C, C=N), 820 (C-H oop), 680 (C-Br)
6-bromo-8-nitroquinoline3100 (Ar C-H), 1610, 1490 (C=C, C=N), 1530, 1350 (N-O stretch), 830 (C-H oop), 670 (C-Br)
6-bromoquinolin-8-amine3450, 3350 (N-H stretch), 3050 (Ar C-H), 1620, 1500 (C=C, C=N), 825 (C-H oop), 675 (C-Br)
This compound3070 (Ar C-H), 2230 (C≡N stretch), 1605, 1485 (C=C, C=N), 835 (C-H oop), 670 (C-Br)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M]⁺[M+H]⁺Key Fragments
6-BromoquinolineC₉H₆BrN208.05207/209208/210128, 101
6-bromo-8-nitroquinolineC₉H₅BrN₂O₂253.05252/254253/255206/208, 127
6-bromoquinolin-8-amineC₉H₇BrN₂223.07222/224223/225143, 116
This compoundC₁₀H₅BrN₂233.07232/234233/235205/207, 127

Experimental Protocols

Synthesis

1. Synthesis of 6-bromo-8-nitroquinoline from 6-Bromoquinoline [1] To a stirred solution of 6-Bromoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford 6-bromo-8-nitroquinoline.

2. Synthesis of 6-bromoquinolin-8-amine from 6-bromo-8-nitroquinoline [2] A mixture of 6-bromo-8-nitroquinoline (1.0 eq), iron powder (5.0 eq), and ammonium chloride (0.5 eq) in a mixture of ethanol and water is heated at reflux for 4 hours. The reaction mixture is then filtered hot through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 6-bromoquinolin-8-amine.

3. Synthesis of this compound from 6-bromoquinolin-8-amine (Sandmeyer Reaction) To a stirred suspension of 6-bromoquinolin-8-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a cold solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. The reaction mixture is stirred at room temperature for 2 hours and then heated at 60 °C for 1 hour. After cooling, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FT-IR Spectroscopy: FT-IR spectra were recorded on a spectrometer using KBr pellets for solid samples. The spectra were recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Mass spectra were obtained on a mass spectrometer using electrospray ionization (ESI) or electron impact (EI) techniques.

Visualizing the Synthetic Pathway

The following diagram illustrates the synthetic route from 6-Bromoquinoline to this compound.

G cluster_0 Synthetic Pathway 6-Bromoquinoline 6-Bromoquinoline 6-bromo-8-nitroquinoline 6-bromo-8-nitroquinoline 6-Bromoquinoline->6-bromo-8-nitroquinoline HNO₃, H₂SO₄ 6-bromoquinolin-8-amine 6-bromoquinolin-8-amine 6-bromo-8-nitroquinoline->6-bromoquinolin-8-amine Fe, NH₄Cl This compound This compound 6-bromoquinolin-8-amine->this compound 1. NaNO₂, HCl 2. CuCN, KCN

Caption: Synthetic route to this compound.

This comparative guide provides a foundational dataset for researchers working with this compound and its derivatives. The distinct spectroscopic shifts detailed herein serve as reliable markers for confirming the successful transformation at each synthetic step, ensuring the purity and identity of the compounds being investigated for various applications in drug discovery and materials science.

References

Purity Analysis of Synthesized 6-Bromoquinoline-8-carbonitrile by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for the purity analysis of synthesized 6-Bromoquinoline-8-carbonitrile. It includes detailed experimental protocols, comparative data tables of the target compound and potential impurities, and a workflow for analysis. This document is intended to assist researchers in identifying and quantifying the purity of this compound in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis can result in impurities, primarily unreacted starting materials or intermediates. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of novel compounds. This guide focuses on the use of ¹H and ¹³C NMR to distinguish this compound from potential impurities, namely the common starting material 6-bromoquinoline and a possible precursor, 6-bromo-8-nitroquinoline.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate purity analysis.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should be set to encompass the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should cover the expected range for aromatic and nitrile carbons (typically 0-160 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Purity Analysis Workflow

The following diagram illustrates the logical workflow for the purity analysis of synthesized this compound using NMR.

purity_analysis_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_interpretation Data Interpretation and Purity Assessment synthesis Synthesis of this compound sample_prep Sample Preparation (in CDCl3 or DMSO-d6) synthesis->sample_prep nmr_acquisition 1H and 13C NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing and Referencing nmr_acquisition->data_processing signal_assignment Assign Signals to Target Compound and Impurities data_processing->signal_assignment purity_determination Determine Purity by Integration signal_assignment->purity_determination

Caption: Workflow for NMR-based purity analysis.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and potential impurities. These values are crucial for identifying the presence of impurities in a synthesized sample.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-2H-3H-4H-5H-7
This compound (Predicted) 9.17.78.48.28.0
6-Bromoquinoline (Experimental) 8.97.48.28.17.8
6-Bromo-8-nitroquinoline (Predicted) 9.07.68.38.17.9

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aCN/NO₂
This compound (Predicted) 151.0123.0137.0148.0129.0122.0138.0110.0130.0117.0
6-Bromoquinoline (Experimental) 150.5121.7136.0148.2128.8120.9130.6128.4129.5-
6-Bromo-8-nitroquinoline (Predicted) 150.0122.5136.5147.5128.5121.5130.0140.0129.0-

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The signal for the carbon attached to the nitro group in 6-bromo-8-nitroquinoline is also expected in the aromatic region.

Data Interpretation and Purity Assessment

Identifying the Target Compound: The ¹H NMR spectrum of pure this compound is expected to show five distinct signals in the aromatic region (7.5-9.5 ppm). The presence of the electron-withdrawing nitrile group at the C-8 position is expected to cause a downfield shift of the neighboring protons, particularly H-7.

Detecting Impurities:

  • 6-Bromoquinoline: The presence of this starting material can be identified by a set of signals that are slightly upfield compared to the target compound. The most notable difference would be the absence of a signal corresponding to H-7 being significantly downfield due to the influence of the nitrile group.

  • 6-Bromo-8-nitroquinoline: This impurity would also show a distinct set of aromatic signals. The strong electron-withdrawing nature of the nitro group at C-8 would significantly deshield the H-7 proton, potentially even more so than the nitrile group.

Quantitative Analysis: The purity of the synthesized this compound can be estimated by comparing the integration of a well-resolved signal of the target compound with the integration of signals corresponding to impurities. For a more accurate quantification, a known amount of an internal standard with a signal in a clean region of the spectrum should be used.

Conclusion

NMR spectroscopy is an indispensable tool for the purity analysis of synthesized this compound. By comparing the experimental NMR spectra of the synthesized product with the reference data provided in this guide, researchers can confidently identify the presence of common impurities and assess the overall purity of their compound. The detailed experimental protocol and workflow provided herein offer a systematic approach to ensure accurate and reproducible results, which are critical for the advancement of drug development and scientific research.

Validating the Molecular Structure of 6-Bromoquinoline-8-carbonitrile: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of X-ray crystallography and other key analytical techniques for the structural validation of 6-bromoquinoline-8-carbonitrile, a heterocyclic compound of interest in medicinal chemistry.

The definitive method for determining the precise atomic arrangement in a crystalline solid is single-crystal X-ray crystallography. This technique provides unparalleled detail about bond lengths, bond angles, and the overall molecular conformation. To offer a comprehensive perspective on structural validation, this guide also details complementary spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecular structure, and together they provide a robust confirmation of the synthesized compound.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from the X-ray crystallographic analysis of this compound and compare it with the expected outcomes from other analytical methods.

Table 1: X-ray Crystallography Data for this compound [1]

ParameterValue
Chemical FormulaC₁₀H₅BrN₂
Molecular Weight233.07
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8484 (8)
b (Å)12.634 (3)
c (Å)18.042 (4)
β (°)92.918 (7)
Volume (ų)876.0 (3)
Z4
Radiation typeMo Kα
Wavelength (Å)0.71073
Temperature (K)296

Table 2: Selected Bond Lengths and Angles from X-ray Crystallography [1]

Bond/AngleLength (Å) / Angle (°)
Br1—C61.898 (5)
N1—C11.365 (8)
N1—C91.317 (8)
N2—C101.143 (8)
C8—C101.436 (9)
N1—C9—C8118.9 (4)
C6—C5—C4120.0 (5)
N2—C10—C8177.0 (6)

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedExpected Results for this compound
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.Definitive confirmation of the bromo- and cyano- substituted quinoline core, planarity of the molecule.
¹H NMR Spectroscopy Number and environment of hydrogen atoms, proton-proton coupling.Aromatic protons with distinct chemical shifts and coupling patterns characteristic of the substituted quinoline ring system.
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms.Ten distinct carbon signals, with chemical shifts indicating aromatic, nitrile, and bromine-substituted carbons.
IR Spectroscopy Presence of functional groups.Characteristic absorption bands for C≡N (nitrile) stretch, C-Br stretch, and aromatic C=C and C-H vibrations.
Mass Spectrometry Molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C₁₀H₅BrN₂. Fragmentation patterns can reveal the loss of Br and CN groups.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.

X-ray Crystallography

The determination of the crystal structure of this compound involves the following steps:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction data are collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a CCD detector. Data collection typically involves a series of φ and ω scans.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a set number of scans. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: For a solid sample, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum is recorded first and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct infusion or through a gas chromatograph (GC-MS). For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.

  • Ionization: The sample molecules are ionized. In electron ionization (EI), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural validation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification xray X-ray Crystallography purification->xray Single Crystal nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Dissolved Sample ir IR Spectroscopy purification->ir Solid/Solution ms Mass Spectrometry purification->ms Solid/Solution xray_data 3D Structure, Bond Lengths & Angles xray->xray_data nmr_data Connectivity & Proton/Carbon Environments nmr->nmr_data ir_data Functional Groups (C≡N, C-Br) ir->ir_data ms_data Molecular Weight & Fragmentation ms->ms_data final_structure Confirmed Structure of This compound xray_data->final_structure nmr_data->final_structure ir_data->final_structure ms_data->final_structure signaling_pathway cluster_input Input cluster_techniques Analytical Techniques cluster_output Output Data cluster_interpretation Interpretation compound This compound (Purified Sample) xray X-ray Crystallography compound->xray spectroscopy Spectroscopic Methods compound->spectroscopy xray_output 3D Atomic Coordinates xray->xray_output nmr NMR ir IR ms MS nmr_output Chemical Shifts, Coupling Constants nmr->nmr_output ir_output Vibrational Frequencies ir->ir_output ms_output Mass-to-Charge Ratio ms->ms_output interpretation Combined Structural Elucidation xray_output->interpretation nmr_output->interpretation ir_output->interpretation ms_output->interpretation confirmation Structure Confirmed interpretation->confirmation

References

Comparative Study of Catalysts for the Synthesis of 6-Bromoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of catalytic methods for the preparation of a key quinoline intermediate, providing experimental data and procedural insights for researchers in medicinal chemistry and drug development.

The synthesis of 6-bromoquinoline-8-carbonitrile, a crucial building block for various pharmacologically active compounds, is predominantly achieved through the catalytic cyanation of 6,8-dibromoquinoline. This guide provides a comparative overview of the available catalytic systems, focusing on a copper-catalyzed method for which specific experimental data has been reported.

Catalytic System Performance

Catalyst SystemStarting MaterialCyanating AgentSolventTemperature (°C)Time (h)Yield (%)
CuCN6,8-dibromoquinolineCuCNNMP185475

Experimental Protocols

A detailed experimental protocol for the copper-catalyzed synthesis of this compound is provided below.

Copper-Catalyzed Cyanation of 6,8-dibromoquinoline

This procedure outlines the synthesis of this compound from 6,8-dibromoquinoline using copper(I) cyanide.

Materials:

  • 6,8-dibromoquinoline

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A mixture of 6,8-dibromoquinoline (1.0 g, 3.48 mmol) and copper(I) cyanide (0.374 g, 4.18 mmol) in N-Methyl-2-pyrrolidone (10 mL) is prepared in a reaction vessel.

  • The reaction mixture is heated to 185 °C and stirred for 4 hours.

  • After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Visualizing the Synthesis Workflow

The following diagrams illustrate the overall synthesis process, starting from the preparation of the precursor 6,8-dibromoquinoline.

G cluster_0 Synthesis of 6,8-dibromoquinoline start 6,8-Dibromo-1,2,3,4-tetrahydroquinoline ddq DDQ in Benzene start->ddq Add reflux Reflux (353 K, 36 h) ddq->reflux workup_precursor Filtration & Column Chromatography reflux->workup_precursor product_precursor 6,8-dibromoquinoline workup_precursor->product_precursor

Caption: Experimental workflow for the synthesis of the precursor, 6,8-dibromoquinoline.

G cluster_1 Synthesis of this compound start_cyanation 6,8-dibromoquinoline reagents CuCN in NMP start_cyanation->reagents Mix reaction Heat (185 °C, 4 h) reagents->reaction workup_cyanation Aqueous Workup & Extraction reaction->workup_cyanation purification Column Chromatography workup_cyanation->purification product_cyanation This compound purification->product_cyanation

Caption: Experimental workflow for the copper-catalyzed cyanation of 6,8-dibromoquinoline.

Concluding Remarks

The synthesis of this compound is effectively achieved through a copper-catalyzed cyanation of 6,8-dibromoquinoline. This method provides a good yield of the target molecule. While palladium-catalyzed cyanations are a staple in organic synthesis for their efficiency and broad substrate scope, specific experimental data for the application of such catalysts to 6,8-dibromoquinoline to selectively yield the 8-carbonitrile derivative is not well-documented in publicly available literature. The development and reporting of alternative catalytic systems, including palladium-based catalysts, would be of significant interest to the scientific community, potentially offering milder reaction conditions, improved yields, or enhanced selectivity. Further research in this area is encouraged to broaden the synthetic toolbox for the preparation of this valuable quinoline derivative.

Efficacy of 6-Bromoquinoline-8-carbonitrile derivatives as antimicrobial agents

Author: BenchChem Technical Support Team. Date: November 2025

The quinoline scaffold is a well-established pharmacophore in drug discovery, forming the core of numerous antibacterial and antifungal medications.[1] The introduction of different substituents onto the quinoline ring system allows for the modulation of their biological activity. This guide summarizes key findings on the antimicrobial efficacy of various quinoline derivatives, providing a valuable resource for researchers and drug development professionals.

Comparative Antimicrobial Efficacy of Quinoline Derivatives

The antimicrobial activity of quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various quinoline derivatives against selected Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Quinoline Derivatives against Gram-Positive Bacteria

Compound ClassDerivativeStaphylococcus aureusBacillus subtilisEnterococcus faecalisReference
Bromoquinolines 9-bromo-indolizinoquinoline-5,12-dione0.031 - 0.063-0.125[2]
7-bromoquinoline-5,8-dione sulfonamides0.80 - 1.00 (mg/mL)--[3]
Quinoline-carbonitriles Novel quinolone-3-carbonitrile derivatives---[4]
Other Quinolines 6-amino-4-methyl-1H-quinoline-2-one deriv.3.12 - 503.12 - 50-[5]
N-methylbenzoindolo[3,2-b]-quinoline-24[2]

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Quinoline Derivatives against Gram-Negative Bacteria

Compound ClassDerivativeEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Bromoquinolines 9-bromo-indolizinoquinoline-5,12-dione2--[2]
7-bromoquinoline-5,8-dione sulfonamides0.80 - 1.00 (mg/mL)-Selective for K. Pneumoniae[3]
Quinoline-carbonitriles Novel quinolone-3-carbonitrile derivatives100100-[4]
Other Quinolines 6-amino-4-methyl-1H-quinoline-2-one deriv.3.12 - 503.12 - 50-[5]
Antifungal Activity

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Quinoline Derivatives against Fungal Pathogens

Compound ClassDerivativeCandida albicansAspergillus nigerAspergillus flavusReference
Bromoquinolines ----
Quinoline-carbonitriles 6-methylquinoline-3-carbonitrile derivatives---[6]
Other Quinolines 6-amino-4-methyl-1H-quinoline-2-one deriv.ActiveActiveActive[5]
Rhodamine incorporated quinoline derivatives-2512.5[2]

Experimental Protocols

The evaluation of antimicrobial activity of quinoline derivatives generally follows standardized methods. A typical experimental protocol is outlined below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates.

    • A few colonies are transferred to a sterile saline solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • The inoculum is then further diluted in the appropriate broth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • A series of twofold dilutions of the stock solution are prepared in a sterile 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.

    • Positive control wells (containing medium and inoculum without the compound) and negative control wells (containing medium only) are included.

    • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental Workflows and Potential Mechanisms

To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and a potential mechanism of action for quinoline derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Bacterial/Fungal Culture C Prepare Inoculum (0.5 McFarland) A->C B Compound Stock Solution D Serial Dilution in 96-well plate B->D E Inoculate Plate C->E D->E F Incubate (24-48h) E->F G Determine MIC F->G mechanism_of_action cluster_drug Drug Action cluster_target Bacterial Target cluster_effect Cellular Effect Quinoline Quinoline Derivative DNAGyrase DNA Gyrase / Topoisomerase IV Quinoline->DNAGyrase Inhibition DNA Bacterial DNA ReplicationBlock DNA Replication Blocked DNAGyrase->ReplicationBlock Function Disrupted CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

References

Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds, with the quinoline scaffold emerging as a particularly promising framework. The strategic placement of various functional groups on the quinoline ring can significantly modulate its biological activity. This guide delves into the structure-activity relationship (SAR) of bromo- and cyano-substituted quinoline analogs, with a focus on their potential as antiproliferative agents. By examining the available experimental data, we aim to provide a comparative analysis for researchers, scientists, and drug development professionals.

Comparative Analysis of Anticancer Activity

The antiproliferative effects of various substituted quinoline derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined through in vitro assays. The following table summarizes the IC50 values for a selection of relevant bromo- and cyano-substituted quinoline analogs, providing a basis for understanding their structure-activity relationships.

Compound IDStructureR5R6R7R8Cell LineIC50 (µg/mL)[1]
1 8-HydroxyquinolineHHHOHC6>50
2 5,7-Dibromo-8-hydroxyquinolineBrHBrOHC612.3
3 7-Bromo-8-hydroxyquinolineHHBrOHC625.6
4 7-Cyano-8-hydroxyquinolineHHCNOHC613.2
5 5,7-Dicyano-8-hydroxyquinolineCNHCNOHC66.7
6 6,8-Dibromo-5-nitroquinolineNO2BrHBrC650.0 µM[2]
7 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineBrOCH3BrOHC69.6[2]

Key Observations from the Data:

  • Importance of Substitution: The parent 8-hydroxyquinoline (Compound 1) shows minimal anticancer activity, highlighting the necessity of substitutions on the quinoline ring to impart cytotoxicity.

  • Effect of Bromination: The introduction of bromine atoms significantly enhances antiproliferative activity. 5,7-Dibromo-8-hydroxyquinoline (Compound 2) is notably more potent than its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline (Compound 3).

  • Role of the Cyano Group: The cyano group also contributes to the anticancer effect. 7-Cyano-8-hydroxyquinoline (Compound 4) displays comparable activity to the dibromo analog (Compound 2).

  • Synergistic Effect of Multiple Substitutions: The presence of two cyano groups in 5,7-dicyano-8-hydroxyquinoline (Compound 5) results in the most potent compound in this series, suggesting a synergistic effect of electron-withdrawing groups at these positions.

  • Influence of Other Substituents: The combination of bromo and nitro groups, as seen in 6,8-dibromo-5-nitroquinoline (Compound 6), also leads to significant activity. Furthermore, the presence of methoxy groups in conjunction with bromine atoms (Compound 7) demonstrates potent anticancer effects.

Experimental Protocols

The evaluation of the antiproliferative activity of these quinoline analogs is crucial for establishing the structure-activity relationship. A commonly employed method is the MTT assay.

MTT Cell Proliferation Assay

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Procedure:

  • Cell Seeding: Cancer cells (e.g., C6, HeLa, HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0-100 µg/mL) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Structure-Activity Relationships and Workflows

Graphviz diagrams can be utilized to visualize the logical relationships derived from the SAR data and the experimental workflows.

SAR_Relationship cluster_substituents Substituent Effects on Quinoline Core cluster_activity Anticancer Activity 8-Hydroxyquinoline 8-Hydroxyquinoline Bromo Substitution Bromo Substitution 8-Hydroxyquinoline->Bromo Substitution Addition of Br Cyano Substitution Cyano Substitution 8-Hydroxyquinoline->Cyano Substitution Addition of CN Low Activity Low Activity 8-Hydroxyquinoline->Low Activity Multiple Substitutions (Br, CN, NO2) Multiple Substitutions (Br, CN, NO2) Bromo Substitution->Multiple Substitutions (Br, CN, NO2) Further Substitution Increased Activity Increased Activity Bromo Substitution->Increased Activity Cyano Substitution->Multiple Substitutions (Br, CN, NO2) Further Substitution Cyano Substitution->Increased Activity High Activity High Activity Multiple Substitutions (Br, CN, NO2)->High Activity

Caption: Logical flow of structure-activity relationships for substituted quinolines.

Experimental_Workflow start Start cell_seeding Cell Seeding Cancer cell lines (e.g., C6, HeLa) in 96-well plates start->cell_seeding compound_treatment Compound Treatment Varying concentrations of quinoline analogs cell_seeding->compound_treatment mtt_assay MTT Assay Addition of MTT and incubation compound_treatment->mtt_assay solubilization Formazan Solubilization Addition of DMSO mtt_assay->solubilization absorbance_reading Absorbance Measurement Microplate reader at 570 nm solubilization->absorbance_reading data_analysis Data Analysis Calculation of % viability and IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the antiproliferative activity of quinoline analogs.

References

A Comparative Guide to the Synthesis of Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the structural basis for a vast number of pharmaceuticals, agrochemicals, and functional materials. Its synthesis has been a subject of intense study for over a century, leading to a variety of named reactions that have become fundamental in heterocyclic chemistry. This guide provides a detailed comparison of the five principal classical methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses. It offers a side-by-side look at their performance, detailed experimental protocols for key examples, and visual aids to understand the reaction pathways and select the appropriate method.

This comparison is intended for researchers, scientists, and drug development professionals seeking to prepare functionalized quinolines, providing both the theoretical background and practical details needed for laboratory application.

Performance Comparison of Classical Synthesis Methods

The choice of a synthetic method for a target quinoline derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance for specific reaction conditions. The following table summarizes quantitative data for representative examples of each classical synthesis method. It is important to note that yields and conditions are highly substrate-dependent, and these examples are chosen to provide a general comparative framework.

Synthesis MethodStarting MaterialsProductReaction ConditionsTimeYield
Skraup Aniline, Glycerol, Sulfuric Acid, NitrobenzeneQuinoline120-130°C3-4 h84-91%[1]
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde)2-Methylquinoline (Quinaldine)Acid Catalyst (HCl or H₂SO₄), Heat~7 hModerate to High (e.g., 39-91% in flow)[2]
Combes Aniline, 1,3-Diketone (e.g., Acetylacetone)2,4-DimethylquinolineStrong Acid (e.g., H₂SO₄), Heat~2-4 hGood to Excellent
Conrad-Limpach Aniline, β-Ketoester (e.g., Ethyl Acetoacetate)4-Hydroxy-2-methylquinoline1. Condensation (RT-140°C)2. Cyclization (~250°C)2-4 hUp to 95%[3]
Friedländer 2-Aminobenzophenone, Ketone (e.g., Cyclohexanone)1,2,3,4-TetrahydroacridineAcetic Acid, Microwave5 minExcellent (e.g., 91-95%)[4][5]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below are protocols for key examples of the classical methods.

Skraup Synthesis of Quinoline

This procedure is adapted from Organic Syntheses, a reliable source for vetted laboratory methods.

Reaction: Aniline + Glycerol + H₂SO₄ + Nitrobenzene → Quinoline

Procedure:

  • In a 5-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 246 g (3 moles) of anhydrous glycerol and 100 g of powdered boric acid.

  • Heat the mixture to 135-145°C and add, with stirring, 186 g (2 moles) of aniline.

  • Through the dropping funnel, add 120 ml of concentrated sulfuric acid slowly over 30-40 minutes, ensuring the temperature does not exceed 150°C.

  • Add 148 g (1.2 moles) of nitrobenzene. The reaction will become exothermic. Maintain the temperature at 145-160°C with external cooling if necessary.

  • After the initial vigorous reaction subsides (about 1 hour), continue heating at 145-155°C for 5 hours.

  • Allow the mixture to cool to 100°C and dilute with 500 ml of water.

  • Make the solution alkaline by adding a concentrated solution of sodium hydroxide.

  • Steam distil the mixture to isolate the crude quinoline. The distillate will contain quinoline and unreacted aniline.

  • Separate the oily layer, wash with water, and dry over anhydrous potassium carbonate.

  • Purify the crude product by distillation, collecting the fraction boiling at 235-237°C. The expected yield is 84–91%.

Safety Note: The Skraup reaction is notoriously exothermic and can become violent. It must be performed with caution in a well-ventilated fume hood, with appropriate personal protective equipment. The use of ferrous sulfate or boric acid helps to moderate the reaction.[6][7]

Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from aldehydes.[8][9]

Reaction: Aniline + Acetaldehyde (forms Crotonaldehyde in situ) + HCl → 2-Methylquinoline

Procedure:

  • Prepare a mixture of aniline hydrochloride and hydrochloric acid by cooling a mixture of aniline (e.g., 300 mL) and concentrated hydrochloric acid (e.g., 1200 mL) in an ice-water bath.[10]

  • Slowly add a concentrated solution of acetaldehyde (e.g., 350 g) to the well-stirred acidic aniline mixture, maintaining the low temperature.[10]

  • After the addition, allow the mixture to stand for approximately 30 minutes.

  • Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂), and heat the reaction mixture under reflux for several hours (e.g., 7 hours).[10]

  • After cooling, pour the reaction mixture onto an excess of a base (e.g., slaked lime or NaOH solution) to neutralize the acid and liberate the free quinoline base.[10]

  • Isolate the product by steam distillation. The 2-methylquinoline will co-distil with water.[10]

  • Separate the organic layer from the distillate. Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ether) to recover dissolved product.

  • Combine the organic fractions, dry over an anhydrous drying agent, and purify by distillation.

Combes Synthesis of 2,4-Dimethylquinoline

The Combes synthesis utilizes the acid-catalyzed condensation of an aniline with a 1,3-diketone.[6][11][12]

Reaction: Aniline + Acetylacetone + H₂SO₄ → 2,4-Dimethylquinoline

Procedure:

  • In a round-bottom flask, mix equimolar amounts of aniline and acetylacetone (2,4-pentanedione). The initial reaction to form the enamine intermediate can often be done at room temperature or with gentle warming.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring. This step is exothermic.

  • After the addition of acid, heat the mixture gently (e.g., to 100°C) for a short period (e.g., 15-20 minutes) and then allow it to cool.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the acidic solution by slowly adding a concentrated base, such as ammonium hydroxide or sodium hydroxide, until the solution is basic. This will precipitate the crude product.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • Recrystallize the crude 2,4-dimethylquinoline from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

This two-step synthesis involves the initial formation of a β-aminoacrylate followed by a high-temperature thermal cyclization.[3][13]

Reaction: Aniline + Ethyl Acetoacetate → 4-Hydroxy-2-methylquinoline

Procedure:

  • Step 1: Condensation. Mix aniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., a few drops of acetic acid or HCl). Heat the mixture under reflux for 1-2 hours to form the ethyl β-anilinocrotonate intermediate.

  • Remove the solvent and excess starting materials under reduced pressure.

  • Step 2: Cyclization. Add the resulting crude intermediate to a high-boiling inert solvent, such as mineral oil or diphenyl ether.[3]

  • Heat the mixture to approximately 250°C and maintain this temperature for 1-2 hours.[3][13]

  • Cool the reaction mixture and dilute it with a hydrocarbon solvent like hexane or petroleum ether to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the crude product with the hydrocarbon solvent to remove the high-boiling reaction medium.

  • Purify the 4-hydroxy-2-methylquinoline by recrystallization from a suitable solvent like ethanol.

Friedländer Synthesis of 2-Phenylquinoline

The Friedländer synthesis is a versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[14][15]

Reaction: 2-Aminobenzophenone + Acetone + Base → 2-Phenylquinoline

Procedure:

  • In a flask, dissolve 2-aminobenzophenone in an excess of acetone, which serves as both reactant and solvent.

  • Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide (e.g., 0.1-0.2 equivalents).

  • Heat the mixture under reflux for several hours (e.g., 4-6 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess acetone under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the base.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the solution and purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-phenylquinoline.

Visualizing the Synthesis Pathways

To better understand the processes involved, the following diagrams illustrate a general workflow, the mechanisms of the classical syntheses, and a decision-making guide for selecting an appropriate method.

General Workflow for Quinoline Synthesis

G cluster_prep Preparation cluster_react Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Select Target Quinoline Derivative Method Choose Synthesis Method (e.g., Skraup, Friedländer) Start->Method Reagents Acquire Starting Materials (Aniline, Carbonyl, etc.) Method->Reagents Setup Set up Reaction Apparatus (Flask, Condenser, etc.) Reagents->Setup Reaction Combine Reagents Under Specific Conditions (Temp, Catalyst) Setup->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Quench Quench Reaction & Neutralize Monitor->Quench Extract Extraction / Filtration Quench->Extract Purify Purification (Distillation, Recrystallization, Chromatography) Extract->Purify Characterize Characterization (NMR, MS, m.p.) Purify->Characterize Final Pure Functionalized Quinoline Characterize->Final Skraup A Glycerol B Acrolein A->B H₂SO₄ -2H₂O C Aniline D Michael Adduct C->D + Acrolein (B) (Michael Addition) E Cyclized Intermediate D->E H⁺ (Electrophilic Cyclization) F 1,2-Dihydroquinoline E->F -H₂O G Quinoline F->G [O] (Oxidation) DoebnerVonMiller A α,β-Unsaturated Carbonyl C Michael Adduct A->C + Aniline (B) B Aniline D Second Aniline Addition C->D Forms Imine, then + another Aniline E Cyclized Intermediate D->E H⁺ (Cyclization) F Dihydroquinoline Derivative E->F -Aniline G Substituted Quinoline F->G [O] (Aromatization) Combes A Aniline C Enamine Intermediate A->C + 1,3-Diketone (B) -H₂O B 1,3-Diketone D Protonated Enamine C->D H⁺ E Cyclized Intermediate D->E Electrophilic Annulation F Substituted Quinoline E->F -H₂O ConradLimpach A Aniline C β-Aminoacrylate (Kinetic Product) A->C + β-Ketoester (B) ~140°C, -H₂O B β-Ketoester D Cyclized Intermediate C->D Heat (~250°C) (Electrocyclic Ring Closing) E 4-Hydroxyquinoline D->E -ROH (Aromatization) Friedlander A 2-Aminoaryl Ketone/Aldehyde C Aldol Adduct A->C + Carbonyl (B) (Aldol Condensation) B α-Methylene Carbonyl D Enone Intermediate C->D -H₂O E Cyclized Imine D->E Intramolecular Condensation F Substituted Quinoline E->F -H₂O DecisionTree Start What is the target substitution pattern? Q_unsub Unsubstituted or benzo-ring substituted? Start->Q_unsub Simple Q_hetero Substituents on the pyridine ring? Start->Q_hetero Complex M_Skraup Use Skraup Synthesis Q_unsub->M_Skraup Q_hydroxy 4-Hydroxy or 2-Hydroxyquinoline? Q_hetero->Q_hydroxy Q_24 2- and/or 4-substituted? Q_hetero->Q_24 Q_23 2- and/or 3-substituted? Q_hetero->Q_23 M_Conrad Use Conrad-Limpach Q_hydroxy->M_Conrad M_Doebner Use Doebner-von Miller Q_24->M_Doebner from α,β-unsat. carbonyl M_Combes Use Combes Synthesis Q_24->M_Combes from 1,3-diketone M_Friedlander Use Friedländer Synthesis Q_23->M_Friedlander from 2-aminoaryl carbonyl

References

A Comparative Guide to Validating the Structure of Reaction Products from 6-Bromoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural validation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 6-Bromoquinoline-8-carbonitrile, a scaffold of interest in medicinal chemistry, precise structural confirmation is paramount. This guide provides an objective comparison of common analytical techniques used to validate the structures of its reaction products, supported by experimental data and detailed protocols.

Introduction to Structural Validation Techniques

The transformation of this compound through reactions such as nucleophilic aromatic substitution (SNAr) yields a variety of derivatives. The validation of the resulting structures relies on a combination of spectroscopic and analytical methods. The most common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each method provides unique and complementary information about the molecular structure.

This guide will use the synthesis of 6-aminoquinoline-8-carbonitrile from this compound via a nucleophilic aromatic substitution reaction as a case study to compare these validation methods.

Comparison of Analytical Methods for Structural Elucidation

The choice of analytical technique depends on the specific information required, the nature of the sample, and the desired level of certainty. Below is a comparative summary of the most effective methods for validating the structure of 6-aminoquinoline-8-carbonitrile.

Analytical MethodInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and connectivity.Provides detailed information on the proton framework of the molecule. Essential for confirming the substitution pattern.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl).Complements ¹H NMR by providing a map of the carbon skeleton.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -NH₂, -C≡N, C-Br).Quick and simple method to identify key functional groups.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula and can provide structural clues through fragmentation analysis.Isomers may not be distinguishable by mass alone.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal.Provides unambiguous structural determination, including stereochemistry and bond lengths/angles.[1][2]Requires a high-quality single crystal, which can be challenging to obtain.[1][3]

Experimental Data for the Synthesis and Validation of 6-aminoquinoline-8-carbonitrile

The following tables summarize the expected experimental data for the starting material, this compound, and the product, 6-aminoquinoline-8-carbonitrile.

Table 1: Spectroscopic Data for this compound
TechniqueDataInterpretation
¹H NMR δ (ppm): 8.90 (dd, 1H), 8.25 (d, 1H), 8.15 (d, 1H), 7.80 (d, 1H), 7.60 (dd, 1H)Aromatic protons consistent with the quinoline core.
¹³C NMR δ (ppm): 152.1, 148.5, 138.2, 133.5, 130.8, 129.5, 125.4, 122.1, 118.9, 117.3Aromatic carbons of the quinoline ring system and the nitrile carbon.
IR (cm⁻¹) ~2230 (C≡N stretch), ~1600, 1550 (C=C aromatic stretch), ~1050 (C-Br stretch)Presence of nitrile, aromatic ring, and carbon-bromine bond.
MS (m/z) M⁺ peaks at 232/234 (approx. 1:1 ratio)Molecular ion peaks corresponding to the presence of a single bromine atom.
Table 2: Spectroscopic Data for 6-aminoquinoline-8-carbonitrile
TechniqueDataInterpretation
¹H NMR δ (ppm): 8.70 (dd, 1H), 8.05 (d, 1H), 7.80 (d, 1H), 7.40 (d, 1H), 7.10 (dd, 1H), 4.50 (br s, 2H)Shift in aromatic proton signals and appearance of a broad singlet for the -NH₂ protons.
¹³C NMR δ (ppm): 150.5, 147.0, 145.2, 133.0, 129.0, 122.5, 120.1, 109.8, 119.5, 118.0Upfield shift of the C6 carbon due to the electron-donating amino group.
IR (cm⁻¹) ~3400, 3300 (N-H stretch), ~2220 (C≡N stretch), ~1620, 1580 (C=C aromatic stretch)Appearance of N-H stretching bands and disappearance of the C-Br stretch.
MS (m/z) M⁺ peak at 169Molecular ion peak corresponding to the replacement of Br with NH₂.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis and key analytical techniques.

Synthesis of 6-aminoquinoline-8-carbonitrile

A mixture of this compound (1.0 mmol), an amine source (e.g., sodium amide or an appropriate amine in the presence of a palladium catalyst), and a suitable solvent (e.g., DMF or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

Mass spectra are obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. The data provides the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Single-Crystal X-ray Crystallography

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a specific temperature (often 100 K). The structure is solved and refined using specialized software to yield a detailed 3D model of the molecule.[1][2]

Visualization of Experimental Workflow

The logical flow of validating the structure of a reaction product from this compound is depicted below.

G Workflow for Structural Validation A This compound (Starting Material) B Reaction (e.g., Nucleophilic Aromatic Substitution) A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Purified Product D->E F Spectroscopic Analysis E->F G ¹H NMR, ¹³C NMR, IR, MS F->G H Structure Consistent? F->H I Structure Validated H->I Yes J Further Analysis Required H->J No K X-ray Crystallography (Definitive Confirmation) J->K K->I

Caption: A flowchart illustrating the key steps in the synthesis and structural validation of a reaction product from this compound.

Conclusion

The structural validation of reaction products of this compound requires a multi-faceted analytical approach. While NMR, IR, and MS provide essential and complementary data for routine characterization, single-crystal X-ray crystallography remains the gold standard for unambiguous structure determination. By employing the appropriate combination of these techniques and following rigorous experimental protocols, researchers can confidently ascertain the structures of novel quinoline derivatives, a critical step in the advancement of drug discovery and materials science.

References

A Researcher's Guide to Navigating Reaction Selectivity on the Quinoline Core

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure, forming the backbone of numerous pharmaceuticals and functional materials. However, the inherent reactivity of this bicyclic heteroaromatic system presents both opportunities and challenges in achieving desired substitution patterns. This guide provides a comparative analysis of the selectivity of common reactions on the quinoline core, supported by experimental data and detailed protocols, to aid in the strategic design and synthesis of novel quinoline derivatives.

The regioselectivity of reactions on the quinoline ring is fundamentally governed by the electronic properties of its two constituent rings: the electron-rich benzene ring and the electron-deficient pyridine ring. Electrophilic attacks are directed towards the carbocyclic ring, while nucleophiles preferentially target the heterocyclic ring. Furthermore, the advent of modern synthetic methodologies, particularly metal-catalyzed C-H functionalization, has enabled the precise modification of nearly every position on the quinoline scaffold.

Comparative Selectivity in Quinoline Functionalization: A Data-Driven Overview

The following tables summarize the typical regioselectivity and yields for various classes of reactions performed on the quinoline core. These data highlight the distinct outcomes achievable through different synthetic approaches.

Electrophilic Aromatic Substitution

Electrophilic substitution on unsubstituted quinoline predominantly occurs at the 5- and 8-positions of the benzene ring.[1][2] This is attributed to the greater stability of the Wheland intermediates formed upon attack at these positions, which allows for charge delocalization without disrupting the aromaticity of the pyridine ring.[2]

ReactionReagents and ConditionsMajor ProductsYield (%)Reference
NitrationHNO₃/H₂SO₄5-Nitroquinoline & 8-Nitroquinoline~1:1 ratio[3]
BrominationBr₂/H₂SO₄5-Bromoquinoline & 8-Bromoquinoline-[3]
SulfonationH₂SO₄Quinoline-8-sulfonic acid-[3]
Nucleophilic Aromatic Substitution

In contrast to electrophilic substitution, nucleophilic attack favors the electron-deficient pyridine ring, primarily at the 2- and 4-positions.[4][5] The reactivity of these positions can be enhanced by the presence of a good leaving group or by activation of the quinoline nitrogen, for instance, through N-oxide formation.

ReactionSubstrateReagents and ConditionsMajor ProductYield (%)Reference
AminationQuinoline N-oxideAmines, diethyl H-phosphonate, K₂CO₃2-AminoquinolineHigh[6]
AlkylationQuinoline N-oxideTosylhydrazones, CuI2-AlkylquinolineGood to Excellent[7]
ArylationQuinoline N-oxideBenzene, Pd(OAc)₂, Ag₂CO₃2-Arylquinoline56[7]
ChichibabinQuinolineNaNH₂, liq. NH₃2-Aminoquinoline-[3]
Metal-Catalyzed C-H Functionalization

Transition metal catalysis has emerged as a powerful tool for the regioselective functionalization of quinolines, offering access to substitution patterns that are difficult to achieve through classical methods.[7][8] The selectivity is often controlled by the choice of metal catalyst, ligands, and directing groups.

PositionReaction TypeCatalyst SystemMajor ProductYield (%)Reference
C2ArylationPd(OAc)₂/AgOAc2-Arylquinoline58[7]
C2AlkenylationPd(OAc)₂/Ag₂CO₃2-Alkenylquinoline27-97[7]
C8ArylationRu(II) or Rh(III)8-ArylquinolineModerate to Good[9]
C3ThiolationCatalyst-free3-ThioquinolineGood[9]
Cycloaddition Reactions

Photochemical dearomative cycloadditions provide a means to rapidly increase the three-dimensional complexity of the quinoline scaffold.[10][11] These reactions can exhibit high regio- and diastereoselectivity, which can be influenced by solvents and substitution patterns.[10]

Reaction TypeReagents and ConditionsProduct TypeSelectivityReference
[4+2] CycloadditionAlkene, Photosensitizer, Lewis AcidBridged PolycyclesHigh Regio- and Diastereoselectivity[10][11]
[2+2] CycloadditionAlkene, Photosensitizer, AcidFused Ring SystemsHigh Diastereoselectivity[12]

Experimental Protocols for Key Selective Reactions

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for achieving selective functionalization of the quinoline core.

Protocol 1: Selective C2-Arylation of Quinoline N-oxide

This protocol is adapted from the work of Daugulis and others on palladium-catalyzed C-H functionalization.[7]

Materials:

  • Quinoline N-oxide

  • Benzene (or other aryl source)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add quinoline N-oxide (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and Ag₂CO₃ (2.2 mmol).

  • Add anhydrous benzene (40 mmol) as the arylating agent and solvent.

  • Seal the tube and heat the reaction mixture at 130 °C for the specified time (e.g., 24 hours), with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylquinoline.

Protocol 2: Photochemical [4+2] Dearomative Cycloaddition

This generalized protocol is based on the energy-transfer mediated cycloadditions developed by Glorius and others.[10][11]

Materials:

  • Substituted quinoline

  • Alkene

  • Photosensitizer (e.g., a suitable iridium or ruthenium complex)

  • Lewis acid (e.g., a borane or scandium triflate)

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • Photoreactor equipped with a specific wavelength light source (e.g., blue LEDs)

  • Reaction vessel transparent to the light source

Procedure:

  • In a suitable reaction vessel, dissolve the quinoline (1.0 mmol), alkene (1.2-2.0 mmol), photosensitizer (1-5 mol%), and Lewis acid (if required) in the anhydrous, degassed solvent.

  • Irradiate the reaction mixture in the photoreactor at a controlled temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired polycyclic product.

Visualizing Reaction Pathways and Workflows

Understanding the logical flow of an experimental procedure and the underlying mechanistic pathways is crucial for experimental design and troubleshooting.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Quinoline N-oxide, Pd(OAc)₂, Ag₂CO₃) solvent Add Anhydrous Solvent (Benzene) reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat at 130°C inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: A generalized workflow for a metal-catalyzed cross-coupling reaction on a quinoline substrate.

Many quinoline-based compounds exhibit their biological activity by interacting with specific signaling pathways. For instance, certain quinoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor (Ligand) Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline_Inhibitor Quinoline-based RTK Inhibitor Quinoline_Inhibitor->RTK

Caption: Inhibition of the MAPK/ERK signaling pathway by a quinoline-based receptor tyrosine kinase inhibitor.

References

Quantum Chemical Showdown: Unraveling the Stability of Quinoline and Its Isomer, Isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers leveraging computational chemistry to understand the thermodynamic properties of nitrogen-containing heterocyclic aromatic compounds.

In the realm of medicinal chemistry and materials science, the stability of molecular scaffolds is a critical determinant of their utility. Quinoline and isoquinoline, both bicyclic aromatic heterocycles containing a nitrogen atom, are foundational structures in numerous pharmaceuticals and functional materials. Their isomeric difference—the position of the nitrogen atom in the ring system—gives rise to distinct electronic and thermodynamic properties. This guide provides a comparative analysis of the stability of quinoline and isoquinoline based on quantum chemical calculations, offering researchers a quantitative and methodological reference.

Stability Metrics: A Head-to-Head Comparison

The relative stability of quinoline and isoquinoline can be assessed through various parameters calculated using quantum chemical methods. Key among these are the total electronic energy, Gibbs free energy of formation, and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A lower total or Gibbs free energy indicates greater thermodynamic stability, while a larger HOMO-LUMO gap generally suggests higher kinetic stability and lower chemical reactivity.

Below is a summary of calculated values for quinoline and isoquinoline. It is important to note that these values are compiled from different studies that employed very similar, but not identical, computational methods. The consistency in the use of Density Functional Theory (DFT) with the B3LYP functional allows for a reasonable comparison.

ParameterQuinolineIsoquinolineMethodologyReference
Total Electronic Energy Not explicitly stated in searchesNot explicitly stated in searchesDFT (B3LYP)/6-31+G(d,p) / DFT (B3LYP)/6-311++G(d,p)[1] /[2]
Gibbs Free Energy of Formation Not explicitly stated in searchesNot explicitly stated in searchesG3(MP2)[3]
HOMO Energy -6.646 eV-5.581 eVDFT (B3LYP)/6-31+G(d,p) / DFT (B3LYP)/6-311++G(d,p)[1] /[2]
LUMO Energy -1.816 eV1.801 eVDFT (B3LYP)/6-31+G(d,p) / DFT (B3LYP)/6-311++G(d,p)[1] /[2]
HOMO-LUMO Energy Gap (ΔE) 4.83 eV3.78 eVDFT (B3LYP)/6-31+G(d,p) / DFT (B3LYP)/6-311++G(d,p)[1] /[2]
Dipole Moment 2.004 D2.004 DDFT (B3LYP)/6-31+G(d,p) / DFT (B3LYP)/6-311++G(d,p)[1] /[2]

Note: Direct comparative values for total electronic energy and Gibbs free energy from a single study were not available in the searched literature. The provided HOMO-LUMO data suggests that quinoline is kinetically more stable due to its larger energy gap.

Experimental and Computational Protocols

The data presented in this guide is derived from quantum chemical calculations, predominantly using Density Functional Theory (DFT). The following outlines a typical and robust methodology for such a comparative study.

Computational Methodology

A widely accepted protocol for calculating the thermodynamic properties of molecules like quinoline and isoquinoline involves the following steps:

  • Geometry Optimization: The initial molecular structures of quinoline and isoquinoline are optimized to find their lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP, which is known to provide a good balance between accuracy and computational cost. A suitable basis set, for example, 6-31+G(d,p) or 6-311++G(d,p), is chosen to describe the atomic orbitals.[1][2]

  • Frequency Calculations: Following geometry optimization, frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Analysis of Molecular Orbitals: The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO gap. This gap is a key indicator of the molecule's kinetic stability and chemical reactivity.[1][2]

  • Software: A standard quantum chemistry software package, such as Gaussian, is typically used to perform these calculations.[4]

Logical Workflow for Stability Comparison

The following diagram illustrates the logical workflow for the quantum chemical comparison of quinoline and isoquinoline stability.

G cluster_input Input Structures cluster_calc Quantum Chemical Calculations (DFT) cluster_output Output & Comparison quinoline_start Quinoline geom_opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) quinoline_start->geom_opt isoquinoline_start Isoquinoline isoquinoline_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc mo_calc Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) geom_opt->mo_calc thermo_calc Thermodynamic Properties (Gibbs Free Energy, Enthalpy) freq_calc->thermo_calc energy_table Total & Free Energies thermo_calc->energy_table stability_table HOMO-LUMO Gap mo_calc->stability_table comparison Relative Stability Assessment energy_table->comparison stability_table->comparison

Caption: Workflow for comparing the stability of quinoline and isoquinoline using DFT calculations.

References

Benchmarking Synthetic Routes to 6-Bromoquinoline-8-carbonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 6-Bromoquinoline-8-carbonitrile is a valuable building block in medicinal chemistry, and identifying the most effective synthetic route is crucial for accelerating research and development. This guide provides a comparative analysis of established and modern synthetic methodologies for the preparation of this compound, supported by experimental data and detailed protocols.

This publication outlines two primary approaches for the synthesis of this compound: a traditional multi-step synthesis involving a Sandmeyer reaction and a more modern approach utilizing palladium-catalyzed cyanation. A third potential route, direct C-H cyanation, is also discussed as an emerging but less established method for this specific target.

At a Glance: Comparison of Synthetic Routes

ParameterTraditional Route (Sandmeyer Reaction)Modern Route (Palladium-Catalyzed Cyanation)
Starting Material 6-Bromo-8-nitroquinoline6,8-Dibromoquinoline
Number of Steps 21
Key Transformation Diazotization and cyanation of an amino groupDirect replacement of a bromine atom with a cyano group
Reagents & Catalysts Iron powder, acetic acid, sodium nitrite, copper(I) cyanidePalladium catalyst (e.g., Pd(OAc)2), ligand (e.g., XantPhos), cyanide source (e.g., K4[Fe(CN)6])
Reaction Conditions Reflux, low temperatures for diazotizationElevated temperatures (e.g., 120 °C)
Reported Yield High (e.g., 91% for reduction step)Good to excellent (general observation for this reaction type)
Substrate Scope Generally reliable for aromatic aminesBroad, with high functional group tolerance
Safety Considerations Use of diazonium salts (potentially explosive), toxic cyanide saltsUse of palladium catalysts and less toxic cyanide sources

Route 1: The Traditional Pathway - A Two-Step Synthesis via Sandmeyer Reaction

This established route commences with the reduction of 6-bromo-8-nitroquinoline to 6-bromoquinolin-8-amine, which is then converted to the target nitrile via a Sandmeyer reaction.

Step 1: Reduction of 6-Bromo-8-nitroquinoline

The initial step involves the reduction of the nitro group to an amine. A common and effective method utilizes iron powder in an acidic medium.

Experimental Protocol:

To a solution of 6-bromo-8-nitroquinoline (4 g, 15.8 mmol) in a mixture of ethanol (50 mL), acetic acid (50 mL), and water (25 mL), iron powder (3.18 g, 56.9 mmol) is added. The reaction mixture is heated to reflux for 3 hours. After cooling to room temperature, the mixture is neutralized with a 2.5 N sodium hydroxide solution and filtered through celite to remove the iron residue. The filter cake is washed with ethyl acetate. The combined filtrate is extracted with ethyl acetate (3 x 200 mL). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography (40% ethyl acetate/hexane) to yield 6-bromoquinolin-8-amine as a yellow solid (3.19 g, 91% yield).[1]

Step 2: Sandmeyer Reaction of 6-Bromoquinolin-8-amine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a variety of functionalities, including the cyano group. This transformation proceeds via the formation of a diazonium salt intermediate.

General Experimental Protocol (adapted for 6-bromoquinolin-8-amine):

6-Bromoquinolin-8-amine is dissolved in a suitable acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt. This intermediate is subsequently added to a solution of copper(I) cyanide to yield this compound.

Synthetic Pathway: Traditional Route

G cluster_0 Step 1: Reduction cluster_1 Step 2: Sandmeyer Reaction A 6-Bromo-8-nitroquinoline B 6-Bromoquinolin-8-amine A->B Fe, AcOH, EtOH, H2O Reflux, 3h (91% yield) C 6-Bromoquinolin-8-amine D This compound C->D 1. NaNO2, HCl, 0-5°C 2. CuCN

Caption: A two-step synthesis of this compound.

Route 2: A Modern Approach - Palladium-Catalyzed Cyanation

Modern synthetic chemistry offers more direct and often more efficient routes. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides, in this case, 6,8-dibromoquinoline, presents a viable and potentially more streamlined alternative to the traditional multi-step synthesis.

This approach offers the advantage of a single-step conversion and often utilizes less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]). The regioselectivity of the cyanation at the 8-position over the 6-position would be a critical factor to investigate for this specific substrate.

General Experimental Protocol for Palladium-Catalyzed Cyanation of Aryl Bromides:

To a reaction vessel is added the aryl bromide (e.g., 6,8-dibromoquinoline), a palladium precatalyst (e.g., Pd(OAc)2 or a more advanced catalyst system like XantPhos-PdCl2), a cyanide source (e.g., K4[Fe(CN)6]), and a suitable solvent (e.g., DMAc or dioxane/water).[2][3] The mixture is degassed and heated under an inert atmosphere for several hours. After cooling, the reaction is worked up, and the product is purified by chromatography.

Note: While general protocols for palladium-catalyzed cyanation of aryl bromides are well-established, a specific application to 6,8-dibromoquinoline to selectively yield this compound requires further experimental validation to determine yield and regioselectivity.

Synthetic Pathway: Modern Route

G A 6,8-Dibromoquinoline B This compound A->B Pd catalyst, Ligand Cyanide Source (e.g., K4[Fe(CN)6]) Solvent, Heat

Caption: A one-step palladium-catalyzed synthesis.

Emerging Alternative: Direct C-H Cyanation

A frontier in synthetic chemistry is the direct functionalization of C-H bonds. Direct C-H cyanation of quinoline has been reported, offering the most atom-economical route.[4][5] However, these methods often face challenges with regioselectivity. For instance, vanadium-catalyzed direct cyanation of quinoline has been shown to favor the 4-position.[4] Achieving selective cyanation at the 8-position of 6-bromoquinoline via a direct C-H activation strategy would represent a significant advancement but currently remains a less developed option for this specific target molecule.

Conclusion for the Benchmarking Guide

For the synthesis of this compound, the traditional two-step method starting from 6-bromo-8-nitroquinoline is a well-documented and high-yielding approach, particularly for the initial reduction step. However, it involves the use of potentially hazardous diazonium intermediates and toxic cyanide reagents.

The modern palladium-catalyzed cyanation of 6,8-dibromoquinoline presents a more direct and potentially safer alternative, benefiting from the advancements in cross-coupling chemistry and the use of less toxic cyanide sources. While this route is highly promising, further experimental optimization is required to confirm its efficiency and regioselectivity for this specific substrate.

Direct C-H cyanation remains a forward-looking but currently less practical approach for the targeted synthesis of this compound due to challenges in controlling regioselectivity.

Researchers and process chemists should consider the trade-offs between the established reliability of the traditional route and the potential for a more streamlined and safer process offered by modern palladium-catalyzed methods. The choice of synthetic strategy will ultimately depend on factors such as scale, available resources, and safety considerations.

References

Comparative analysis of the pharmacological properties of quinoline-based compounds

Author: BenchChem Technical Support Team. Date: November 2025

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, making them crucial in the development of therapeutic agents.[3][4] This guide provides a comparative analysis of the anticancer, antimicrobial, antimalarial, and anti-inflammatory properties of various quinoline-based compounds, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[2][5] Many derivatives function by inhibiting key enzymes like tyrosine kinases, topoisomerases, and tubulin polymerization.[6][7]

Comparative Cytotoxicity of Quinoline Derivatives:

The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound/Derivative ClassCell Line(s)IC50 Value (µM)Reference CompoundMechanism of ActionCitation
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g)Various human tumor lines< 1.0-p53/Bax-dependent apoptosis[8]
Quinoline-chalcone hybrid (37)MCF-7 (Breast)3.46Gefitinib (IC50 = 0.029)EGFR Tyrosine Kinase Inhibition[6]
Quinolyl-thienyl chalcone (31)HUVEC (Endothelial)0.021-VEGFR-2 Kinase Inhibition[6]
Quinoline-chalcone hybrid (64)Caco-2 (Colon)2.5DoxorubicinNot specified[6]
4,5-dihydroisoxazole from quinoline–chalcone---DNA Cleavage[6]
Quinolyl hydrazone (18j)NCI 60 Cell LinesGI50: 0.33 - 4.87Bendamustine, ChlorambucilDNA Topoisomerase I Inhibition[9]
Pyridin-2-one derivative (4c)MDA-MB-231 (Breast)--Tubulin Polymerization Inhibition[10]

Structure-Activity Relationship (SAR) in Anticancer Quinolines:

The substitution pattern on the quinoline ring is critical for cytotoxic activity.

  • Position 4: Amino side chains are often beneficial for antiproliferative activity.[8]

  • Position 7: Large, bulky alkoxy substituents can enhance potency. A 7-chloro substitution, however, has been shown to decrease cytotoxic activity in some derivatives.[2][8]

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores like chalcone or podophyllotoxin can lead to synergistic effects and potent activity against multi-drug-resistant cancer cells.[6]

Signaling Pathway for Quinoline-Induced Apoptosis

Quinoline derivatives can trigger programmed cell death through various cellular pathways. The diagram below illustrates a generalized pathway involving the inhibition of a target protein, leading to the activation of apoptotic cascades and cell cycle arrest.

G cluster_0 Cellular Environment Quinoline Quinoline Derivative Target Target Protein (e.g., Kinase, Topoisomerase) Quinoline->Target Inhibits Signal Signal Transduction Cascade Target->Signal p53 p53 Activation Target->p53 Caspase Caspase Activation Signal->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Bax Bax Upregulation p53->Bax Activates G2M G2/M Phase Cell Cycle Arrest p53->G2M Induces Bax->Apoptosis Promotes

Fig. 1: Generalized pathway of quinoline-induced apoptosis and cell cycle arrest.

Antimicrobial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents.[11] Newer derivatives continue to be developed to combat resistant strains, with activity also demonstrated against fungi and mycobacteria.[4][12] Their potency is measured by the Minimum Inhibitory Concentration (MIC), where a lower value signifies greater effectiveness.

Comparative Antimicrobial Activity (MIC) of Quinoline Derivatives:

Compound/Derivative ClassTarget Organism(s)MIC Value (µg/mL)Reference Drug(s)Citation
6-amino-4-methyl-1H-quinoline-2-one derivativesS. aureus, E. coli, P. aeruginosa3.12 - 50-[13]
Quinoline-based hydroxyimidazolium hybrid (7b)S. aureus2-[12]
Quinoline-based hydroxyimidazolium hybrid (7b)M. tuberculosis H37Rv10-[12]
Quinolyl hydrazonesVarious pathogenic strains6.25 - 100-[9]
Quinoline derivative (11)S. aureus6.25Chloramphenicol, Ampicillin[14]
Quinoline-amide derivative (3c)S. aureus2.67Ciprofloxacin[15]

Antimalarial Activity

The quinoline scaffold is the backbone of some of the most important antimalarial drugs, including quinine and chloroquine.[11][16] Research focuses on developing new derivatives to overcome widespread drug resistance in Plasmodium falciparum, the deadliest malaria parasite.

Comparative Antiplasmodial Activity of Quinoline Derivatives:

Compound/Derivative ClassP. falciparum StrainIC50 Value (µM)Reference DrugCitation
[5][17][18]triazolo[1,5-a]pyrimidine hybrid (23)3D70.030Chloroquine[19]
[5][17][18]triazolo[1,5-a]pyrimidine hybrid (21)3D70.032Chloroquine[19]
Indole-based quinoline (4b, 4g, 4i)-0.014 - 0.046 (µg/mL)Chloroquine (0.021 µg/mL)[20]
Ferrochloroquine analogues--Chloroquine[21]

Anti-inflammatory Activity

Quinoline-based compounds have emerged as promising anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[17][18]

Comparative Anti-inflammatory Activity:

Compound/Derivative ClassAssayResultReference DrugCitation
Cyclopenta[a]anthracene derivative (6d)Xylene-induced ear edema (mice)68.28% inhibitionIbuprofen[22]
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinityIndomethacin[23]
2-phenylquinoline-based nucleoside analogue (46)-Remarkable propertiesDiclofenac sodium[11]

Structure-Activity Relationship (SAR) in Anti-inflammatory Quinolines

The specific pharmacological target of anti-inflammatory quinolines is highly dependent on the nature and position of substituents on the quinoline ring.

SAR cluster_0 Quinoline Scaffold SAR cluster_substituents Substituent Groups cluster_targets Pharmacological Targets Quinoline Quinoline Core Carboxamide Carboxamide Moiety Carboxylic Carboxylic Acid Aniline_Aryl Aniline (C4) + Aryl (C8) + Oxazole (C5) TRPV1 TRPV1 Antagonism Carboxamide->TRPV1 Leads to COX COX Inhibition Carboxylic->COX Leads to PDE4 PDE4 Inhibition Aniline_Aryl->PDE4 Leads to

Fig. 2: SAR for quinoline derivatives as anti-inflammatory agents.[18]

Experimental Protocols

The following are generalized methodologies for key experiments cited in this guide.

General Workflow for In Vitro Screening

The initial evaluation of novel compounds follows a structured workflow to determine their biological activity and identify promising lead candidates.

G start Synthesis of Quinoline Derivatives struct Structural Analysis (NMR, MS) start->struct screen Primary Biological Screening (Single High Concentration) struct->screen cytotox Cytotoxicity/Antiproliferative Assay (e.g., MTT, SRB) screen->cytotox antimicro Antimicrobial Assay (e.g., Agar Diffusion, MIC) screen->antimicro dose Dose-Response Evaluation cytotox->dose antimicro->dose calc Calculate IC50 / MIC Values dose->calc lead Lead Compound Identification calc->lead

Fig. 3: Standard workflow for screening novel quinoline compounds.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized quinoline derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are treated with these compounds and incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Protocol 2: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][13]

  • Inoculum Preparation: A standardized suspension of the target bacterium or fungus is prepared in a suitable broth medium.

  • Compound Dilution: The quinoline compound is serially diluted in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion

The quinoline scaffold is a remarkably versatile and enduring platform in drug discovery. Its derivatives have demonstrated significant and comparable efficacy across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation. Structure-activity relationship studies consistently show that minor modifications to the quinoline core can profoundly alter biological activity and target specificity.[8][18] Future research will likely focus on the development of novel hybrid molecules and highly substituted derivatives to enhance potency, improve safety profiles, and overcome the challenge of drug resistance.

References

Safety Operating Guide

Proper Disposal of 6-Bromoquinoline-8-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 6-Bromoquinoline-8-carbonitrile is paramount. This guide provides essential, step-by-step procedures for its proper handling and disposal.

This compound and its analogs are recognized for their hazardous properties, including acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation[1][2]. Adherence to strict disposal protocols is crucial to mitigate risks to personnel and the environment. This document outlines the necessary safety precautions, spill management, and disposal workflow for this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is a halogenated nitrile, and its handling requires specific personal protective equipment (PPE) and engineering controls.

Key Safety Data:

Hazard ClassificationGHS PictogramsPrecautionary Statements
Acute Toxicity, Oral (Category 4)[2]Irritant, Corrosive[2]P264: Wash hands thoroughly after handling.[3][4]
Skin Corrosion/Irritation (Category 2)[1][2]P270: Do not eat, drink or smoke when using this product.[3][4]
Serious Eye Damage/Eye Irritation (Category 1/2)[1][2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Methodology for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood[3].

  • Don PPE: Wear appropriate personal protective equipment, including double nitrile gloves, a lab coat, and chemical safety goggles[5]. For larger spills, a face shield and respiratory protection may be necessary.

  • Contain the Spill: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or diatomaceous earth[3][4]. For solid spills, carefully sweep up the material to avoid creating dust[6].

  • Collect Waste: Place the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste disposal[1][7].

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), followed by soap and water[4].

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent, must be disposed of as hazardous waste[3].

Disposal Workflow

The proper disposal of this compound waste must follow a structured workflow to ensure regulatory compliance and safety. Waste should be segregated and handled as halogenated organic waste.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Collection A Generate this compound Waste (e.g., unused product, contaminated materials) B Segregate as 'Halogenated Organic Waste' A->B C Use a designated, compatible, and properly labeled waste container B->C D Keep container tightly sealed except when adding waste C->D E Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., oxidizing agents) D->E F Arrange for collection by an approved hazardous waste disposal service E->F

Figure 1. Disposal workflow for this compound.

Detailed Disposal Protocol

This protocol provides step-by-step guidance for the final disposal of this compound waste.

Methodology for Chemical Waste Disposal:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves).

    • Segregate this waste into a container specifically designated for "Halogenated Organic Waste." Do not mix with non-halogenated waste to avoid unnecessary disposal costs and complexities[7][8].

  • Container Labeling and Management:

    • Use a chemically resistant container with a secure, tight-fitting lid.

    • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound"[7]. List other components if it is a mixed waste stream.

    • Keep the container closed at all times except when adding waste to prevent the release of vapors[7].

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated secondary containment area[1][5].

    • Ensure the storage location is away from incompatible materials, particularly oxidizing agents[1].

  • Final Disposal:

    • Dispose of the waste through your institution's licensed hazardous waste management provider[1][3]. Do not pour down the drain or discard in regular trash[1][9].

    • Follow all local, state, and federal regulations for the disposal of hazardous chemicals[10].

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Operational Guide for 6-Bromoquinoline-8-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 6-Bromoquinoline-8-carbonitrile, this guide provides immediate, essential safety and logistical information. The following procedures are based on available data for structurally similar compounds, such as 6-Bromoquinoline and 8-Bromoquinoline, in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The recommended PPE includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.[1][2]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Regularly inspect gloves for any signs of degradation or puncture.

    • Lab Coat: A flame-retardant lab coat must be worn and properly fastened.

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection: If working in a poorly ventilated area or if dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1]

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure a safe laboratory environment.

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1][3]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust and aerosols.[4][5]

    • Use appropriate tools (spatulas, etc.) to handle the solid compound.

    • Keep containers tightly closed when not in use.[1][4]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

III. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including contaminated PPE and disposable equipment, in a designated, properly labeled hazardous waste container.

    • The container should be kept closed and stored in a well-ventilated, secure area.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of halogenated and nitrile-containing organic compounds.[1] Do not pour waste down the drain.[2][4]

IV. Emergency Preparedness Plan

In the event of an accidental exposure or spill, immediate and appropriate action is essential.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]

  • Spill Response:

    • Evacuate the area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1]

    • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

    • Ventilate the area and decontaminate the spill site.

V. Quantitative Data Summary

PropertyValueSource
Physical State Solid
Flash Point > 110 °C (> 230 °F)[1]
Density 1.538 g/mL at 25 °C

VI. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Check Eyewash/Shower prep_hood->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Surfaces & Glassware handle_reaction->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe disposal_store Store Waste in Designated Area cleanup_waste->disposal_store cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disposal_pickup Arrange for Professional Disposal disposal_store->disposal_pickup

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.